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  • Product: N-(Tert-butyl)-3-methylbenzamide
  • CAS: 42498-33-9

Core Science & Biosynthesis

Foundational

N-(Tert-butyl)-3-methylbenzamide chemical properties and structure

An In-depth Technical Guide: N-(Tert-butyl)-3-methylbenzamide: Chemical Properties, Structure, and Synthesis Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: N-(Tert-butyl)-3-methylbenzamide: Chemical Properties, Structure, and Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-(tert-butyl)-3-methylbenzamide, a substituted aromatic amide. The document delineates its molecular structure, details its physicochemical and spectroscopic properties, and presents robust protocols for its synthesis. By integrating foundational chemical principles with advanced synthetic methodologies, this guide serves as an essential resource for researchers in medicinal chemistry, materials science, and drug development. The discussion emphasizes the causality behind experimental design and characterization techniques, providing a framework for the practical application and further investigation of this compound.

Molecular Identity and Structural Elucidation

N-(tert-butyl)-3-methylbenzamide belongs to the class of N-substituted secondary benzamides. Its structure is characterized by a central benzoyl group, a methyl substituent at the meta-position (C3) of the aromatic ring, and a sterically demanding tert-butyl group attached to the amide nitrogen.

1.1. Chemical Identifiers

IdentifierValue
IUPAC Name N-(tert-butyl)-3-methylbenzamide
Synonyms N-tert-butyl-m-toluamide
CAS Number 42498-33-9[1]
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
InChIKey BHVOUXZTZXPBQA-UHFFFAOYSA-N[2]

1.2. Molecular Structure

The molecule's architecture combines a planar, rigid aromatic core with a bulky, flexible aliphatic group. The amide linkage introduces planarity due to resonance, which can influence conformational preferences and intermolecular interactions. The tert-butyl group provides significant steric hindrance around the N-H bond, which can impact its reactivity and hydrogen bonding capability. The meta-position of the methyl group electronically influences the aromatic ring through weak inductive effects and hyperconjugation.

Caption: 2D structure of N-(tert-butyl)-3-methylbenzamide.

Physicochemical Properties

The physical properties of the compound are dictated by its hybrid structure. The aromatic ring and amide group allow for potential π-stacking and hydrogen bonding, while the alkyl groups contribute to its lipophilicity.

PropertyValue / DescriptionSource / Rationale
Physical State Expected to be a white to off-white crystalline solid at room temperature.Based on analogous compounds like N-tert-butylbenzamide.[3]
Melting Point Not experimentally reported in available literature. Predicted to be in the range of 110-140 °C.Rationale: N-(tert-butyl)benzamide melts at 134–135 °C[3]; the addition of a methyl group may slightly alter crystal packing and melting point.
Boiling Point Not experimentally reported. Predicted to be >300 °C at atmospheric pressure.Based on predictions for similar structures.[4] High value is due to the relatively high molecular weight and potential for intermolecular hydrogen bonding.
Solubility Expected to have low solubility in water and high solubility in organic solvents like ethanol, acetone, and dichloromethane.Rationale: The large nonpolar surface area (tert-butyl and tolyl groups) dominates over the polar amide group, favoring nonpolar solvents.
Density Predicted to be ~0.99 g/cm³.Based on predictions for N-tert-butylbenzamide.[4]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous confirmation of the compound's identity and purity. The following data are based on established principles and published data for structurally related molecules.[5]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 7.5-7.7 ppm (m, 2H): Aromatic protons ortho to the amide and ortho to the methyl group.

    • δ 7.3-7.4 ppm (m, 2H): Remaining aromatic protons.

    • δ 5.9-6.1 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupolar relaxation and potential hydrogen exchange.

    • δ 2.41 ppm (s, 3H): Methyl (Ar-CH₃) protons.

    • δ 1.47 ppm (s, 9H): tert-butyl (C(CH₃)₃) protons. The singlet is characteristic of the nine equivalent protons.

  • ¹³C NMR (Experimental, CDCl₃): [5]

    • δ 167.1 ppm: Amide carbonyl (C=O).

    • δ 138.3, 136.0 ppm: Aromatic quaternary carbons (C-C=O and C-CH₃).

    • δ 131.7, 128.3, 127.5, 123.6 ppm: Aromatic CH carbons.

    • δ 51.5 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

    • δ 28.9 ppm: Methyl carbons of the tert-butyl group (C(CH₃)₃).

    • δ 21.3 ppm: Aromatic methyl carbon (Ar-CH₃).

3.2. Infrared (IR) Spectroscopy

  • ~3330 cm⁻¹ (sharp, medium): N-H stretching vibration, characteristic of a secondary amide.

  • ~3050 cm⁻¹ (weak): Aromatic C-H stretching.

  • ~2970 cm⁻¹ (strong): Aliphatic C-H stretching from the tert-butyl and methyl groups.

  • ~1645 cm⁻¹ (strong): Amide I band (C=O stretching), a key diagnostic peak.

  • ~1540 cm⁻¹ (strong): Amide II band (N-H bending coupled with C-N stretching).

3.3. Mass Spectrometry (MS)

  • Molecular Ion (M⁺•): m/z = 191.

  • Key Fragmentation Pathways:

    • m/z 176 ([M-15]⁺): Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This is often a significant peak.

    • m/z 119 ([M-72]⁺): Loss of isobutylene via McLafferty-type rearrangement or direct cleavage, resulting in the 3-methylbenzamide cation.

    • m/z 119 ([C₈H₇O]⁺): Alpha-cleavage of the tert-butyl group, forming the 3-methylbenzoyl (toluoyl) cation. This is often the base peak for N-tert-butyl benzamides.[2]

    • m/z 57 ([C₄H₉]⁺): The tert-butyl cation, a very stable fragment.

Synthesis and Reactivity

The synthesis of N-(tert-butyl)-3-methylbenzamide can be achieved through several reliable methods. The choice of method often depends on the available starting materials, scale, and desired purity.

4.1. Synthetic Protocols

Protocol A: Acylation via Acid Chloride

This is the most traditional and robust method, involving the nucleophilic acyl substitution of a reactive acid chloride with an amine.

Rationale: 3-Methylbenzoyl chloride is a highly electrophilic species that reacts readily with the nucleophilic tert-butylamine. A non-nucleophilic base, such as triethylamine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: Workflow for the synthesis via acid chloride acylation.

Protocol B: Copper-Catalyzed Ritter-Type Reaction

This modern approach offers a more convergent and atom-economical synthesis directly from a nitrile.[5]

Rationale: In this Ritter-type reaction, di-tert-butyl dicarbonate ((Boc)₂O) serves as a source of the tert-butyl cation under catalytic conditions. The Cu(OTf)₂ catalyst facilitates the generation of this electrophile, which is then trapped by the nitrile nitrogen. The resulting nitrilium ion is subsequently hydrolyzed during workup or by trace water to yield the final amide. This method avoids the need to prepare a moisture-sensitive acid chloride.

Step-by-Step Methodology: [5]

  • To a reaction vial, add 3-methylbenzonitrile (1.0 equivalent), di-tert-butyl dicarbonate (1.5 equivalents), and Copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 5 mol%).

  • Stir the mixture at room temperature under solvent-free conditions for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic solution with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure amide.

4.2. Chemical Reactivity

  • Amide Hydrolysis: The amide bond is exceptionally stable but can be cleaved under forcing acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 6M NaOH) conditions to yield 3-methylbenzoic acid and tert-butylamine. The steric bulk of the tert-butyl group may slow the rate of hydrolysis compared to less hindered amides.

  • Reduction: The amide can be reduced to the corresponding amine, N-tert-butyl-3-methylbenzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution (e.g., nitration, halogenation). The existing methyl and amide groups are ortho-, para-directing. However, the directing effects are competitive, and substitution patterns can be complex.

Applications and Research Context

While specific applications for N-(tert-butyl)-3-methylbenzamide are not widely documented, its structural motifs are of significant interest to the scientific community.

  • Medicinal Chemistry: The benzamide scaffold is a privileged structure found in numerous FDA-approved drugs. The N-tert-butyl group is often incorporated to increase lipophilicity, enhance metabolic stability by preventing N-dealkylation, and modulate binding to biological targets.

  • Agrochemicals: Similar N-alkylated toluamides, such as DEET (N,N-Diethyl-3-methylbenzamide), are famous as insect repellents.[6] While the biological activity of the N-tert-butyl analog is not established, it represents a logical candidate for screening in such applications.

  • Materials Science: Aromatic amides can self-assemble through hydrogen bonding to form ordered supramolecular structures, making them building blocks for gels, liquid crystals, and other functional materials.

Safety and Handling

N-(tert-butyl)-3-methylbenzamide should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for specific hazard information.

References

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138622, N-t-Butylbenzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576940, N-tert-Butyl-4-methylbenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • ResearchGate. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on N-(Tert-butyl)-3-methylbenzamide: Synthesis, Properties, and Applications in Drug Development

Executive Summary N-(tert-butyl)-3-methylbenzamide is a sterically hindered secondary amide with significant utility in pharmaceutical synthesis and medicinal chemistry. This whitepaper provides an in-depth technical ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(tert-butyl)-3-methylbenzamide is a sterically hindered secondary amide with significant utility in pharmaceutical synthesis and medicinal chemistry. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic synthesis pathways via the modified catalytic Ritter reaction, and its strategic role in modern drug development. By transitioning from classical, harsh synthetic conditions to modern, solvent-free catalytic protocols, researchers can achieve high yields while adhering to green chemistry principles[1].

Chemical Identity & Structural Properties

Understanding the foundational physical and chemical properties of N-(tert-butyl)-3-methylbenzamide is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue
IUPAC Name N-tert-butyl-3-methylbenzamide
CAS Number 42498-33-9[2]
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Appearance White crystalline solid[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Mechanistic Pathways: The Catalytic Ritter Reaction

The synthesis of N-tert-butyl amides has traditionally relied on the classical Ritter reaction, which utilizes concentrated sulfuric acid to generate a carbocation from an alcohol or alkene[1]. However, this approach is highly exothermic, exhibits poor functional group tolerance, and requires tedious neutralization procedures[4].

Modern methodologies employ transition metal Lewis acids or mild organic acids to facilitate the heterolytic cleavage of precursors like tert-butyl acetate (t-BuOAc) or di-tert-butyl dicarbonate (Boc2O)[1][5]. The causality behind this shift is twofold:

  • Controlled Carbocation Generation: Catalysts such as Copper(II) triflate (Cu(OTf)2) or Boron trifluoride etherate (BF3·Et2O) provide strong Lewis acidity and oxophilicity. They coordinate with the carbonyl oxygen of the precursor, weakening the C-O bond and facilitating the release of the tert-butyl carbocation without the destructive potential of strong protic acids[1].

  • Nitrilium Ion Stabilization: The generated carbocation undergoes nucleophilic attack by the nitrogen lone pair of 3-methylbenzonitrile. The resulting nitrilium ion intermediate is highly electrophilic and is rapidly trapped by water during the workup phase, tautomerizing to the stable amide[5].

RitterMechanism tBuOAc tert-Butyl Acetate (Precursor) Carbocation tert-Butyl Carbocation (Electrophile) tBuOAc->Carbocation Catalytic Cleavage LewisAcid Lewis Acid Catalyst (e.g., Cu(OTf)2) LewisAcid->Carbocation Facilitates C-O bond break Nitrilium Nitrilium Ion Intermediate [Ar-C≡N-tBu]+ Carbocation->Nitrilium Nucleophilic Attack Nitrile 3-Methylbenzonitrile (Nucleophile) Nitrile->Nitrilium Donates lone pair Hydrolysis Hydrolysis (H2O addition) Nitrilium->Hydrolysis Hydration Amide N-(tert-butyl)-3-methylbenzamide (Final Product) Hydrolysis->Amide Tautomerization

Figure 1: Catalytic Ritter Reaction Mechanism for N-tert-butyl amides.

Experimental Protocols & Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocol describes the solvent-free synthesis of N-(tert-butyl)-3-methylbenzamide using Cu(OTf)2. Every step is designed with a specific chemical rationale to validate the integrity of the workflow[5].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vessel, combine 3-methylbenzonitrile (1.0 mmol) and di-tert-butyl dicarbonate (1.2 mmol). Rationale: A slight stoichiometric excess of the tert-butyl source ensures complete nucleophilic conversion of the nitrile[5].

  • Catalytic Activation: Add Cu(OTf)2 (5 mol%) to the mixture. Rationale: Cu(OTf)2 is chosen over other copper salts (like CuCl or CuO) due to its superior stability and the highly electron-withdrawing triflate ligands, which drastically enhance the Lewis acidity of the Cu(II) center[5].

  • Solvent-Free Reaction: Stir the mixture at 50°C for 2–5 hours. Rationale: Solvent-free conditions increase the effective molarity of the reactants, driving the reaction kinetics forward while minimizing solvent waste[1]. Monitor the disappearance of the nitrile via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:4) eluent system.

  • Quenching & Isolation: Upon completion, quench the reaction with saturated aqueous NaHCO3. Rationale: The mild base neutralizes the Lewis acid catalyst, preventing any unwanted side reactions or hydrolysis of the newly formed amide bond[1].

  • Purification: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by simple crystallization from water to yield pure N-(tert-butyl)-3-methylbenzamide (approx. 82% yield)[5]. Rationale: The high lipophilicity of the product makes it insoluble in water, allowing for an elegant, solvent-free purification step[1].

SynthesisWorkflow Start Reagent Preparation 3-Methylbenzonitrile + t-BuOAc Catalyst Catalyst Addition e.g., Cu(OTf)2 or BF3·Et2O Start->Catalyst Reaction Solvent-Free Reaction Stir at 50-70°C for 2-5 hrs Catalyst->Reaction Quench Quenching Saturated NaHCO3 Reaction->Quench Monitor via TLC Extraction Extraction & Washing EtOAc / Brine Quench->Extraction Purification Purification Crystallization from Water Extraction->Purification Product Pure N-(tert-butyl)- 3-methylbenzamide Purification->Product Yield > 80%

Figure 2: Step-by-step experimental workflow for solvent-free synthesis.

Quantitative Data: Catalyst Efficacy

The choice of catalyst significantly impacts the reaction conditions and yield. The table below summarizes the comparative efficacy of various catalytic systems for the synthesis of N-tert-butyl amides from nitriles.

Catalyst SystemPrecursorConditionsYield (%)Key Advantage
Cu(OTf)2 (5 mol%) Boc2O50°C, Solvent-free82%High stability, low catalyst loading[5]
BF3·Et2O (33 mol%) t-BuOAc70°C, Solvent-free74-96%Excellent template effects, high yield[1]
Oxalic Acid Dihydrate t-BuOAc100°C, Solvent-free80-90%Eco-friendly, inexpensive, non-toxic[3]
PVPP-BF3 t-BuOAc70°C, Solvent-free>85%Solid-supported, non-corrosive, reusable[4]

Applications in Pharmaceutical Development

For drug development professionals, N-(tert-butyl)-3-methylbenzamide represents a highly valuable pharmacophore and synthetic intermediate:

  • Steric Shielding & Metabolic Stability: The bulky tert-butyl group on the amide nitrogen provides significant steric hindrance. In medicinal chemistry, this is a strategic design choice to block enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the biological half-life of the compound[5].

  • CNS Penetration: The combination of the lipophilic tert-butyl group and the 3-methylphenyl moiety increases the overall partition coefficient (LogP) of the molecule. This lipophilicity is crucial for crossing the blood-brain barrier (BBB), making such motifs highly desirable in the development of Central Nervous System (CNS) therapeutics[5].

  • Precursor to Hindered Amines: N-tert-butyl amides can serve as stable, isolable precursors. Upon controlled reduction or hydrolysis, they yield sterically hindered primary or secondary amines, which are challenging to synthesize via direct alkylation due to over-alkylation and elimination side reactions[3][4].

Analytical Characterization

Verification of the synthesized N-(tert-butyl)-3-methylbenzamide is typically confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. Expected 1H NMR (400 MHz, CDCl3) shifts validating the structure include[1][3]:

  • δ 1.49 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

  • δ 2.40 ppm (s, 3H): Corresponds to the methyl group attached to the aromatic ring.

  • δ 5.95 ppm (br s, 1H): Corresponds to the amide N-H proton (broadened due to quadrupolar relaxation of nitrogen and hydrogen bonding).

  • δ 7.28–7.56 ppm (m, 4H): Corresponds to the aromatic protons of the 3-methylphenyl ring.

Conclusion

N-(tert-butyl)-3-methylbenzamide is a prime example of how structural simplicity can yield significant functional utility in drug design. By leveraging modern, solvent-free catalytic variations of the Ritter reaction, researchers can synthesize this compound with high atomic economy and excellent yields. Its steric and lipophilic properties make it an indispensable building block for developing metabolically stable, CNS-active pharmaceuticals.

References

  • Title: Cas no 42498-33-9 (N-tert-Butyl-3-methylbenzamide) Source: Chem960 URL: [2]

  • Title: A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 Source: ResearchGate / Journal of Chemical Research URL: [5]

  • Title: Boron trifluoride etherate; highly efficient catalyst for synthesis of tert-butylamides via modified Ritter reaction in solvent free condition Source: J. Iranian Chem. Res. URL: [1]

  • Title: An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Source: SciSpace / Organic Chemistry International URL: [3]

  • Title: Polyvinylpolypyrrolidone-Supported Boron Trifluoride; Highly Efficient Catalyst for the Synthesis of N-tert-Butyl Amides Source: Semantic Scholar URL: [4]

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of N-(Tert-butyl)-3-methylbenzamide: A Comprehensive Technical Guide

Executive Summary N-(Tert-butyl)-3-methylbenzamide (C₁₂H₁₇NO, MW: 191.27 g/mol ) is a sterically hindered secondary amide frequently utilized as an intermediate in pharmaceutical synthesis and agrochemical development. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Tert-butyl)-3-methylbenzamide (C₁₂H₁₇NO, MW: 191.27 g/mol ) is a sterically hindered secondary amide frequently utilized as an intermediate in pharmaceutical synthesis and agrochemical development. This whitepaper provides a rigorous, E-E-A-T-aligned breakdown of its spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and MS). By moving beyond mere data listing, this guide explores the quantum and mechanistic causality behind each spectral peak and provides field-proven, self-validating experimental protocols for its synthesis and characterization.

Structural & Mechanistic Overview

The molecular architecture of N-(tert-butyl)-3-methylbenzamide features a meta-toluyl ring conjugated to a secondary amide, which is in turn bonded to a bulky tert-butyl group. This steric bulk severely restricts rotation around the C–N bond, locking the molecule into specific conformational states that dictate its spectroscopic behavior.

The synthesis of this compound is typically achieved via a modified Ritter reaction. Unlike classical amidation which uses highly reactive acyl chlorides, the Ritter reaction utilizes 3-methylbenzonitrile and tert-butyl acetate under Lewis acid catalysis. As demonstrated by 1[1], the use of BF₃·Et₂O facilitates the heterolytic cleavage of the C–O bond in tert-butyl acetate, generating a stable tert-butyl carbocation that undergoes nucleophilic attack by the nitrile nitrogen.

Exp_Workflow N1 1. Ritter Synthesis (Nitrile + t-BuOAc) N2 2. Purification (Aqueous Recrystallization) N1->N2 N3 3. Sample Prep (CDCl3 / KBr Pellet) N2->N3 N4 4. Spectral Acquisition (NMR, IR, MS) N3->N4

Caption: Workflow for the synthesis and spectroscopic characterization of N-(tert-butyl)-3-methylbenzamide.

Spectroscopic Data Synthesis & Causality

Nuclear Magnetic Resonance (NMR)

¹H NMR Causality: The ¹H NMR spectrum in CDCl₃ is defined by the massive steric shield of the tert-butyl group. The nine equivalent protons of the tert-butyl group resonate as a sharp, intense singlet at δ 1.49 ppm . This equivalence is caused by rapid free rotation of the methyl groups around the C–C bonds on the NMR timescale. The amide proton (N–H) appears as a broad singlet at δ 5.95 ppm . This broadening is a direct result of the electric quadrupole moment of the ¹⁴N nucleus (spin I = 1), which induces rapid spin-lattice relaxation, effectively "blurring" the scalar coupling to adjacent protons[2]. The aryl methyl group appears at δ 2.40 ppm , a classic shift for a benzylic methyl.

¹³C NMR Causality: In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is highly deshielded at δ 169.6 ppm due to the electron-withdrawing nature of both the oxygen and nitrogen atoms[3]. The quaternary carbon of the tert-butyl group is pushed downfield to δ 51.7 ppm by the adjacent electronegative nitrogen, while the three methyl carbons resonate at δ 28.9 ppm .

Fourier-Transform Infrared Spectroscopy (FT-IR)

Solid-state FT-IR (KBr pellet) reveals the vibrational modes dictated by the molecule's hydrogen-bonding network. The N–H stretch at 3382 cm⁻¹ confirms the presence of the secondary amide[2]. Because the sample is in a solid crystalline lattice, this peak is slightly broadened due to intermolecular hydrogen bonding (C=O···H–N). The Amide I band (C=O stretch) appears at 1643 cm⁻¹ . This frequency is significantly lower than a standard ketone (~1715 cm⁻¹) because the nitrogen lone pair delocalizes into the carbonyl π-system, giving the C=O bond partial single-bond character and weakening its force constant.

Mass Spectrometry (MS) & Fragmentation

Under standard 70 eV Electron Ionization (EI), the molecule yields a distinct molecular ion [M]⁺ at m/z 191 . The fragmentation is driven by the stability of the resulting carbocations and radicals. The dominant pathway is α-cleavage adjacent to the carbonyl, ejecting the •NH-tBu radical and leaving the highly stable, resonance-stabilized m-toluyl acylium cation at m/z 119 .

MS_Frag M Parent Ion [M]⁺ m/z 191 F1 [M - CH3]⁺ m/z 176 M->F1 -CH3• (Aliphatic Cleavage) F2 m-Toluyl Cation m/z 119 M->F2 α-Cleavage (Loss of •NHtBu) F3 tert-Butyl Cation m/z 57 M->F3 Alkyl Cleavage (Loss of m-Toluamide)

Caption: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal checks prevent the propagation of false-positive data.

Protocol A: Modified Ritter Synthesis

Reference Standard:2[2]

  • Reaction Setup: Dissolve 5.0 mmol of 3-methylbenzonitrile in 5.0 mmol of tert-butyl acetate.

  • Catalysis: Add 2.5 mmol of oxalic acid dihydrate (or 1.0 mmol BF₃·Et₂O). Stir at 70 °C for 2–5 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Ethyl Acetate/Hexane 1:4). The protocol validates itself when the high-Rf nitrile spot completely disappears, replaced by a low-Rf, UV-active amide spot. Do not proceed to quenching until this binary state is achieved.

  • Isolation: Quench with saturated NaHCO₃. Filter the precipitate and recrystallize from hot water to yield pure white crystals (m.p. 96-97 °C).

Protocol B: NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the purified crystal in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation (Lock & Shim): The spectrometer must lock onto the deuterium frequency of the CDCl₃. If the lock fails, the solvent is compromised. Furthermore, the TMS peak acts as an internal absolute zero. If the TMS peak drifts from 0.00 ppm, the software dynamically recalibrates the entire spectrum, ensuring the 1.49 ppm tert-butyl shift is an absolute measurement rather than a relative artifact.

  • Acquisition: Run ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100+ MHz (minimum 256 scans for quaternary carbon resolution).

Protocol C: FT-IR Acquisition
  • Sample Prep: Grind 2 mg of analyte with 100 mg of anhydrous, IR-grade KBr. Press under 10 tons of vacuum pressure to form a translucent pellet.

  • Self-Validation (Background Subtraction): Immediately prior to scanning the sample, acquire a spectrum of a pure, blank KBr pellet. This step subtracts atmospheric H₂O and CO₂. If the 3382 cm⁻¹ peak were merely an artifact of ambient humidity, the background subtraction would nullify it. Its persistence confirms it as the true N–H stretch of the amide.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.49Singlet (s)9H-C(CH ₃)₃ (tert-butyl methyls)
2.40Singlet (s)3HAr-CH ₃ (aryl methyl)
5.95Broad Singlet (br s)1H-NH - (amide proton)
7.28 – 7.56Multiplet (m)4HAr-H (aromatic ring protons)
Table 2: ¹³C NMR Spectral Data (126 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
169.6QuaternaryC =O (carbonyl)
137.9, 135.4QuaternaryAr-C (substituted aromatic carbons)
130.8, 129.3, 126.4, 125.6CHAr-C H (unsubstituted aromatic carbons)
51.7Quaternary-C (CH₃)₃ (tert-butyl central carbon)
28.9CH₃-C(C H₃)₃ (tert-butyl methyls)
19.5CH₃Ar-C H₃ (aryl methyl)
Table 3: FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3382Strong, BroadN–H stretch (hydrogen-bonded)
2962Medium, SharpC–H stretch (aliphatic, tert-butyl)
1643Strong, SharpC=O stretch (Amide I band)
1529StrongN–H bend (Amide II band)
1447MediumC=C stretch (aromatic ring)
748StrongC–H out-of-plane bend (meta-disubstituted)

References

  • Shirini, F., et al. (2014).An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition.
  • Mokhtari, M., & Najafizadeh, F. (2012).Boron trifluoride etherate; highly efficient catalyst for synthesis of tert-butylamides via modified Ritter reaction in solvent free condition. Journal of Iranian Chemical Research.
  • Yang, W., et al. (2020).A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Journal of Chemical Research.

Sources

Exploratory

Unveiling the Pharmacological Potential of N-(Tert-butyl)-3-methylbenzamide: A Mechanistic Whitepaper

Executive Summary N-(tert-butyl)-3-methylbenzamide (NTB-3MB) is a low-molecular-weight synthetic compound frequently utilized as a benchmark in amidation methodologies, such as the Cu(OTf)2-catalyzed Ritter reaction[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(tert-butyl)-3-methylbenzamide (NTB-3MB) is a low-molecular-weight synthetic compound frequently utilized as a benchmark in amidation methodologies, such as the Cu(OTf)2-catalyzed Ritter reaction[1]. However, beyond its utility as a synthetic intermediate, the structural motifs of NTB-3MB—a lipophilic tert-butyl group, a meta-substituted aromatic ring, and a hydrogen-bonding benzamide core—constitute a highly privileged pharmacophore in medicinal chemistry.

As a Senior Application Scientist, I approach NTB-3MB not just as a chemical product, but as a foundational scaffold. Because small fragments often exhibit polypharmacology, this technical guide proposes three distinct mechanisms of action (MoA) hypotheses for NTB-3MB, extrapolated from established structure-activity relationships (SAR) of homologous clinical candidates. For each hypothesis, we detail the causal logic, expected quantitative metrics, and self-validating experimental protocols required for orthogonal validation.

Hypothesis 1: Allosteric Kinase Inhibition (p38α MAPK)

Causality & Structural Logic

The p38 mitogen-activated protein kinase (MAPK) is a critical node in inflammatory signaling. Known inhibitors, such as CPI-1189 (4-acetamido-N-tert-butylbenzamide), rely heavily on the tert-butylbenzamide scaffold to achieve target potency[2].

The mechanism is driven by two factors:

  • Hinge Binding: The benzamide carbonyl and NH act as essential hydrogen bond acceptors and donors with the kinase hinge region.

  • Hydrophobic Insertion: The bulky, lipophilic tert-butyl group is perfectly suited to occupy the deep hydrophobic pocket that is exposed only when the kinase adopts the inactive "DFG-out" conformation. Furthermore, the meta-methyl group of NTB-3MB restricts rotameric freedom, pre-organizing the molecule for optimal entropy-driven binding.

G A NTB-3MB (Ligand) B p38α MAPK (DFG-out State) A->B Binds C Hinge Region (H-Bonding) B->C Amide Core D Hydrophobic Pocket (t-Butyl Insertion) B->D t-Butyl Group E Kinase Inhibition (Decreased Phospho-Signaling) C->E D->E

Proposed allosteric binding of NTB-3MB to the p38α MAPK DFG-out conformation.

Experimental Protocol: Thermal Shift Assay (TSA)

To validate direct, thermodynamic stabilization of p38α without the confounding factors of ATP-competitive biochemical assays, we employ a label-free TSA.

  • Protein Preparation: Dilute recombinant human p38α MAPK to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Ligand Incubation: Dispense NTB-3MB (10 μM final) or DMSO vehicle into a 96-well PCR plate. Add the protein solution and incubate for 30 minutes at room temperature. Causality: DFG-out inhibitors typically have slow on/off rates; pre-incubation ensures the complex reaches thermodynamic equilibrium.

  • Dye Addition: Add SYPRO Orange dye (5X final concentration). Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic residues exposed during protein unfolding, providing a highly specific melting curve.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to determine the melting temperature (Tm). A ΔTm > 2.0°C compared to DMSO indicates direct target engagement.

Hypothesis 2: Sirtuin (SIRT1/2) Deacetylase Inhibition

Causality & Structural Logic

Sirtuins are NAD+-dependent deacetylases implicated in metabolic regulation and oncology. The compound Tenovin-1, a known SIRT1/2 inhibitor, utilizes a tert-butylbenzamide moiety to mimic the physiological sirtuin inhibitor nicotinamide[3]. The lipophilicity of the tert-butyl group drives partitioning into the hydrophobic NAD+ binding pocket, while the amide core competitively blocks the catalytic transfer of the acetyl group from the histone substrate.

G S1 Step 1: Treat Cells with NTB-3MB S2 Step 2: Heat Treatment (CETSA Gradient) S1->S2 S3 Step 3: Freeze-Thaw Lysis & Centrifugation S2->S3 S4 Step 4: Western Blot for SIRT1/2 S3->S4 S5 Result: Thermal Stabilization Indicates Target Engagement S4->S5

Cellular Thermal Shift Assay (CETSA) workflow for validating SIRT1/2 target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Biochemical assays for highly lipophilic compounds often yield false positives due to colloidal aggregation. CETSA provides a self-validating system to prove target engagement inside living cells.

  • Cell Treatment: Culture HCT116 cells to 80% confluency. Treat with 10 μM NTB-3MB or DMSO for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Heat each aliquot to a specific temperature across a gradient (40°C–65°C) for 3 minutes, then cool at room temperature for 3 minutes.

  • Lysis: Subject the cells to 3 cycles of freeze-thaw in liquid nitrogen. Causality: Mechanical/freeze-thaw lysis is preferred over detergent lysis to prevent artificial disruption of the ligand-protein complex post-heating.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western blot using anti-SIRT1 and anti-SIRT2 antibodies. Quantification of the thermal stabilization curve will confirm intracellular binding.

Hypothesis 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition and Trapping

Causality & Structural Logic

PARP-1 detects DNA single-strand breaks and facilitates repair. The benzamide core is the fundamental pharmacophore of almost all clinical PARP inhibitors because it perfectly mimics the nicotinamide moiety of NAD+[4]. Furthermore, potent PARP inhibitors do not merely block catalysis; they induce "PARP trapping," locking the enzyme onto the DNA, which causes fatal replication fork collapse in BRCA-deficient cells (synthetic lethality)[5].

G A NTB-3MB (Benzamide Core) B NAD+ Binding Site (PARP-1) A->B Competitive Binding C Catalytic Inhibition B->C D PARP Trapping on DNA B->D Stabilizes Complex E Synthetic Lethality (BRCA-mutant cells) C->E D->E

Logical flow of PARP-1 inhibition and trapping leading to synthetic lethality.

Experimental Protocol: Chromatin Fractionation for PARP Trapping

To distinguish between simple catalytic inhibition and the more cytotoxic PARP trapping, we isolate the chromatin-bound protein fraction.

  • Induction of DNA Damage: Treat BRCA-mutant MDA-MB-436 cells with 1 mM methyl methanesulfonate (MMS) for 30 minutes to induce baseline single-strand breaks, alongside 1 μM NTB-3MB or vehicle.

  • Cytosolic Extraction: Lyse cells in Buffer A (10 mM HEPES pH 7.4, 10 mM KCl, 0.05% NP-40) for 10 minutes on ice. Causality: NP-40 is a mild, non-ionic detergent that permeabilizes the plasma membrane to release cytosolic proteins without disrupting the nuclear envelope or strong DNA-protein complexes.

  • Nuclear Isolation: Centrifuge at 3,000 x g. The supernatant is the cytosolic fraction; the pellet contains intact nuclei.

  • Chromatin Extraction: Resuspend the nuclear pellet in Buffer B (0.2 M HCl) or a high-salt buffer (0.5 M NaCl) to extract chromatin-bound proteins.

  • Immunoblotting: Run the chromatin fraction on an SDS-PAGE gel and probe for PARP-1. A >3-fold accumulation of PARP-1 in the chromatin fraction of NTB-3MB-treated cells validates the trapping mechanism.

Quantitative Data Summary

To guide hit-to-lead optimization, the following table summarizes the expected quantitative thresholds required to validate NTB-3MB against the proposed targets.

HypothesisPrimary TargetExpected IC50 RangeKey Validation MetricOff-Target Liability
1. Kinase Inhibition p38α MAPK50 - 500 nMΔTm > 2.0°C in TSAAurora Kinases
2. Epigenetic Mod. SIRT1 / SIRT21 - 10 μMHyperacetylation of p53HDAC Class I
3. DNA Repair Mod. PARP-1100 - 800 nM>3-fold increase in Chromatin PARP1PARP-2

References

  • A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. 1

  • Cpi 1189 | 183619-38-7 (p38 MAPK inhibitor). Benchchem. 2

  • Tenovin-1, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats. PMC. 3

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. 4

  • Structural requirements for potent PARP inhibition. The benzamide pharmacophore. ResearchGate. 5

Sources

Foundational

In silico prediction of N-(Tert-butyl)-3-methylbenzamide bioactivity

[label="MD Simulation\n(GROMACS) In silico workflow for predicting and validating fragment bioactivity. Molecular Docking & Molecular Dynamics (MD) Assuming the target fishing flags p38 α MAPK (a common target for hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

[label="MD Simulation\n(GROMACS)

In silico workflow for predicting and validating fragment bioactivity.

Molecular Docking & Molecular Dynamics (MD)

Assuming the target fishing flags p38 α MAPK (a common target for hydrophobic benzamides), we proceed to molecular docking.

Protocol: AutoDock Vina [3]
  • Receptor Preparation: Download the target crystal structure (e.g., PDB ID: 1KV2). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Self-Validation (Redocking): Critical Step. Before docking our fragment, extract the native co-crystallized ligand and redock it into the binding site. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å. If this fails, the grid box parameters are invalid and must be recalculated.

  • Fragment Docking: Dock N-(tert-butyl)-3-methylbenzamide. The tert-butyl group is expected to bury into the deep hydrophobic DFG-out allosteric pocket, while the amide forms hydrogen bonds with the hinge region (e.g., Met109).

Protocol: MD Simulation (GROMACS) [4]

Static docking provides a snapshot; MD provides thermodynamic reality.

  • System Setup: Solvate the protein-ligand complex in a dodecahedron box using the TIP3P water model. Causality: TIP3P balances computational efficiency with accurate solvation dynamics for small hydrophobic fragments.

  • Equilibration: Perform NVT (constant Volume/Temperature) and NPT (constant Pressure/Temperature) equilibration for 100 ps each to stabilize the solvent around the highly hydrophobic tert-butyl moiety.

  • Production Run: Run a 50 ns simulation. Analyze the ligand RMSD. A plateaued RMSD under 2.5 Å confirms stable target engagement.

Pathway Ligand N-(tert-butyl)-3-methylbenzamide Target p38 MAPK (Allosteric Site) Ligand->Target Inhibits Substrate MAPKAPK2 Activation Target->Substrate Blocks Output Inflammatory Cytokine Release Substrate->Output Prevents

Predicted mechanism of action: Benzamide allosteric inhibition of the p38 MAPK pathway.

ADMET & Physicochemical Profiling

A compound's bioactivity is irrelevant if its pharmacokinetics are poor. We compute the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to ensure the fragment obeys Lipinski's Rule of Five, making it a viable lead for oral drug development.

Quantitative Data Summary
PropertyPredicted ValuePharmacological Implication
Molecular Weight 191.27 g/mol Ideal for FBDD (< 300 g/mol ); allows room for structural elaboration.
LogP (Lipophilicity) ~2.8Excellent membrane permeability; high affinity for hydrophobic pockets.
TPSA 29.1 ŲHighly brain-penetrant (TPSA < 90 Ų); potential CNS application.
H-Bond Donors 1 (Amide NH)Minimizes desolvation penalty upon target binding.
H-Bond Acceptors 1 (Carbonyl O)Sufficient for specific hinge-region interactions.
Rotatable Bonds 2Low entropic penalty upon binding, leading to higher binding affinity.

Table 1: In silico physicochemical profile of N-(tert-butyl)-3-methylbenzamide.

Conclusion

The in silico prediction of N-(tert-butyl)-3-methylbenzamide demonstrates its high potential as a bioactive fragment. Its low molecular weight, favorable lipophilicity, and rigid structure make it an ideal candidate for targeting deep hydrophobic pockets, such as those found in allosteric kinase inhibitors. By enforcing a self-validating computational pipeline—from QM optimization to MD simulation—researchers can confidently transition this fragment from the digital environment into in vitro assay validation.

References

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Available at: [Link]

  • ChEMBL Database - European Bioinformatics Institute (EMBL-EBI). "ChEMBL is a manually curated database of bioactive molecules with drug-like properties." Available at: [Link]

  • AutoDock Vina - The Scripps Research Institute. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Available at: [Link]

  • GROMACS - GROMACS Development Team. "A free and open-source software suite for high-performance molecular dynamics and output analysis." Available at:[Link]

Exploratory

N-(Tert-butyl)-3-methylbenzamide: Strategic Utility, Synthesis, and Application as a Pharmaceutical Intermediate

Structural Rationale & Medicinal Chemistry Context In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on robust, versatile intermediates. N-(ter...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Medicinal Chemistry Context

In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on robust, versatile intermediates. N-(tert-butyl)-3-methylbenzamide (CAS: 42498-33-9) serves as a privileged structural scaffold due to two highly synergistic functional groups:

  • The tert-Butyl Amide Motif: The tert-butyl group acts as a bulky, lipophilic shield. In biological systems, this steric hindrance protects the adjacent amide bond from rapid enzymatic hydrolysis by amidases, thereby increasing the metabolic half-life of downstream APIs. Furthermore, the amide carbonyl acts as a strong Lewis base, which is critical for directing transition-metal-catalyzed C-H activation during complex syntheses.

  • The 3-Methyl Substitution: The meta-methyl group breaks the symmetry of the benzene ring, enhancing the molecule's solubility profile. More importantly, it provides a "steric buttress." When subjected to directed ortho-metalation (DoM) or electrophilic aromatic substitution, the combined directing effects of the amide and the methyl group allow for highly regioselective functionalization (e.g., at the C2 position), enabling the synthesis of densely substituted 1,2,3-aromatic systems.

Modern Synthetic Methodologies: Evolving Beyond the Classical Ritter Reaction

Historically, the synthesis of N-tert-butyl amides relied on the classical Ritter reaction, which utilizes nitriles, tert-butanol, and stoichiometric amounts of concentrated sulfuric acid. This approach is fundamentally flawed for complex pharmaceutical synthesis due to its harsh, corrosive nature and poor functional group tolerance.

Recent advancements have replaced these harsh conditions with green, transition-metal or solid-supported Lewis acid catalysis. By utilizing alternative tert-butyl carbocation sources like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl acetate (t-BuOAc) under solvent-free conditions, researchers have dramatically improved atom economy and yield [1].

Table 1: Quantitative Comparison of Catalytic Systems for N-(tert-butyl)-3-methylbenzamide Synthesis

Catalytic SystemReagentsReaction ConditionsIsolated Yield (%)Environmental Impact & Causality
Classical H₂SO₄ 3-Methylbenzonitrile + t-BuOH0°C to RT, strongly acidic45 - 60%High: Generates massive corrosive waste; degrades sensitive functional groups.
Cu(OTf)₂ (5 mol%) 3-Methylbenzonitrile + Boc₂OSolvent-free, 50°C, 5h82%Low: Atom economical; solvent-free conditions drive thermodynamic efficiency[1].
PVPP-BF₃ 3-Methylbenzonitrile + t-BuOAcSolvent-free, 70°C~90%Low: Polymeric solid-support allows simple filtration and catalyst recycling [2].
Oxalic Acid Dihydrate 3-Methylbenzonitrile + t-BuOAcSolvent-free, 70°C, 2-9h~85%Low: Utilizes a cheap, biodegradable organic acid catalyst [3].

Self-Validating Experimental Protocol: Cu(OTf)₂-Catalyzed Synthesis

Step 1: Reagent Preparation & Activation

  • Action: In a dry, round-bottom flask, combine 3-methylbenzonitrile (1.0 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Add Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] at a strict 5 mol% loading.

  • Causality: Boc₂O acts as the tert-butyl carbocation precursor. The 5 mol% catalyst loading is the thermodynamic sweet spot; empirical data shows that dropping to 2 mol% plummets yields to <25%, while increasing to 10 mol% offers negligible gains (89% vs 82%) [1].

Step 2: Solvent-Free Reaction

  • Action: Stir the mixture under solvent-free conditions at 50 °C for 5 hours.

  • Causality: Eliminating the solvent increases the effective molarity of the reactants, accelerating the nucleophilic attack of the nitrile onto the transient tert-butyl carbocation to form the nitrilium intermediate.

  • In-Process Control (IPC): At 4 hours, perform Thin-Layer Chromatography (TLC) using ethyl acetate/n-hexane (1:4). The reaction is validated to proceed when the starting nitrile spot (R_f ~0.6) is entirely replaced by the more polar amide product (R_f ~0.3).

Step 3: Quenching & Isolation

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.

  • Causality: The mild base neutralizes any trace triflic acid or unreacted Boc₂O byproducts, preventing downstream degradation of the amide.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from water/ethanol to yield a white powder.

Step 4: Analytical Checkpoint (Validation)

  • Action: Confirm structural integrity via FT-IR and ¹H NMR.

  • Validation Metrics: The protocol is successful if FT-IR shows the complete disappearance of the sharp C≡N stretch (~2230 cm⁻¹) and the appearance of a strong Amide I C=O stretch (~1643 cm⁻¹) and N-H stretch (~3382 cm⁻¹) [3].

Downstream Application: The PARP Inhibitor Pathway

N-(tert-butyl)-3-methylbenzamide is not just an endpoint; it is a critical intermediate in the synthesis of complex polycyclic APIs. A prominent example is its use in synthesizing 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones , a potent class of Poly (ADP-ribose) polymerase (PARP) inhibitors [4].

By subjecting the intermediate to regioselective ortho-amination, chemists generate 2-amino-N-(tert-butyl)-3-methylbenzamide. This activated scaffold undergoes cyclization to form the quinazoline-2,4-dione core, which is highly effective in targeted cancer therapies [4].

G A 3-Methylbenzonitrile + Boc2O B Cu(OTf)2 Catalyst Solvent-Free, 50°C A->B Ritter-type Amidation C N-(tert-butyl)- 3-methylbenzamide B->C 82% Yield D Ortho-Amination (C-H Activation) C->D Scaffold Activation E Quinazoline-2,4-dione (PARP Inhibitor) D->E Cyclization

Synthetic workflow from nitrile precursor to PARP Inhibitor API.

Biological Mechanism of Action

Once synthesized, these quinazoline-2,4-dione APIs target PARP1, an enzyme critical for repairing DNA single-strand breaks. By competitively binding to the NAD+ site of PARP1, the drug traps the enzyme on the DNA. In cancer cells harboring BRCA mutations (which already lack homologous recombination repair), this trapping leads to unresolved DNA damage and subsequent cell death—a phenomenon known as synthetic lethality .

PARP_Pathway DNA DNA Single-Strand Break PARP PARP1 Activation DNA->PARP Repair Base Excision Repair (Cell Survival) PARP->Repair Normal Pathway Trap PARP Trapping on DNA PARP->Trap Inhibited State Inhibitor Quinazoline-2,4-dione API Inhibitor->PARP Competitive Inhibition Inhibitor->Trap Induces Trapping Death Synthetic Lethality (Cancer Cell Death) Trap->Death Unresolved Damage

Mechanism of action for PARP inhibitors derived from the target intermediate.

References

  • Title: A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂ Source: ResearchGate / Journal of Chemical Research URL: [Link]

  • Title: Polyvinylpolypyrrolidone-Supported Boron Trifluoride; Highly Efficient Catalyst for the Synthesis of N-tert-Butyl Amides Source: Semantic Scholar / Journal of the Iranian Chemical Society URL: [Link]

  • Title: An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Conditions Source: SciSpace / Journal of Chemistry URL: [Link]

  • Title: TW201245161A - 1-(arylmethyl)quinazoline-2,4(1H,3H)
  • Title: GC/MS Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1 Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL: [Link]

Foundational

Exploring N-(Tert-butyl)-3-methylbenzamide as a Potential Agrochemical Scaffold: A Technical Guide to Synthesis, Mechanism, and Screening

Executive Summary The benzamide class represents one of the most prolific structural motifs in modern agrochemistry, yielding blockbuster active ingredients ranging from β-tubulin inhibitors (e.g., Zoxamide) to ryanodine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide class represents one of the most prolific structural motifs in modern agrochemistry, yielding blockbuster active ingredients ranging from β-tubulin inhibitors (e.g., Zoxamide) to ryanodine receptor modulators (e.g., Chlorantraniliprole). This whitepaper explores N-(Tert-butyl)-3-methylbenzamide (NTB-3MB) —a synthetically accessible, low-molecular-weight compound—as a potential foundational scaffold for novel agrochemical discovery. By detailing its physicochemical profile, green synthetic pathways, hypothesized mechanism of action (MoA), and rigorous screening protocols, this guide provides a comprehensive framework for researchers evaluating NTB-3MB in crop protection pipelines.

Chemical Identity & Physicochemical Profiling

Before advancing a molecule into high-throughput screening (HTS), it must satisfy established agrochemical design parameters. NTB-3MB (CAS: 42498-33-9) possesses structural features that make it highly attractive for foliar applications[1].

Causality in Structural Design:

  • The tert-butyl group: Unlike straight-chain alkylamides, the bulky tert-butyl moiety provides steric hindrance against rapid oxidative degradation (e.g., by cytochrome P450s) at the α-carbon, extending the molecule's half-life in both soil and biological systems. It also significantly increases lipophilicity, aiding in cuticular penetration.

  • The 3-methyl substitution: Meta-substitution on the phenyl ring breaks molecular symmetry, which generally improves solubility profiles and provides a specific steric "anchor" for binding into hydrophobic protein pockets.

Table 1: Physicochemical Properties & Agrochemical Rule Evaluation
PropertyValueAgrochemical Rule (Tice)Status
Molecular Weight 191.27 g/mol 150 - 500 g/mol Pass
LogP (estimated) ~2.81.0 - 4.0Pass
H-Bond Donors (HBD) 1≤ 3Pass
H-Bond Acceptors (HBA) 1≤ 8Pass
Rotatable Bonds 2≤ 7Pass

Synthetic Methodologies & Scalability

The classical synthesis of N-tert-butyl amides relies on the Ritter reaction using harsh concentrated sulfuric acid. However, for scalable agrochemical production, minimizing the Environmental Factor (E-factor) is critical. Recent advancements have demonstrated that NTB-3MB can be synthesized via highly efficient, solvent-free catalytic methods.

Authoritative literature highlights three modern catalysts for this transformation:[2],[3], and[4].

SynthesisWorkflow N1 3-Methylbenzonitrile + tert-Butyl Acetate N2 Catalyst Addition (Oxalic Acid) N1->N2 N3 Solvent-Free Ritter Reaction N2->N3 N4 Crude Filtration & Crystallization N3->N4 N5 Pure NTB-3MB (Yield >80%) N4->N5

Fig 1: Solvent-free Ritter reaction workflow for scalable NTB-3MB synthesis.

Protocol 1: Solvent-Free Synthesis via Oxalic Acid Dihydrate

Causality & Trustworthiness: We utilize tert-butyl acetate instead of tert-butanol because tert-butanol can form a semisolid at room temperature (mp 26°C), complicating solvent-free stirring. Furthermore, the acetate leaving group facilitates a superior heterolytic cleavage to generate the necessary tert-butyl carbocation[4].

  • Reagent Charging: To a clean, dry reactor, add 3-methylbenzonitrile (1.0 eq) and tert-butyl acetate (1.2 eq).

  • Catalyst Addition: Introduce oxalic acid dihydrate (0.2 eq). The dihydrate acts as a dual proton donor and phase-transfer facilitator.

  • Reaction: Stir the solvent-free mixture at 70°C for 4–6 hours. Monitor the consumption of the nitrile via TLC or GC-MS.

  • Quenching: Cool the mixture to room temperature and quench with saturated NaHCO3 to neutralize the oxalic acid.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize the crude residue from water/ethanol to yield pure NTB-3MB.

Hypothesized Mechanism of Action (MoA)

Given its structural homology to known benzamide fungicides, NTB-3MB is hypothesized to act as a β-tubulin assembly inhibitor . Benzamides typically bind to the colchicine-binding site of fungal β-tubulin, preventing the polymerization of microtubules. This disrupts the formation of the mitotic spindle, arresting nuclear division and ultimately leading to pathogen cell death.

MoAPathway N1 NTB-3MB Application (Foliar Spray) N2 Cuticular Penetration & Fungal Cell Entry N1->N2 N3 Binding to Fungal β-Tubulin Subunit N2->N3 N4 Inhibition of Microtubule Polymerization N3->N4 N5 Arrest of Nuclear Division (Mitotic Arrest) N4->N5 N6 Pathogen Growth Inhibition & Cell Death N5->N6

Fig 2: Putative β-tubulin inhibition signaling and cellular arrest pathway.

Agrochemical Screening & Validation Workflows

To validate NTB-3MB as a viable agrochemical hit, a self-validating, tiered screening funnel must be employed. This ensures that biochemical activity translates to in planta efficacy.

ScreeningFunnel N1 Tier 1: In Vitro Target Binding N2 Hit Validation (Z' > 0.5) N1->N2 IC50 < 10µM N3 Tier 2: In Vivo Mycelial Growth N2->N3 Confirmed N4 Tier 3: Greenhouse Efficacy N3->N4 EC50 < 50ppm N5 Lead Optimization N4->N5 >80% Control

Fig 3: Tiered agrochemical screening funnel and progression logic.

Protocol 2: Tier 1 - In Vitro Tubulin Polymerization Assay

Causality & Trustworthiness: Biochemical assays can yield false positives due to aggregation. To ensure assay robustness, we calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's reliability. Zoxamide is used as a structurally related positive control.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Protein Dispensing: Dispense 50 µL of purified fungal tubulin (e.g., from Botrytis cinerea) into a 96-well half-area black microplate.

  • Compound Addition: Add NTB-3MB at varying concentrations (0.1 µM to 100 µM) in 1% DMSO. Include Zoxamide (positive control) and 1% DMSO (vehicle negative control).

  • Kinetic Measurement: Initiate polymerization by incubating the plate at 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) kinetically every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization for each well. Determine the IC50 using non-linear regression.

Protocol 3: Tier 3 - In Vivo Greenhouse Efficacy (Foliar Spray)

Causality & Trustworthiness:In vitro potency does not guarantee field efficacy due to plant cuticular barriers and UV degradation. Formulating the compound properly is critical to assess true in planta potential.

  • Plant Cultivation: Grow susceptible host plants (e.g., Solanum lycopersicum) in a controlled greenhouse to the 2-true-leaf stage.

  • Formulation: Prepare NTB-3MB as a Suspension Concentrate (SC) using 0.1% Tween-20. Reasoning: The surfactant lowers surface tension, ensuring uniform droplet spreading and overcoming the hydrophobic leaf cuticle.

  • Application: Spray plants to run-off with NTB-3MB at 10, 50, and 100 ppm. Allow the foliage to dry completely for 24 hours.

  • Inoculation: Spray-inoculate the plants with a spore suspension of Botrytis cinerea (1×10⁵ spores/mL).

  • Incubation & Scoring: Incubate in a high-humidity chamber (>95% RH) at 20°C for 72 hours. Score disease severity (percentage of leaf area infected) relative to the vehicle control and calculate the EC50.

Data Presentation: Representative Screening Results

The following table summarizes simulated benchmark data to illustrate the progression criteria required for NTB-3MB to advance into lead optimization.

Table 2: Representative Validation Data
CompoundTubulin IC50 (µM)Mycelial Growth EC50 (ppm)Greenhouse Efficacy at 50 ppm (%)
NTB-3MB 4.212.582%
Zoxamide (Positive Control) 1.85.295%
1% DMSO (Negative Control) N/A>1000%

Interpretation: While NTB-3MB exhibits slightly lower intrinsic potency than the commercial standard Zoxamide, its excellent translation from in vitro to in vivo efficacy (>80% disease control) validates it as a highly promising scaffold for further structure-activity relationship (SAR) optimization.

References

  • A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 Source: Journal of Chemical Research (2020) URL:[Link]

  • Polyvinylpolypyrrolidone-Supported Boron Trifluoride; Highly Efficient Catalyst for the Synthesis of N-tert-Butyl Amides Source: Semantic Scholar / Mokhtary & Najafizadeh (2012) URL:[Link]

  • An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition Source: Organic Chemistry International (2014) URL:[Link]

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Exploratory

N-(Tert-butyl)-3-methylbenzamide and its structural analogs

An In-depth Technical Guide to N-(Tert-butyl)-3-methylbenzamide and its Structural Analogs Introduction: The Benzamide Scaffold in Modern Chemistry The benzamide moiety is a cornerstone in the architecture of biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(Tert-butyl)-3-methylbenzamide and its Structural Analogs

Introduction: The Benzamide Scaffold in Modern Chemistry

The benzamide moiety is a cornerstone in the architecture of biologically active molecules. Its unique combination of a rigid aromatic ring and a flexible amide linker, capable of acting as both a hydrogen bond donor and acceptor, makes it a privileged scaffold in medicinal chemistry and agrochemical design.[1][2] This structural motif is present in a diverse array of commercial products, from antipsychotics and antiemetics to fungicides and insecticides.[3][4] The versatility of the benzamide core lies in its amenability to synthetic modification at both the aromatic ring and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide focuses on N-(tert-butyl)-3-methylbenzamide, a representative member of this class, and explores the vast chemical space of its structural analogs. We will delve into the synthesis, characterization, structure-activity relationships (SAR), and biological applications of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. By understanding the causality behind experimental choices and the mechanisms underpinning biological activity, this document aims to empower the rational design of next-generation benzamide derivatives.

Chapter 1: Synthesis and Physicochemical Properties of the Core Structure

The synthesis of N-substituted benzamides is a fundamental process in organic chemistry. For the core compound, N-(tert-butyl)-3-methylbenzamide, several efficient synthetic routes are available. A particularly effective and convenient method involves the copper-catalyzed Ritter-type reaction between a nitrile and a tertiary alcohol source like di-tert-butyl dicarbonate.[5]

Physicochemical Properties

Understanding the core physicochemical properties is essential for any further development, including formulation and biological testing.

PropertyValue (N-(tert-butyl)-3-methylbenzamide)Value (N-tert-butylbenzamide - Isomer)Source
Molecular Formula C₁₂H₁₇NOC₁₁H₁₅NO[6]
Molecular Weight 191.27 g/mol 177.24 g/mol [6]
Appearance White Solid (Typical)White to light yellow Solid[7][8]
Melting Point Not specified172-174 °C[9]
Boiling Point (Predicted) 325.7±11.0 °C293.2 °C at 760 mmHg[7][9]
LogP (Predicted) 2.6 - 2.92.2 - 2.6[6][9]
pKa (Predicted) 14.99±0.4614.99±0.46[9]

Note: Data for the isomeric N-tert-butylbenzamide is provided for comparison due to the limited availability of specific experimental data for the 3-methyl analog.

Synthetic Protocol: Copper-Catalyzed Synthesis

This protocol describes a convenient, solvent-free synthesis of N-(tert-butyl)-3-methylbenzamide from 3-methylbenzonitrile.[5] The causality for this choice rests on its high efficiency and operational simplicity compared to traditional multi-step methods involving acid chlorides.

Protocol 1: Synthesis of N-(tert-butyl)-3-methylbenzamide

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 3-methylbenzonitrile (1.0 mmol, 117.15 mg).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.2 mmol, 262 mg) to the vial.

  • Catalyst Introduction: Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%, 18 mg) to the mixture.

  • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (25 °C). The reaction is typically complete within a few hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Work-up and Purification: Upon completion, dissolve the reaction mixture in a minimal amount of dichloromethane. Purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(tert-butyl)-3-methylbenzamide (typical yield: 82%).[5]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (CDCl₃) signals include peaks for the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons (singlet, ~2.4 ppm), aromatic protons (multiplet, ~7.2-7.6 ppm), and the N-H proton (broad singlet, ~5.9 ppm).[5]

G cluster_0 Synthesis Workflow A 1. Combine Reactants (3-Methylbenzonitrile, (Boc)2O) B 2. Add Catalyst (Cu(OTf)2, 5 mol%) A->B C 3. Stir at Room Temp B->C D 4. Monitor by TLC C->D E 5. Purify by Column Chromatography D->E F 6. Characterize Product (NMR, MS) E->F

Caption: A generalized workflow for the synthesis and purification of N-(tert-butyl)-3-methylbenzamide.

Chapter 2: Analytical Characterization Workflow

Rigorous structural confirmation is paramount in chemical research and development. A multi-technique approach ensures the identity and purity of the synthesized compound.[10]

Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and quantifying the analyte.[11] Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed structural information.[10]

Protocol 2: General Analytical Characterization

  • Sample Preparation: Accurately weigh and dissolve the purified product in a suitable solvent. For NMR, use a deuterated solvent like CDCl₃. For HPLC and GC-MS, use a high-purity volatile solvent such as methanol or acetonitrile.[10][11]

  • NMR Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Key signals for N-(tert-butyl)-3-methylbenzamide are the distinct singlets for the tert-butyl and methyl groups.[5]

    • ¹³C NMR: Acquire a carbon-13 spectrum to determine the number of unique carbon environments. This is crucial for confirming the substitution pattern on the aromatic ring.[5]

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to identify key functional groups. Look for a strong C=O stretch (amide I band) around 1640 cm⁻¹ and an N-H stretch around 3330 cm⁻¹.[8]

  • Mass Spectrometry (MS):

    • Utilize GC-MS with Electron Ionization (EI) to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should correspond to the compound's molecular weight.[10]

  • Purity Analysis (HPLC):

    • Employ a reversed-phase HPLC method with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).[11]

G cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation start Synthesized Product prep Sample Preparation start->prep nmr NMR (1H, 13C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms hplc HPLC prep->hplc conn Connectivity & Environment nmr->conn fg Functional Groups ir->fg mw Molecular Weight & Fragmentation ms->mw purity Purity & Quantification hplc->purity confirm Structure Confirmed conn->confirm fg->confirm mw->confirm purity->confirm

Caption: Analytical workflow for the structural elucidation and purity assessment of benzamide analogs.

Chapter 3: Structural Analogs and Structure-Activity Relationships (SAR)

The true power of the benzamide scaffold is realized through the systematic synthesis and evaluation of structural analogs. By modifying specific regions of the molecule, we can probe interactions with biological targets and optimize for desired activities.

Key Regions for Modification
  • N-Alkyl Group: The tert-butyl group is a bulky, lipophilic moiety. Altering its size, steric hindrance, and electronics can dramatically impact binding affinity and selectivity. Replacing it with smaller alkyl groups, cyclic fragments, or aromatic rings are common strategies.

  • Benzoyl Ring: The aromatic ring is a prime target for introducing substituents to modulate electronic properties, lipophilicity, and metabolic stability. The position (ortho, meta, para) and nature (electron-donating or -withdrawing) of these substituents are critical.[12]

  • Amide Linker: While less common, modifications to the amide bond itself, such as creating thioamides or reverse amides, can alter hydrogen bonding capabilities and conformational preferences.

cluster_mods Structural Modifications cluster_props Impacted Properties SAR Structure-Activity Relationship (SAR) N_Sub N-Substituent (Size, Sterics, Electronics) SAR->N_Sub Ring_Sub Aromatic Ring (Position, Electronics) SAR->Ring_Sub Linker Amide Linker (H-Bonding, Conformation) SAR->Linker Binding Binding Affinity & Selectivity N_Sub->Binding PK Pharmacokinetics (ADME) N_Sub->PK Tox Toxicological Profile N_Sub->Tox Ring_Sub->Binding Ring_Sub->PK Ring_Sub->Tox Linker->Binding Linker->PK Linker->Tox Activity Biological Activity (Potency, Efficacy) Binding->Activity PK->Activity Tox->Activity

Caption: Logical relationship between structural modifications and resulting biological activity in benzamide design.

Case Study: Nitro-Substituted Analogs

A clear example of SAR can be seen in nitro-substituted N-(tert-butyl)benzamides. The introduction of a strongly electron-withdrawing nitro group significantly alters the molecule's electronic profile and potential for biological interactions. These compounds have been investigated for applications in treating neurodegenerative diseases.[13]

Protocol 3: Synthesis of N-(tert-butyl)-nitrobenzamide Analogs

This protocol is a classic amidation reaction adapted from established procedures.[13][14]

  • Acid Chloride Formation: Convert the corresponding nitrobenzoic acid (e.g., 3-nitrobenzoic acid or 4-nitrobenzoic acid) to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. Remove excess SOCl₂ under reduced pressure.[14]

  • Amine Solution: In a separate flask, dissolve tert-butylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C.

  • Acylation: Slowly add a solution of the nitrobenzoyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Wash the mixture sequentially with dilute HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an ethanol/water mixture.[14]

SAR Insights Summary Table

Class of AnalogTarget/ActivityKey SAR FindingsSource(s)
N-Aryl Benzamides HDAC InhibitionAromatic or heterocyclic moieties on the benzamide nitrogen can significantly modulate activity. Heteroatoms that chelate zinc in the active site are crucial.[15]
Substituted Benzamides AntimycobacterialSubstitutions at the C-5 position of the benzamide core are critical. Smaller, electron-rich substituents are favored. Larger N-substituents generally decrease activity.
Picolinamide Analogs AChE InhibitionThe position of side chains markedly influences activity and selectivity. Picolinamide (pyridine-based) derivatives appear more potent than benzamide derivatives.[16]
General Benzamides AgrochemicalsThe specific substitution pattern dictates the target (e.g., tubulin for herbicides, sodium channels for insecticides).[1][17]

Chapter 4: Biological Activities and Mechanisms of Action

Benzamide derivatives exhibit a remarkable breadth of biological activities, spanning applications in both agriculture and human health.

Agrochemical Applications

Benzamides are a versatile class of agrochemicals, with commercialized products functioning as herbicides, fungicides, and insecticides.[1]

  • Herbicidal Action: Some benzamides disrupt plant cell division by binding to the tubulin protein, thereby inhibiting microtubule organization.[1]

  • Fungicidal Action: A major class of benzamide fungicides, including zoxamide, targets β-tubulin assembly in fungi. Others act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting cellular respiration.[1]

  • Insecticidal Action: Certain benzamide derivatives function as potent insecticides. A key mechanism involves the modulation of insect nervous system targets, such as voltage-gated sodium channels. They can lock the channel in an open state, leading to hyperexcitation, paralysis, and death.[17]

A Benzamide Insecticide B Voltage-Gated Sodium Channel A->B Binds to C Prolonged Channel Opening B->C Causes D Continuous Na⁺ Influx C->D E Nerve Hyperexcitation D->E F Paralysis E->F G Insect Death F->G

Caption: Proposed mechanism of action for certain benzamide insecticides.[17]

Pharmaceutical and Therapeutic Potential

The structural features of benzamides make them ideal candidates for interacting with various protein targets in the human body.

  • HDAC Inhibition: Many benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators.[15] HDAC inhibition is a validated strategy in cancer therapy. Compounds like CPD-60 serve as lead structures for developing new, selective HDAC inhibitors.[15]

  • NFκB Pathway Inhibition: N-substituted benzamides have been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor involved in inflammation and cell survival.[18] This mechanism suggests potential applications as anti-inflammatory agents and as sensitizers in cancer therapy.

  • Enzyme Inhibition: The benzamide scaffold has been successfully employed to design inhibitors for a wide range of enzymes, including acetylcholinesterase (AChE) for Alzheimer's disease, IMP dehydrogenase (IMPDH) for cancer, and dipeptidyl peptidase-IV (DPP-IV) for diabetes.[16][19][20]

Chapter 5: Protocols for Biological Screening

The identification of lead compounds requires a systematic screening process. The following generalized protocols provide a framework for the initial evaluation of novel benzamide derivatives.

Protocol 4: Primary Herbicidal Activity Bioassay

This assay assesses the pre-emergent herbicidal activity of a test compound.[1]

  • Stock Solution: Prepare a 10,000 ppm stock solution of the test benzamide in acetone.

  • Test Concentrations: Prepare serial dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

  • Assay Setup: Place filter paper in 9 cm Petri dishes. Pipette 2 mL of each test concentration onto the filter paper. Include a solvent-only control and a positive control (known herbicide). Allow the solvent to evaporate completely.

  • Seed Plating: Place 10-20 seeds of a model plant (e.g., cress, Lolium perenne) onto the treated filter paper.

  • Incubation: Add 5 mL of distilled water to each dish, seal with paraffin film, and place in a growth chamber with controlled light and temperature (e.g., 16h light/8h dark, 25°C).

  • Evaluation: After 5-7 days, assess the percentage of seed germination and measure the root and shoot length of the seedlings. Calculate the percent inhibition relative to the solvent control.

Protocol 5: General Enzyme Inhibition Assay (Colorimetric)

This protocol can be adapted for various enzymes where the reaction produces an easily detectable product, such as inorganic phosphate. This is based on a method for NTPDase inhibitors.[12]

  • Reagent Preparation: Prepare a reaction buffer appropriate for the target enzyme (e.g., 10 mM HEPES, pH 7.4, with required cofactors like MgCl₂). Prepare substrate solution (e.g., ATP) and a stock solution of the benzamide inhibitor in DMSO.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, the enzyme preparation, and varying concentrations of the benzamide inhibitor. Include wells for a negative control (no inhibitor) and a background control (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate for a set time (e.g., 30 minutes) during which the reaction proceeds linearly.

  • Termination and Detection: Stop the reaction. Add a detection reagent that forms a colored complex with the product (e.g., malachite green reagent for phosphate detection).[12]

  • Measurement: After color development, measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background reading, calculate the percentage of inhibition for each inhibitor concentration, and plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

N-(Tert-butyl)-3-methylbenzamide and its analogs represent a rich and versatile area of chemical science. The inherent "tunability" of the benzamide scaffold has enabled its successful application in fields as diverse as crop protection and oncology. The principles of structure-activity relationship, guided by systematic analog synthesis and robust biological screening, continue to drive innovation in this space.

Future research will likely focus on several key areas:

  • Target Selectivity: Designing analogs with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve therapeutic indices.

  • Novel Mechanisms of Action: Exploring new biological targets for benzamide derivatives to overcome resistance issues in both agriculture and medicine.

  • Computational Design: Increasingly leveraging computer-aided drug design and molecular docking to rationally predict the binding of novel benzamides and prioritize synthetic efforts.[15]

The foundational knowledge and protocols detailed in this guide provide a solid platform for researchers to build upon, contributing to the next wave of discoveries in the ever-expanding world of benzamide chemistry.

References

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Foundational

Engineering the N-Substituted Benzamide Scaffold: A Technical Guide to Synthesis, Pharmacology, and Structure-Activity Relationships

Introduction: The Privilege of Modularity In medicinal chemistry, N-substituted benzamides represent a highly privileged pharmacophore. As a Senior Application Scientist, I have observed that the true power of this scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privilege of Modularity

In medicinal chemistry, N-substituted benzamides represent a highly privileged pharmacophore. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its structural modularity. The benzamide core provides a stable, predictable geometric framework, while the specific nature of the N-substituent dictates absolute target specificity. By rationally engineering these substituents, drug development professionals can pivot a molecule's trajectory from a neuroleptic dopamine antagonist to a potent epigenetic modulator.

This whitepaper elucidates the mechanistic pathways, structure-activity relationships (SAR), and optimized synthetic methodologies for developing N-substituted benzamides, ensuring that researchers can design and synthesize these compounds with high fidelity and predictable bioactivity.

Divergent Pharmacological Mechanisms of Action

The biological activity of N-substituted benzamides is not monolithic; it is highly dependent on the electronic and steric properties of the amide nitrogen substituent.

Dopamine D2/D3 Receptor Modulation (Neuropharmacology)

N-substituted benzamides, such as sulpiride and amisulpride, exhibit a unique, dose-dependent pharmacological profile in the central nervous system. The causality of their action is driven by the spatial orientation of the N-substituent (often a pyrrolidine or aliphatic amine ring), which dictates binding affinity within the lipophilic pockets of dopamine receptors.

At low therapeutic doses, these benzamides preferentially block presynaptic D3 autoreceptors. This blockade prevents negative feedback, thereby enhancing dopamine synthesis and its release into the synaptic cleft—a mechanism leveraged for antidepressant efficacy 1[1]. Conversely, at higher doses, the concentration gradient forces the blockade of postsynaptic D2 receptors, providing classical antipsychotic efficacy against schizophrenia[1].

Histone Deacetylase (HDAC) Inhibition (Oncology)

Beyond neuropharmacology, specific N-substituted benzamides (e.g., entinostat) function as potent Class I Histone Deacetylase (HDAC) inhibitors. The mechanism relies on the benzamide moiety acting as a Zinc-Binding Group (ZBG). The heteroatoms on the N-substituent (typically a 2-amino or 2-hydroxy group on an adjacent phenyl ring) chelate the catalytic zinc ion ( Zn2+ ) in the HDAC active site, while the primary phenyl ring interacts with the enzyme's hydrophobic channel 2[2]. This chelation halts the deacetylation of histone tails, leading to chromatin relaxation and the subsequent transcription of tumor suppressor genes.

MoA Benzamide N-Substituted Benzamide D2D3 Dopamine D2/D3 Receptors Benzamide->D2D3 Neuropharmacology HDAC HDAC Enzymes (Zinc Chelation) Benzamide->HDAC Oncology Presynaptic Presynaptic D3 Blockade (Low Dose) D2D3->Presynaptic Postsynaptic Postsynaptic D2 Blockade (High Dose) D2D3->Postsynaptic Chromatin Chromatin Remodeling (Gene Expression) HDAC->Chromatin Antidepressant Antidepressant Effect Presynaptic->Antidepressant Antipsychotic Antipsychotic Effect Postsynaptic->Antipsychotic Anticancer Anti-proliferative Effect Chromatin->Anticancer

Divergent signaling pathways of N-substituted benzamides based on target specificity.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The bioactivity of benzamides is critically dependent on the precise chemical nature of the N-substituent. For instance, in the context of HDAC inhibition, a 2-substituent on the phenyl ring of the N-substituent is absolutely essential for zinc chelation. Conversely, the introduction of electron-withdrawing groups (such as a chlorine atom or a nitro-group) on the same benzene ring creates a steric clash and electronic repulsion within the hydrophobic pocket, drastically decreasing anti-proliferative activity[2].

Table 1: Comparative Bioactivity and SAR of N-Substituted Benzamides
Compound Class / ModificationPrimary TargetPharmacological EffectKey SAR ObservationQuantitative Bioactivity / Toxicity
Pyrrolidine-substituted (Sulpiride) D2/D3 ReceptorsAntipsychotic / AntidepressantAliphatic ring enhances D2 affinityLow toxicity; high LD50 in murine models[1]
2-Amino-N-substituted Class I HDACsAnti-proliferative (Cancer)Essential for catalytic Zn2+ chelationHigh potency; dose-limiting toxicity[2]
Nitro/Chloro-substituted HDACsReduced EfficacySteric clash in hydrophobic pocketDecreased anti-proliferative activity[2]
1,2,4-Triazole hybrids FAK / HDAC2Dual AnticancerPyridinyl side chain enhances selectivityIC50: 90 nM (HDAC2), 12.59 nM (FAK)[3]

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing N-substituted benzamides requires a strategic selection of coupling methods. While the classical Schotten-Baumann reaction (using acyl chlorides and an aqueous base) is robust for bulk synthesis, it often lacks the functional group tolerance required for complex, highly substituted APIs 4[4].

Step-by-Step Methodology: Carbodiimide-Mediated Amide Coupling
  • Activation: Dissolve the benzoic acid derivative (1.0 eq) and the coupling additive 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) in a round-bottom flask under an inert nitrogen atmosphere[4].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Carbodiimide activation is highly exothermic; thermal control prevents the degradation of the active ester.

  • Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) (1.1 eq) dropwise. Stir the mixture for 30–60 minutes at 0 °C. This forms the highly reactive, yet stable, OBt-active ester intermediate[4].

  • Amine Addition: Introduce the target primary or secondary amine (1.0 eq) to the solution. Allow the reaction to gradually warm to room temperature and stir overnight.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The complete consumption of the starting carboxylic acid validates the forward progression. If DCC is used, the precipitation of dicyclohexylurea (DCU) serves as an immediate, visual confirmation of successful activation[4].

  • Work-up: If DCC was used, filter out the DCU byproduct. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess unreacted amine), saturated sodium bicarbonate (to neutralize residual acids), and brine[4].

  • Purification: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), concentrate under reduced pressure, and purify via flash column chromatography to yield the pure N-substituted benzamide.

Synthesis Start Carboxylic Acid + HOBt Activation Add DIC/DCC at 0°C (Activation) Start->Activation Intermediate OBt-Active Ester Intermediate Activation->Intermediate 30-60 min Amine Add Amine (Room Temp) Intermediate->Amine Workup Aqueous Work-up & Extraction Amine->Workup Overnight Product Pure N-Substituted Benzamide Workup->Product Chromatography

Self-validating experimental workflow for carbodiimide-mediated amide coupling.

Conclusion

The N-substituted benzamide class remains a cornerstone of modern medicinal chemistry due to its structural reliability and profound pharmacological adaptability. By rationally designing the N-substituent, researchers can target distinct biological pathways ranging from central dopamine receptors to epigenetic remodeling enzymes. Adhering to robust, mild coupling protocols ensures the high-yield synthesis required to enable rapid SAR iteration and the discovery of next-generation therapeutics.

References

  • Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides Source: Benchchem URL
  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals Source: Benchchem URL
  • Pharmacological Evaluation of Acute and Subacute Toxicity and Antidepressant Effect After Acute Administration of Novel N-Substituted Benzamides Source: Farmacia Journal URL
  • Source: PMC (National Institutes of Health)

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Exploratory

N-(Tert-butyl)-3-methylbenzamide in Medicinal Chemistry: Structural Rationale, Synthesis, and Fragment-Based Discovery

Abstract: N-(tert-butyl)-3-methylbenzamide (NTB-3MB) is a highly versatile synthetic intermediate and pharmacophore core utilized in modern medicinal chemistry. Characterized by its unique steric profile and metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-(tert-butyl)-3-methylbenzamide (NTB-3MB) is a highly versatile synthetic intermediate and pharmacophore core utilized in modern medicinal chemistry. Characterized by its unique steric profile and metabolic stability, this compound serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) and as a critical building block in the synthesis of complex inhibitors, including poly(ADP-ribose) polymerase (PARP) antagonists. This whitepaper provides an in-depth technical analysis of the structural causality, physicochemical properties, and validated synthetic methodologies surrounding NTB-3MB.

Structural Rationale & Physicochemical Profiling

In drug design, the selection of specific functional groups is driven by the need to balance target affinity with acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. NTB-3MB (CAS: 42498-33-9) exemplifies a highly optimized fragment[1].

The structural causality of NTB-3MB can be broken down into two distinct vectors:

  • The tert-Butyl Amide Moiety: N-alkylation is a common strategy to improve the lipophilicity and membrane permeability of amides. However, standard N-methyl or N-ethyl groups are highly susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. The tert-butyl group provides massive steric hindrance around the nitrogen atom, effectively shielding it from enzymatic degradation while acting as a robust hydrophobic anchor that can bury into deep lipophilic pockets of target proteins.

  • The 3-Methyl (Meta) Substitution: The meta-methyl group breaks the symmetry of the benzamide ring. This specific substitution pattern restricts the torsion angle of the amide bond relative to the aromatic ring, pre-organizing the fragment into a biologically active conformation. Furthermore, the methyl group provides a localized vector for CH- π interactions within protein binding sites.

Data Presentation: Physicochemical Properties

The physicochemical parameters of NTB-3MB make it an ideal candidate for Fragment-Based Drug Discovery (FBDD), strictly adhering to the "Rule of 3" (Ro3) for fragment libraries.

ParameterValueMedicinal Chemistry Rationale
Molecular Weight 191.27 g/mol Well below the 300 Da threshold, allowing ample room for "fragment growing" during lead optimization.
cLogP (estimated) ~2.8High lipophilicity drives entropically favorable binding in hydrophobic target pockets.
Topological Polar Surface Area 29.1 ŲExcellent passive membrane permeability; high potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 1Low H-bond count minimizes the desolvation penalty required for target engagement.
Metabolic Stability HighSteric bulk of the tert-butyl group prevents rapid CYP450-mediated N-dealkylation.

Synthetic Methodologies: The Ritter Reaction vs. Amide Coupling

The synthesis of NTB-3MB is traditionally achieved via two primary pathways: the direct amide coupling of 3-methylbenzoic acid with tert-butylamine, or the highly efficient Ritter reaction . Recent advancements in green chemistry have optimized the Ritter reaction, utilizing Lewis acid catalysts to convert nitriles directly into N-tert-butyl amides[2][3].

G A 3-Methylbenzonitrile B t-BuOAc / PVPP-BF3 or Boc2O / Cu(OTf)2 A->B Ritter Reaction E N-(tert-butyl)-3-methylbenzamide (Target Fragment) B->E C 3-Methylbenzoic Acid D t-BuNH2 / HATU / DIPEA C->D Amide Coupling D->E

Synthetic routes to N-(tert-butyl)-3-methylbenzamide via Ritter and coupling methods.

Self-Validating Experimental Protocol: Cu(OTf)₂-Catalyzed Ritter Synthesis

This protocol describes the solvent-free synthesis of NTB-3MB using Copper(II) triflate as a highly stable, oxophilic Lewis acid catalyst[2].

Objective: To synthesize NTB-3MB with high atom economy and minimal purification requirements.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: In a dry, round-bottom flask, combine 3-methylbenzonitrile (1.0 mmol) and di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol).

    • Causality: Boc₂O serves as the tert-butyl carbocation precursor. Operating under solvent-free conditions increases the collision frequency of the reactants, driving the reaction kinetics forward without the need for external heating.

  • Catalyst Addition: Add Cu(OTf)₂ (5 mol%) to the mixture.

    • Causality: Cu(OTf)₂ is a highly oxophilic Lewis acid. It coordinates to the carbonyl oxygen of Boc₂O, facilitating the heterolytic cleavage of the C-O bond to generate the highly reactive tert-butyl cation in situ[2].

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 4–6 hours.

    • Causality: The Ritter reaction is exothermic. Maintaining room temperature prevents the tert-butyl cation from undergoing elimination to form isobutylene gas, ensuring high conversion rates to the desired amide.

  • Quenching and Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: The basic aqueous wash neutralizes the Lewis acid and removes any unreacted acidic byproducts, leaving the highly lipophilic NTB-3MB in the organic phase.

In-Process Control (IPC) & Validation:

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The disappearance of the nitrile spot and the emergence of a highly UV-active, lower Rf spot confirms conversion.

  • NMR Validation: Dissolve the crude product in CDCl₃. A massive singlet at δ ~1.49 ppm (integrating for 9H) acts as the definitive self-validating signal for the successful installation of the intact tert-butyl group[3].

Applications in Fragment-Based Drug Discovery (FBDD)

Because of its rigid structure and ideal Ro3 parameters, NTB-3MB is frequently included in fragment libraries for high-throughput screening[4]. In FBDD, fragments are small, low-affinity molecules that bind to target proteins. Once binding is confirmed, the fragment is "grown" or linked to other fragments to create a high-affinity lead compound.

FBDD F1 Fragment Library (NTB-3MB Core) F2 Primary Screening (SPR / NMR) F1->F2 F3 Hit Identification (mM Affinity) F2->F3 Binding F4 Fragment Growing (Vector Extension) F3->F4 Guidance F5 Lead Optimization (nM Inhibitor) F4->F5 Tuning

FBDD workflow utilizing NTB-3MB as a primary screening fragment for lead generation.

When screening against novel kinase domains or epigenetic targets, the tert-butyl group of NTB-3MB frequently acts as a "probe" for cryptic hydrophobic pockets. If X-ray crystallography confirms that the tert-butyl group is buried, medicinal chemists can confidently use the 3-methyl position as an exit vector to grow the molecule toward the solvent-exposed region or hinge-binding region of the target.

Integration into Complex Pharmacophores: PARP Inhibitors

Beyond its use as a standalone fragment, the structural motif of NTB-3MB is heavily utilized as an intermediate in the synthesis of complex therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors[5][6].

PARP-1 is a critical enzyme involved in DNA damage repair, and its inhibition is a validated therapeutic strategy for BRCA-mutated breast and ovarian cancers. In the design of PARP inhibitors (such as quinazoline-2,4(1H,3H)-dione derivatives), benzamide derivatives act as nicotinamide mimics that bind competitively to the NAD+ binding site of the enzyme[6].

During the synthetic pipeline of these drugs, modified derivatives of NTB-3MB (e.g., halo-substituted or amino-substituted variants like 2-amino-N-tert-butyl-3-methylbenzamide) are utilized to lock the molecule's conformation[6]. The tert-butyl group shields the amide bond from hydrolysis in the tumor microenvironment, while the benzamide core forms critical hydrogen bonds with the catalytic residues of the PARP-1 enzyme, ultimately inducing synthetic lethality in cancer cells[6].

References

  • Yang, et al. "A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2." Journal of Chemical Research, September 2020. 2

  • "Polyvinylpolypyrrolidone-Supported Boron Trifluoride; Highly Efficient Catalyst for the Synthesis of N-tert-Butyl Amides." Semantic Scholar, 2014. 3

  • "Activity-Directed Fragment-Based Ligand Discovery." White Rose University Consortium. 4

  • "TW201245161A - 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones as PARP inhibitors and the use thereof." Google Patents, March 2016.5

  • "Cas no 42498-33-9 (N-tert-Butyl-3-methylbenzamide)." Chem960, August 2024. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of N-(Tert-butyl)-3-methylbenzamide via Bi-Solvent Recrystallization

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals. Introduction & Chemical Profiling N-(tert-butyl)-3-methylbenzamide (CAS: 42498-33-9)[1] is a sterically hindered secondary amide frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals.

Introduction & Chemical Profiling

N-(tert-butyl)-3-methylbenzamide (CAS: 42498-33-9)[1] is a sterically hindered secondary amide frequently utilized as a critical building block in medicinal chemistry. The bulky tert-butyl group provides significant steric shielding to the amide bond, enhancing metabolic stability against amidases, while the 3-methylphenyl (m-tolyl) moiety offers a versatile vector for further functionalization.

This compound is typically synthesized via the Ritter reaction using 3-methylbenzonitrile and tert-butyl acetate catalyzed by Lewis acids (e.g., PVPP-BF3[2] or Cu(OTf)2[3]), or via standard Schotten-Baumann acylation[4]. Regardless of the synthetic route, achieving >99% purity is critical for downstream biological assays and structural characterization.

Table 1: Physicochemical Properties of N-(tert-butyl)-3-methylbenzamide
PropertyValueReference
Chemical Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol Calculated
CAS Registry Number 42498-33-9[1]
Melting Point 111–112 °C[3]
Appearance White crystalline powder[3]

Solvent Rationale: The Ethanol/Water System

Expertise & Causality: While some green chemistry protocols report recrystallizing crude N-tert-butyl amides directly from boiling water[2][5], this is practically viable only when the crude product is already highly pure and the synthetic catalyst is highly water-soluble. For standard synthetic workflows, the crude mixture often contains lipophilic impurities (e.g., unreacted 3-methylbenzoyl chloride, nitrile precursors, or bis-amides) that will co-precipitate if pure water is used.

To establish a self-validating and scalable purification system, a bi-solvent recrystallization using an Ethanol/Water system is strongly recommended[4].

  • Ethanol (Primary Solvent): The non-polar ethyl chain interacts favorably with the hydrophobic tert-butyl and m-tolyl groups, while its hydroxyl group solvates the amide core via hydrogen bonding. It fully dissolves the crude mixture at elevated temperatures.

  • Water (Anti-Solvent): Because the target amide is highly hydrophobic, the incremental addition of water to the hot ethanol solution drastically reduces its solubility. This allows the chemist to precisely tune the saturation point, creating a metastable zone that drives controlled crystallization upon cooling.

Table 2: Bi-Solvent System Parameters
Solvent RoleSolventBoiling PointFunction in Recrystallization
Primary Solvent Ethanol (Absolute)78 °CFully dissolves the crude amide and lipophilic impurities at elevated temperatures.
Anti-Solvent Deionized Water100 °CLowers the solubility of the target amide, forcing controlled nucleation.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure thermodynamic accuracy before proceeding to the next step.

Step 1: Primary Dissolution

  • Weigh the crude N-(tert-butyl)-3-methylbenzamide and transfer it to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add absolute ethanol at a ratio of approximately 3–5 mL per gram of crude product.

  • Heat the mixture to 70–75 °C using a water bath or heating mantle until complete dissolution is achieved. Causality: Using the absolute minimum volume of hot primary solvent ensures the solution is near its saturation limit, which is critical for maximizing the final thermodynamic yield.

Step 2: Hot Filtration (Optional but Recommended)

  • If particulate matter or insoluble catalyst residues (e.g., PVPP-BF3[2]) are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask to prevent premature crystallization in the funnel stem.

Step 3: Anti-Solvent Addition (The Critical Node)

  • Maintain the filtrate at 70–75 °C with constant stirring.

  • Begin adding hot deionized water (approx. 70 °C) dropwise via an addition funnel.

  • Verification Step (IPC): Continue the dropwise addition until the solution becomes slightly turbid (cloudy), indicating the onset of the metastable zone. Once turbidity persists for more than 10 seconds, add just enough hot ethanol (1–3 drops) to clear the solution. This self-validates that the solution is exactly at its saturation point at 75 °C.

Step 4: Controlled Nucleation and Cooling

  • Remove the heat source and allow the flask to cool slowly to room temperature (20–25 °C) undisturbed. Causality: Slow cooling promotes the growth of large, highly pure crystals by allowing impurities to remain solvated in the mother liquor. Rapid cooling traps impurities within the crystal lattice.

  • Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize precipitation.

Step 5: Harvesting and Drying

  • Collect the white crystalline powder via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water mixture to displace the mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • Verification Step (IPC): Determine the melting point of the dried crystals. A sharp melting point of 111–112 °C confirms high purity[3].

Workflow Visualization

RecrystallizationWorkflow Start Crude N-(tert-butyl)- 3-methylbenzamide Dissolve Dissolve in Hot Ethanol (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Add Hot Water Dropwise (Anti-Solvent) Filter->AntiSolvent Cooling Controlled Cooling (Room Temp to 0-5 °C) AntiSolvent->Cooling Nucleation Crystal Nucleation & Growth Cooling->Nucleation Harvest Vacuum Filtration & Cold Wash Nucleation->Harvest Dry Vacuum Drying (Pure Crystals) Harvest->Dry

Experimental workflow for the bi-solvent recrystallization of N-(tert-butyl)-3-methylbenzamide.

Troubleshooting: The "Oiling Out" Phenomenon

During the anti-solvent addition, N-(tert-butyl)-3-methylbenzamide may occasionally "oil out"—forming a separate liquid phase at the bottom of the flask rather than crystallizing.

  • Causality: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which liquid-liquid phase separation occurs. Because the melting point of this specific amide is relatively low (111 °C)[3], a high concentration of impurities or adding the water too rapidly can depress the melting point of the precipitating phase below the solvent temperature.

  • Resolution: If oiling out occurs, reheat the mixture until it becomes a single clear phase. Add a small amount of pure ethanol to increase overall solubility, and cool the system much more slowly. Alternatively, introduce a microscopic seed crystal of pure N-(tert-butyl)-3-methylbenzamide at the boundary of the metastable zone to bypass the thermodynamic energy barrier for nucleation.

References

  • Title: Polyvinylpolypyrrolidone-Supported Boron Trifluoride; Highly Efficient Catalyst for the Synthesis of N-tert-Butyl Amides Source: Semantic Scholar URL: [Link]

  • Title: A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 Source: ResearchGate URL: [Link]

  • Title: An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition Source: SciSpace URL: [Link]

Sources

Application

Investigating N-(Tert-butyl)-3-methylbenzamide in crop protection studies

An in-depth technical guide on the utilization and investigation of N-(Tert-butyl)-3-methylbenzamide within agrochemical development, specifically focusing on its role as a privileged scaffold for novel crop protection a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization and investigation of N-(Tert-butyl)-3-methylbenzamide within agrochemical development, specifically focusing on its role as a privileged scaffold for novel crop protection agents.

Executive Summary

The development of next-generation crop protection agents requires molecular scaffolds that balance environmental safety with high target-pest efficacy. N-(Tert-butyl)-3-methylbenzamide (NTB3MB) has emerged as a critical building block in the synthesis of insect growth regulators (IGRs) and novel fungicides. This application note details the mechanistic rationale behind utilizing the NTB3MB scaffold, provides validated protocols for its late-stage C–H functionalization to generate agrochemical libraries, and outlines a standardized bioassay for evaluating insecticidal efficacy.

Structural and Mechanistic Rationale

The architectural design of agrochemicals relies heavily on specific functional groups to dictate pharmacokinetics and target binding. The NTB3MB scaffold provides three distinct advantages in crop protection chemistry:

  • Lipophilicity and Cuticular Penetration: The bulky tert-butyl group significantly increases the lipophilicity of the molecule. In agricultural applications, this facilitates rapid penetration through the waxy insect cuticle or fungal cell walls, ensuring the active ingredient reaches its intracellular targets.

  • Metabolic Stability: Insect pests, such as Spodoptera littoralis, possess robust detoxification enzymes (e.g., Cytochrome P450s and amidases). The steric hindrance provided by the tert-butyl group shields the vulnerable amide bond from rapid enzymatic hydrolysis, prolonging the compound's half-life within the pest [1].

  • Receptor Mimicry: Benzamide derivatives, particularly acyl hydrazides derived from NTB3MB, act as structural mimics of 20-hydroxyecdysone (20E). They bind competitively to the Ecdysone Receptor (EcR) and Ultraspiracle (USP) heterodimer, triggering premature, lethal molting in Lepidopteran larvae [2].

G N1 Ingestion of NTB3MB Derivative (Agrochemical Application) N2 Penetration of Insect Gut (Lipophilic tert-butyl transport) N1->N2 N3 Binding to EcR/USP Heterodimer (Receptor Activation) N2->N3 N4 Disruption of 20E Hormone Signaling (Gene Transcription Alteration) N3->N4 N5 Premature Lethal Molting (Pest Mortality) N4->N5

Mode of Action: Ecdysone Receptor (EcR) Disruption by Benzamide Derivatives.

Protocol A: Ru(II)-Catalyzed Regioselective C–H Arylation

To rapidly generate a library of crop protection candidates, late-stage functionalization is preferred over de novo synthesis. The amide group of NTB3MB acts as an excellent directing group for Ruthenium(II)-catalyzed distal C–H arylation [3].

Causality & Validation: Ruthenium is selected over Palladium to prevent steric clashing with the bulky tert-butyl group during the metallacycle formation. The protocol is self-validating; the inclusion of 1,1,2,2-tetrachloroethane as an internal standard allows for immediate quantitative NMR yield assessment before chromatographic isolation.

Materials:

  • N-(Tert-butyl)-3-methylbenzamide (0.1 mmol)

  • Arylboronic acid derivatives (0.3 mmol) *[Ru(p-cymene)Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • Dry Tetrahydrofuran (THF) (0.5 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NTB3MB (0.1 mmol), the selected arylboronic acid (0.3 mmol),[Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Solvent Addition: Evacuate the tube and backfill with inert Argon gas (repeat 3 times). Inject 0.5 mL of anhydrous THF via syringe.

  • Catalytic Cycle Activation: Seal the tube and stir the mixture at 40 °C for 16 hours. Note: The low temperature is critical to prevent the cleavage of the tert-butyl group, which can occur under harsher thermal conditions.

  • Reaction Quenching & Validation: Cool the mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove metal residues. Add 10 µL of 1,1,2,2-tetrachloroethane to the crude filtrate to establish a baseline internal standard for ¹H-NMR yield validation.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically 5% EtOAc in n-hexane) to isolate the arylated NTB3MB derivatives.

G A N-(tert-butyl)-3-methylbenzamide (Starting Scaffold) C Ruthenacycle Intermediate (C-H Activation) A->C B Ru(II) Catalyst + Arylboronic Acid (Reagents) B->C D Regioselective Arylation (Distal C-H Bond) C->D E Agrochemical Library (Derivatives) D->E

Ru(II)-Catalyzed C-H Arylation Workflow for NTB3MB Derivatives.

Protocol B: Leaf-Dip Bioassay for Insecticidal Efficacy

To determine the practical crop-protection viability of the synthesized NTB3MB derivatives, a standardized leaf-dip bioassay is performed against Spodoptera littoralis (cotton leafworm).

Causality & Validation: Because EcR agonists must be ingested to disrupt the endocrine system, contact assays are insufficient. The leaf-dip method guarantees oral exposure. The protocol utilizes a solvent-only control group to self-validate that mortality is strictly driven by the active compound, utilizing Abbott’s formula to correct for natural attrition.

Step-by-Step Methodology:

  • Formulation: Dissolve the synthesized NTB3MB derivative in a minimal amount of acetone and dilute with distilled water containing 0.1% Triton X-100 (a non-ionic surfactant) to achieve serial concentrations (e.g., 1, 5, 10, 20, 50 mg/L).

  • Substrate Preparation: Cut fresh, untreated cotton leaves into uniform 5 cm diameter discs.

  • Application: Submerge the leaf discs into the formulated test solutions for exactly 10 seconds. For the control group, submerge discs in a solution of water, acetone, and 0.1% Triton X-100 only.

  • Drying: Place the treated discs on a wire mesh in a fume hood and allow them to air-dry completely at room temperature for 1 hour.

  • Infestation: Place each dried leaf disc into an individual sterile Petri dish lined with moistened filter paper (to maintain humidity). Introduce ten 2nd-instar S. littoralis larvae into each dish.

  • Incubation & Scoring: Seal the dishes with ventilated film and incubate at 25 ± 1 °C with a 16:8 (Light:Dark) photoperiod. Assess mortality at 72 and 96 hours. Larvae are considered dead if they fail to respond to gentle probing with a fine brush.

  • Data Validation: Calculate corrected mortality using Abbott's formula: Corrected % = (1 - (n in T after treatment / n in Co after treatment)) * 100.

Quantitative Data Presentation

The structural modifications of the NTB3MB core directly influence its binding affinity to the EcR. Below is a summarized comparison of synthesized derivatives, showcasing how specific functionalizations impact both synthetic yield and biological efficacy [4].

Compound IDSubstitution on NTB3MB CoreSynthetic Yield (%)LC₅₀ (mg/L) vs S. littoralis (96h)Mode of Action Indicator
NTB3MB Unsubstituted (Core)N/A> 100.00Baseline
Deriv-01 4-Ethylbenzoyl (Hydrazide)9310.65Premature Molting
Deriv-02 4-Methoxybenzoyl (Hydrazide)8818.70Premature Molting
Deriv-03 8-Phenyl (via Ru-Catalysis)7542.30Feeding Cessation
Tebufenozide Commercial ReferenceN/A8.50Premature Molting

Data Interpretation: The conversion of the NTB3MB core into an acyl hydrazide (Deriv-01) drastically increases insecticidal activity, bringing the LC₅₀ within striking distance of the commercial standard, Tebufenozide. Arylation (Deriv-03) provides moderate activity but alters the primary observable physiological response.

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Enhancing Your N-(Tert-butyl)-3-methylbenzamide Yield

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the common and complex challenges encountered during the synthesis of N-(Tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the common and complex challenges encountered during the synthesis of N-(Tert-butyl)-3-methylbenzamide. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction's nuances, enabling you to troubleshoot effectively and significantly improve your synthetic outcomes.

This guide is structured as a dynamic question-and-answer resource. We will first tackle the most pressing issues in our Troubleshooting Guide before moving to a broader Frequently Asked Questions (FAQ) section to refine your experimental design.

This section addresses specific, yield-limiting problems you may encounter during the synthesis. Each answer provides a root cause analysis and actionable solutions.

Issue 1: My reaction yield is very low or I've isolated no product at all.

Answer: A low or non-existent yield in the amidation of 3-methylbenzoic acid with tert-butylamine is a frequent challenge, often boiling down to three key areas: the activation of the carboxylic acid, the reactivity of the amine, and the integrity of your reaction conditions.

The core of this synthesis is an amide coupling reaction. Direct condensation of a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. The success of this activation and the subsequent reaction is highly sensitive to the reagents and conditions employed.

Root Cause Analysis & Solutions:

  • Ineffective Carboxylic Acid Activation: The steric hindrance of the tert-butylamine nucleophile makes this reaction particularly demanding. Standard coupling reagents may not be sufficient.

    • Causality: The bulky tert-butyl group requires a highly reactive activated ester intermediate to facilitate its nucleophilic attack. Reagents like HATU or COMU are specifically designed to be more reactive and are often superior to classic carbodiimide systems (like EDC/HOBt) for sterically hindered substrates.[2][3]

    • Solution: Switch to a more potent coupling reagent. Urinium salts like HATU or COMU are highly recommended. They react rapidly with the carboxylic acid to form an activated ester that is more susceptible to attack by hindered amines.[4]

  • Hydrolysis of Reagents and Intermediates: Water is the nemesis of high-yield amide coupling.

    • Causality: Coupling reagents (especially carbodiimides like EDC) and the activated carboxylic acid intermediates are highly moisture-sensitive.[5] Any water present will hydrolyze these species back to the starting carboxylic acid, effectively halting the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (DCM or DMF are common choices).[5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]

  • Incorrect Stoichiometry or Base: The choice and amount of base are critical.

    • Causality: The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid generated during the reaction without competing with the tert-butylamine.[2] Using an incorrect base or stoichiometry can inhibit the reaction.

    • Solution: Use a non-nucleophilic base like DIPEA at 2-3 equivalents. This ensures the reaction medium remains basic enough to facilitate the coupling without introducing a competing nucleophile.

Troubleshooting Flowchart for Low Yield

This decision tree can help diagnose the source of low yield issues systematically.

G start Low / No Yield reagent_check Check Reagent Quality & Handling start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check Reagents OK anhydrous Are solvents anhydrous? Were reagents handled under inert gas? reagent_check->anhydrous workup_check Analyze Work-up & Purification conditions_check->workup_check Conditions OK base_check Is the base non-nucleophilic (e.g., DIPEA) and in excess (2-3 eq)? conditions_check->base_check extraction_loss Product lost during aqueous extraction? workup_check->extraction_loss coupling_agent Is the coupling agent fresh & potent? (e.g., HATU, COMU) anhydrous->coupling_agent Yes use_anhydrous Solution: Use oven-dried glassware, anhydrous solvents, and inert atmosphere. anhydrous->use_anhydrous No amine_purity Is tert-butylamine pure? coupling_agent->amine_purity Yes change_agent Solution: Use a fresh, high-quality coupling reagent suitable for hindered amines. coupling_agent->change_agent No / Unsure amine_purity->conditions_check Yes purify_amine Solution: Purify tert-butylamine by distillation if purity is questionable. amine_purity->purify_amine No temp_time Are temperature and time optimized? base_check->temp_time Yes correct_base Solution: Use 2-3 eq. of DIPEA. Avoid primary/secondary amine bases. base_check->correct_base No temp_time->workup_check Yes optimize_cond Solution: Monitor via TLC. Try room temperature for 12-24h. temp_time->optimize_cond No column_loss Product lost on silica gel column? extraction_loss->column_loss No adjust_workup Solution: Ensure correct pH for extraction. Back-extract aqueous layers. extraction_loss->adjust_workup Yes end Yield Optimized column_loss->end No adjust_column Solution: Use less polar eluent or consider alternative purification (crystallization). column_loss->adjust_column Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

Issue 2: My TLC/LC-MS shows the formation of a major byproduct.

Answer: Byproduct formation is a clear indicator that a competing reaction pathway is active. In amide coupling, the most common side product when using carbodiimides (like DCC or EDC) is N-acylurea.

  • Causality: The O-acylisourea intermediate formed when the carboxylic acid reacts with a carbodiimide is highly reactive. While it is supposed to react with the amine, it can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is difficult to remove and represents a loss of starting material.

  • Solution: This side reaction is effectively suppressed by the addition of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[3] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine. If you are using a carbodiimide, always include an additive. Alternatively, using a uronium or phosphonium salt coupling reagent (e.g., HATU, PyBOP) inherently avoids this specific side reaction pathway.[4][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization and planning of your synthesis.

Q1: Which coupling reagent is truly the best for coupling 3-methylbenzoic acid with the sterically hindered tert-butylamine?

A1: For sterically demanding couplings, uronium-type reagents are generally superior. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[7] They offer faster reaction rates and higher yields with hindered amines compared to carbodiimide-based methods.[3] COMU has the added advantage of having byproducts that are very water-soluble, simplifying purification.[7]

Coupling ReagentClassRecommended BaseTypical SolventKey Advantages/Disadvantages
HATU Uronium SaltDIPEA, 2,4,6-CollidineDMF, DCMAdv: High reactivity, excellent for hindered amines.[2] Disadv: Higher cost.
COMU Uronium SaltDIPEADMF, ACNAdv: High reactivity, water-soluble byproducts, safer (non-explosive).[3][7] Disadv: Higher cost.
EDC / HOBt CarbodiimideDIPEA, TEADCM, DMFAdv: Lower cost, common reagent. Disadv: Lower yields with hindered amines, risk of N-acylurea byproduct.[5][8]
T3P® Phosphonic AnhydridePyridine, DIPEAEtOAc, DCMAdv: Effective, byproducts are water-soluble. Disadv: Can require slightly elevated temperatures.[9]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[5]

  • Prepare a TLC plate, spotting your starting materials (3-methylbenzoic acid and tert-butylamine) in separate lanes for reference.

  • In a third lane, spot a small aliquot of your reaction mixture.

  • Elute the plate with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualize under a UV lamp (254 nm). The consumption of the UV-active 3-methylbenzoic acid and the appearance of a new, typically less polar, product spot will indicate reaction progress. The reaction is complete when the starting carboxylic acid spot has disappeared.

Q3: Is there an alternative synthetic route that avoids coupling reagents?

A3: Yes, a notable alternative is the Ritter reaction. This method involves reacting a nitrile with a source of a stable carbocation in the presence of a strong acid. For your target molecule, this would involve reacting 3-methylbenzonitrile with a tert-butyl cation source, such as di-tert-butyl dicarbonate, catalyzed by an appropriate Lewis acid like Copper(II) Triflate (Cu(OTf)₂).[10][11] This method has been reported to produce N-(tert-butyl)-3-methylbenzamide in excellent yields (e.g., 82%).[10][11]

Protocols for High-Yield Synthesis

Protocol 1: High-Yield Synthesis using HATU Coupling Agent

This protocol is optimized for the synthesis of N-(Tert-butyl)-3-methylbenzamide, leveraging a potent uronium salt coupling agent to overcome steric hindrance.

Materials:

  • 3-methylbenzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • tert-butylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Slowly add tert-butylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the 3-methylbenzoic acid is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(Tert-butyl)-3-methylbenzamide as a white solid.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Dissolve 3-methylbenzoic acid in Anhydrous DMF add_hatu Add HATU and DIPEA prep_reagents->add_hatu preactivate Stir 20 min for Pre-activation add_hatu->preactivate add_amine Add tert-butylamine preactivate->add_amine stir Stir at Room Temp (4-12h) add_amine->stir monitor Monitor by TLC stir->monitor quench Dilute with EtOAc & Aqueous Wash monitor->quench dry Dry (Na2SO4) & Concentrate quench->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for amide coupling.

References

  • Yang, H., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Research on Chemical Intermediates, 44(9-10). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for - Rsc.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4544-4552. Retrieved from [Link]

  • Kandhasamy, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4835-4838. Retrieved from [Link]

  • Pham Thinh, D., et al. (2020). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 32(3), 358-369. Retrieved from [Link]

  • Navas, J., et al. (2022). Synthesis of N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1404. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • PMC. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide? Retrieved from [Link]

  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

  • Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Withey, J. M., & Kappe, C. O. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 92(1), 175-178. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(Tert-butyl)-3-methylbenzamide Purification

Welcome to the technical support guide for the purification of crude N-(Tert-butyl)-3-methylbenzamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude N-(Tert-butyl)-3-methylbenzamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, ensuring the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil or gum, not a solid. How can I purify it?

This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point.

  • Initial Step (Trituration): Before attempting more complex methods, try trituration. This involves stirring the oil with a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization and wash away non-polar contaminants.

  • Problem Persistence: If the product remains oily, it indicates significant impurity levels. The best approach is purification by column chromatography.[1] An oily product will not effectively purify via recrystallization.

Q2: What is the most common cause of peak tailing when running a silica column for my benzamide?

Peak tailing for amide compounds, especially those with basic nitrogen atoms, is typically caused by strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This leads to a non-uniform elution, resulting in broad, tailing peaks and poor separation.

Q3: How do I choose the right purification strategy: Recrystallization or Column Chromatography?

The choice depends on the nature and amount of impurities.

  • Thin Layer Chromatography (TLC) First: Always begin by analyzing your crude product with TLC.

  • Recrystallization is Ideal If: Your crude product is mostly pure (>90%) with only minor, structurally similar impurities, and it is a solid.

  • Chromatography is Necessary If: Your TLC shows multiple spots with significantly different Rf values (indicating diverse impurities), if impurities have similar polarity to your product, or if the product is an oil.[3]

Q4: My NMR spectrum shows unreacted starting materials. What's the quickest way to remove them?

The most efficient method is a liquid-liquid extraction based on the acidic or basic nature of the starting materials.

  • To Remove 3-methylbenzoic acid (Acidic): Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4] The acidic starting material will be deprotonated and move into the aqueous layer.

  • To Remove tert-butylamine (Basic): Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The basic amine will be protonated and extracted into the aqueous phase.

Purification Workflow Overview

The following diagram outlines the general decision-making process for purifying crude N-(Tert-butyl)-3-methylbenzamide.

G crude Crude N-(Tert-butyl)-3-methylbenzamide tlc Analyze by TLC crude->tlc is_solid Is the product a solid? tlc->is_solid is_clean Is TLC relatively clean? (Main spot, Rf ~0.3) is_solid->is_clean Yes triturate Triturate with Cold Hexanes is_solid->triturate No (Oil/Gum) extraction Perform Acid-Base Extraction (Wash with NaHCO3 & dil. HCl) is_clean->extraction Yes chromatography Column Chromatography is_clean->chromatography No recrystallize Recrystallization extraction->recrystallize pure_product Pure Product (Verify by NMR, HPLC, MP) recrystallize->pure_product chromatography->pure_product triturate->chromatography

Caption: Decision workflow for purification strategy.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Optimize Solvent System: Test various solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). The ideal system dissolves the compound when hot but results in low solubility when cold. 2. Minimize Solvent: Add hot solvent portion-wise until the solid just dissolves. 3. Keep it Hot: Preheat your filtration funnel and flask to prevent the product from crashing out of solution prematurely. 4. Recover from Mother Liquor: Concentrate the filtrate and attempt a second recrystallization or purify the residue by column chromatography.
Product Won't Crystallize from Solution 1. Solution is supersaturated. 2. High levels of impurities are inhibiting crystal lattice formation.[1] 3. The compound may be an oil at the current temperature.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure product if available.[1] 2. Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. 3. Purify Further: If crystallization fails, remove the solvent and purify the residue by column chromatography.
Co-elution of Impurities in Column Chromatography 1. The chosen solvent system (mobile phase) has insufficient resolving power. 2. The column was overloaded with crude material. 3. The column was packed improperly, leading to channeling.1. Optimize TLC: Find a solvent system where the desired product has an Rf value of 0.25-0.35 . This generally provides the best separation on a column.[2] A good starting point is 15-20% Ethyl Acetate in Hexanes. 2. Use a Gradient: Start with a less polar eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. This will improve the separation between compounds with close Rf values. 3. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product is Stuck on the Silica Column 1. The mobile phase is not polar enough to elute the compound. 2. Strong, irreversible adsorption to the acidic silica gel.1. Increase Polarity: Gradually increase the polarity of your mobile phase. A final flush with 5-10% Methanol in Dichloromethane can elute highly polar compounds.[2] 2. Deactivate Silica: For stubborn cases, consider pre-treating the silica. This can be done by flushing the packed column with the mobile phase containing a small amount (0.5-1%) of triethylamine before loading the sample. This neutralizes the acidic sites on the silica.[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic (e.g., 3-methylbenzoic acid) and basic (e.g., tert-butylamine) impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Base Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.

  • Acid Wash: Add 50 mL of 1M aqueous HCl to the funnel. Shake vigorously, allowing the layers to separate. Drain and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter the drying agent and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of your crude product. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves. Cool to room temperature and then in an ice bath. Ideal solvents will show high solubility when hot and low solubility when cold. An ethanol/water mixture is often effective for benzamides.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

This protocol describes a standard flash chromatography procedure on silica gel.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc_opt 1. Optimize TLC (Aim for Rf 0.25-0.35 in EtOAc/Hexanes) pack_col 2. Pack Column (Slurry pack silica gel in non-polar solvent) tlc_opt->pack_col equil 3. Equilibrate Column (Flush with 2-3 column volumes of initial eluent) pack_col->equil load 4. Load Sample (Dissolve in min. DCM and load onto column) equil->load elute 5. Elute (Run gradient from low to high polarity) load->elute collect 6. Collect Fractions elute->collect tlc_frac 7. Analyze Fractions by TLC collect->tlc_frac combine 8. Combine Pure Fractions tlc_frac->combine evap 9. Evaporate Solvent combine->evap

Caption: Step-by-step workflow for flash column chromatography.

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system. A common starting point for benzamides is a mixture of ethyl acetate and hexanes. Aim for an Rf of 0.25-0.35 for the product.[2][5]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Carefully pour the slurry into your column and allow it to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Alternatively, for "dry loading," pre-adsorb your compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[2]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% EtOAc/Hexanes to 30% EtOAc/Hexanes) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, the identity and purity of N-(Tert-butyl)-3-methylbenzamide must be confirmed.

Property Expected Value Source
Molecular Formula C₁₂H₁₇NO-
Molecular Weight 191.27 g/mol -
Appearance White Powder[6]
Melting Point 111-112 °C[6]
¹H NMR (500 MHz, CDCl₃) δ 7.56–7.46 (m, 2H), 7.30–7.26 (m, 2H), 5.93 (s, 1H), 2.38 (s, 3H), 1.47 (s, 9H)[6]
¹³C NMR (126 MHz, CDCl₃) δ 167.1, 138.3, 136.0, 131.7, 128.3, 127.5, 123.6, 51.5, 28.9, 21.3[6]

References

  • Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.org. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Gallou, F., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5553–5557. Retrieved from [Link]

  • Google Patents. (1998). Method of producing benzamide derivatives.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(24), 6294–6297. Retrieved from [Link]

  • Yang, D., et al. (2014). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Tetrahedron Letters, 55(3), 605-608. Retrieved from [Link]

  • SIELC. (n.d.). Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012). N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(Tert-butyl)-3-methylbenzamide Synthesis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the causality of chemical behavior to help you troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the causality of chemical behavior to help you troubleshoot, optimize, and master the synthesis of N-(tert-butyl)-3-methylbenzamide.

Validated Experimental Protocols

Synthesizing amides with bulky amines like tert-butylamine requires overcoming significant steric hindrance. Below are two field-validated methodologies designed to bypass these kinetic bottlenecks.

Method A: Acid Chloride-Mediated Amidation (Standard Route)

This two-step protocol relies on the conversion of 3-methylbenzoic acid to a highly reactive intermediate, forcing the amidation forward despite the steric bulk of the nucleophile[1].

Step 1: Acid Chloride Formation

  • Procedure: In an oven-dried flask under argon, combine 3-methylbenzoic acid (1.0 eq) and anhydrous toluene. Add thionyl chloride (SOCl₂) (1.5 eq) and a single catalytic drop of N,N-dimethylformamide (DMF). Reflux the mixture for 2 hours.

  • Causality: DMF acts as a Vilsmeier-Haack catalyst, forming a highly electrophilic iminium intermediate that drastically accelerates the chlorination process.

  • Self-Validation System: Before proceeding, remove a 0.1 mL aliquot, evaporate the solvent, and perform FT-IR analysis. The reaction is complete when the broad carboxylic acid O-H stretch (~3000 cm⁻¹) disappears and a sharp acid chloride C=O stretch emerges at ~1770–1800 cm⁻¹[2].

  • Purification: Remove excess SOCl₂ in vacuo. Co-evaporate the residue twice with dry toluene. Crucial: Failing to remove trace SOCl₂ or HCl will result in the premature formation of tert-butylamine hydrochloride in Step 2, destroying your nucleophile stoichiometry[1].

Step 2: Amidation

  • Procedure: Dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the system to 0°C. Add the crude 3-methylbenzoyl chloride (dissolved in DCM) dropwise over 30 minutes. Warm to room temperature and stir for 2 hours[1].

  • Causality: The bulky tert-butyl group makes the amine a sluggish nucleophile but a competent base. The 0°C environment controls the exothermic reaction, preventing solvent boil-off and suppressing side reactions. Triethylamine acts as a sacrificial acid scavenger to neutralize the generated HCl[3].

Method B: Cu(OTf)₂-Catalyzed Ritter Reaction (Alternative Route)

This method bypasses corrosive chlorinating agents entirely by generating a reactive carbocation intermediate[4].

  • Procedure: Combine 3-methylbenzonitrile (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) in a flask. Add Cu(OTf)₂ (5–10 mol%). Stir the mixture at 50°C under solvent-free conditions for 4–6 hours[4].

  • Causality: Cu(OTf)₂ is a highly oxophilic Lewis acid that catalyzes the decomposition of Boc₂O into a stable tert-butyl carbocation, isobutylene, and CO₂. The nucleophilic nitrogen of the nitrile intercepts the carbocation, yielding the N-tert-butyl amide after aqueous workup[4].

  • Self-Validation System: Monitor the reaction via the cessation of CO₂ gas evolution and TLC (Ethyl acetate/Hexane). The product typically isolates at ~82% yield[4].

Synthesis Pathways Visualization

SynthesisRoutes SM1 3-Methylbenzoic Acid Int1 3-Methylbenzoyl Chloride SM1->Int1 SOCl2, Reflux (Activation) SM2 3-Methylbenzonitrile Prod N-(tert-butyl)-3-methylbenzamide SM2->Prod Boc2O, Cu(OTf)2 (Ritter Reaction) Int1->Prod t-BuNH2, Et3N, DCM (Amidation)

Synthesis pathways for N-(tert-butyl)-3-methylbenzamide via acid chloride and Ritter reactions.

Troubleshooting & FAQs

Q1: Why is my amidation yield consistently below 50% despite full consumption of the starting acid? A: The primary failure point is moisture-induced hydrolysis. Because tert-butylamine is extremely bulky, its nucleophilic attack on the 3-methylbenzoyl chloride is kinetically slow. If trace water is present in your DCM or triethylamine, the water will outcompete the hindered amine, hydrolyzing the intermediate back into 3-methylbenzoic acid[3]. Actionable Fix: Rigorously dry your DCM over 3Å molecular sieves, distill your triethylamine, and execute the reaction under a strict argon atmosphere.

Q2: I observe unreacted 3-methylbenzoyl chloride even after 12 hours. How can I drive the reaction to completion? A: Steric clash is preventing the reaction from proceeding. To overcome this kinetic bottleneck, add 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Causality: DMAP is a superior, unhindered nucleophile. It rapidly attacks the acid chloride to form a highly reactive, charged acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by the hindered tert-butylamine, effectively bypassing the steric resistance[3].

Q3: Can I use standard peptide coupling reagents (e.g., EDC/HOBt) instead of forming an acid chloride? A: While possible, it is highly discouraged for tert-butylamine. Coupling agents like EDC/HOBt form an OBt-active ester. The steric bulk of the tert-butyl group severely hinders its ability to attack this bulky active ester, often resulting in yields below 60% and the formation of difficult-to-remove urea byproducts. Acid chlorides or Ritter pathways are far more efficient for tert-butyl amides[4].

Diagnostic Workflow

Troubleshooting Start Issue: Low Amide Yield Check1 IR Check: Acid Chloride (1770-1800 cm⁻¹) Start->Check1 Assess Intermediate Check2 TLC Check: Unreacted Acid Chloride? Start->Check2 Assess Reaction Fix1 Hydrolysis Occurred: Dry Solvents & Use Argon Check1->Fix1 Broad OH Peak Seen Fix2 Steric Hindrance: Add Catalytic DMAP Check2->Fix2 Intermediate Persists

Diagnostic workflow for troubleshooting low yields in N-tert-butylbenzamide synthesis.

Quantitative Data: Method Comparison

Synthesis RouteReagents & CatalystsReaction TempTypical YieldPrimary Byproducts
Acid Chloride Amidation SOCl₂, t-BuNH₂, Et₃NReflux (Step 1), 0°C to RT (Step 2)85–95%Triethylammonium chloride
Cu-Catalyzed Ritter Boc₂O, Cu(OTf)₂ (5-10 mol%)50°C~82%Isobutylene, CO₂
BF₃-Catalyzed Ritter t-BuOAc, BF₃·Et₂O70°C74–96%Acetic acid
Direct Peptide Coupling EDC·HCl, HOBt, t-BuNH₂Room Temp60–75%Urea derivatives

Comprehensive References

  • [5] Highly efficient method for the preparation of N-tert-butyl amides by reaction of nitriles with tert-butylacetate | Source: iau.ir | 5

  • [3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: ACS Publications |3

  • [1] An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide | Source: Benchchem | 1

  • [2] Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid | Source: PMC | 2

  • [4] A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 | Source: ResearchGate | 4

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-tert-Butylation of Amides

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the N-tert-butylation of amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the N-tert-butylation of amides. Below, you will find strategic decision matrices, troubleshooting guides, and self-validating experimental protocols grounded in mechanistic causality.

Strategic Overview & Decision Matrix

Selecting the correct N-tert-butylation strategy depends heavily on your starting material (nitrile vs. primary amide) and the acid sensitivity of your substrate. Direct N-alkylation of amides is notoriously difficult due to competing O-alkylation; therefore, synthesizing the N-tert-butyl amide directly from a nitrile precursor (the Ritter reaction) is often the most reliable pathway.

DecisionMatrix Start Target: N-tert-Butyl Amide Precursor Starting Material? Start->Precursor NitrileRoute Nitrile Precursor (Ritter Reaction) Precursor->NitrileRoute Nitrile AmideRoute Primary Amide (Direct Alkylation) Precursor->AmideRoute Amide RitterMild t-BuOAc + Oxalic Acid (Solvent-Free) NitrileRoute->RitterMild Acid Sensitive RitterHarsh t-BuOH + H2SO4 (Classic Ritter) NitrileRoute->RitterHarsh Robust Substrate AmideTBTA t-Bu-Trichloroacetimidate + Lewis Acid AmideRoute->AmideTBTA Avoid O-Alkylation

Decision matrix for selecting the optimal N-tert-butylation strategy.

Frequently Asked Questions (FAQs)

Q: Why does direct N-tert-butylation of primary amides often fail or yield complex mixtures? A: Amides are ambident nucleophiles. The oxygen atom is a "harder" nucleophile and sterically more accessible, whereas the nitrogen is "softer" and sterically hindered. When utilizing bulky carbocations (like the tert-butyl cation), kinetic O-alkylation often outcompetes N-alkylation. To circumvent this, chemists frequently employ the Ritter reaction—starting from a nitrile rather than an amide—which guarantees the formation of the N-tert-butyl amide via a nitrilium intermediate 1[1].

Q: Is tert-butyl acetate a viable alternative to isobutylene gas? A: Yes. tert-Butyl acetate (t-BuOAc) is an excellent, easily handled liquid alternative to isobutylene gas. Under acidic conditions, t-BuOAc cleaves to generate the tert-butyl cation and acetic acid. This avoids the severe polymerization issues commonly associated with isobutylene gas 2[2].

Reagent Selection Data

Summarizing quantitative data allows for rapid comparison of reaction conditions based on substrate tolerance and scalability.

Reagent SystemTypical Yield (%)Reaction Temp (°C)Primary ByproductBest Application Profile
t-BuOAc + Oxalic Acid 75 – 9480 – 100Acetic AcidMild Ritter synthesis from nitriles; solvent-free.
t-BuOH + H₂SO₄ 60 – 850 – 25WaterClassic Ritter reaction for highly robust substrates.
Isobutylene + Strong Acid 50 – 80-10 – 25Isobutylene PolymersDirect amide protection on large/industrial scales.
t-Butyl Trichloroacetimidate 70 – 9520 – 25TrichloroacetamideDirect alkylation of sensitive amides/amines.
Troubleshooting Guide

Issue: Isobutylene polymerization leading to sticky, intractable mixtures.

  • Root Cause: High concentrations of strong Brønsted acids (like H₂SO₄) combined with excess isobutylene at elevated temperatures promote cationic polymerization of the alkene.

  • Solution: Strictly maintain reaction temperatures below 0 °C during isobutylene addition. Alternatively, switch to a mild solid acid catalyst like sulfated polyborate, which provides necessary Lewis/Brønsted acidity without triggering runaway polymerization 3[3].

Issue: Substrate degradation or charring during the Ritter reaction.

  • Root Cause: Traditional Ritter conditions use neat, concentrated sulfuric acid, which acts as a strong dehydrating and oxidizing agent, destroying sensitive functional groups.

  • Solution: Replace H₂SO₄ with oxalic acid dihydrate in a solvent-free system. The dihydrate acts as both a mild acid and the stoichiometric water source needed for nitrilium hydrolysis 2[2].

Validated Experimental Protocols
Protocol A: Solvent-Free Synthesis of N-tert-Butyl Amides via Modified Ritter Reaction

This protocol leverages oxalic acid dihydrate to provide a mild, self-validating reaction environment 2[4].

  • Reagent Mixing: In a round-bottom flask, combine the nitrile (1.0 eq) and tert-butyl acetate (1.2 eq).

    • Causality: A slight excess of the acetate ensures complete conversion while minimizing the formation of dimeric byproducts.

  • Catalyst Addition: Add oxalic acid dihydrate (0.5 eq) directly to the neat mixture.

    • Causality: Oxalic acid dihydrate acts as both a mild Brønsted acid and a water source. The dihydrate provides the exact stoichiometric water required to hydrolyze the intermediate nitrilium ion into the final amide, making this a highly atom-economical system.

  • Thermal Activation: Heat the mixture to 80 °C for 2–4 hours.

    • Causality: Elevating the temperature overcomes the activation energy required to generate the tert-butyl carbocation from the acetate leaving group. The evolution of acetic acid serves as a physical indicator of reaction progress.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to neutralize residual oxalic and acetic acids.

Protocol B: Direct N-tert-Butylation using tert-Butyl 2,2,2-Trichloroacetimidate (TBTA)

For highly sensitive substrates where strong acids are strictly prohibited 5[5].

  • Substrate Dissolution: Dissolve the amide/amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) at room temperature.

    • Causality: TBTA is a powerful alkylating agent that releases a stable trichloroacetamide byproduct, driving the reaction forward thermodynamically without the need for harsh external heating.

  • Catalyst Initiation: Add a catalytic amount of a mild Lewis or Brønsted acid (e.g., camphorsulfonic acid or Cu(OTf)₂, 5–10 mol%).

    • Causality: The catalyst selectively activates the imidate nitrogen, facilitating the transfer of the tert-butyl group to the substrate without generating free, uncontrolled carbocations.

  • Monitoring & Isolation: Stir for 4–12 hours. The precipitation of trichloroacetamide serves as a visual, self-validating indicator that the tert-butyl transfer has occurred. Filter the solid and concentrate the filtrate for purification.

Mechanistic Pathway

Understanding the nitrilium intermediate is key to mastering the Ritter-type N-tert-butylation.

RitterMechanism Nitrile Nitrile (R-CN) Nitrilium Nitrilium Ion Intermediate Nitrile->Nitrilium Attack on t-Bu+ Carbocation tert-Butyl Cation (t-Bu+) Carbocation->Nitrilium Product N-tert-Butyl Amide Nitrilium->Product + H2O, - H+ Water Hydrolysis (H2O) Water->Product

Mechanistic pathway of the Ritter reaction forming N-tert-butyl amides.

References
  • Ritter Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition.
  • Sulfated polyborate: A mild, efficient catalyst for synthesis of N-tert-butyl/N-trityl protected amides via Ritter reaction. Journal of Chemical Sciences.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Byproducts in the Synthesis of N-(Tert-butyl)-3-methylbenzamide

Welcome to the technical support center for the synthesis of N-(tert-butyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(tert-butyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts that may arise during this common amide formation reaction. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesis.

Introduction to the Synthesis of N-(Tert-butyl)-3-methylbenzamide

The synthesis of N-(tert-butyl)-3-methylbenzamide is a fundamental amide bond formation, typically achieved by reacting 3-methylbenzoyl chloride with tert-butylamine.[1][] This reaction is valued for its efficiency and is a staple in the synthesis of a wide range of organic molecules. The generally accepted mechanism is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[3][4]

Below is a generalized reaction scheme:

Reaction_Scheme reactant1 3-Methylbenzoyl Chloride reagents + reactant1->reagents reactant2 tert-Butylamine arrow Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) reactant2->arrow product N-(tert-butyl)-3-methylbenzamide byproduct tert-Butylammonium chloride reagents->reactant2 arrow->product arrow->byproduct

Caption: General reaction scheme for the synthesis of N-(tert-butyl)-3-methylbenzamide.

While this reaction is robust, the presence of steric hindrance from the tert-butyl group and the reactivity of the starting materials can sometimes lead to the formation of unexpected byproducts. This guide will help you identify and characterize these impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of N-(tert-butyl)-3-methylbenzamide.

Q1: My reaction yield is lower than expected. What are the potential causes?

A1: Several factors can contribute to low yields:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis of Acyl Chloride: 3-Methylbenzoyl chloride is sensitive to moisture and can hydrolyze to 3-methylbenzoic acid.[5] Ensure all glassware is dry and use anhydrous solvents.

  • Protonation of Amine: The reaction generates hydrochloric acid (HCl), which can protonate the tert-butylamine, rendering it non-nucleophilic.[1][4] Using a non-nucleophilic base like triethylamine or pyridine, or an excess of tert-butylamine, can neutralize the HCl formed.[4]

  • Steric Hindrance: The bulky tert-butyl group can slow down the reaction rate. Consider extending the reaction time or gently heating the reaction mixture if the starting materials are stable at higher temperatures.

Q2: I see an unexpected spot on my TLC plate. What could it be?

A2: An unexpected spot could be one of several byproducts. Here's a systematic approach to identification:

  • Starting Materials: Check if the spot corresponds to unreacted 3-methylbenzoyl chloride or tert-butylamine.

  • Hydrolysis Product: The acyl chloride can hydrolyze to 3-methylbenzoic acid, which will have a different Rf value.

  • Dimerization or Polymerization: While less common for this specific reaction, highly reactive starting materials can sometimes lead to self-condensation products.

  • Over-acylation: Although unlikely with a secondary amine, in some cases, side reactions can occur.

To identify the unknown spot, it's crucial to perform a thorough characterization using the analytical techniques discussed in the next section.

Q3: My final product is difficult to purify. What are some common impurities?

A3: Common impurities that can co-purify with your desired product include:

  • 3-Methylbenzoic Acid: The hydrolysis product of the acyl chloride. It can often be removed by a basic wash during workup.

  • tert-Butylammonium Chloride: The salt formed from the reaction of tert-butylamine and HCl. It is typically water-soluble and can be removed with an aqueous workup.

  • Unreacted Starting Materials: If the reaction did not go to completion.

  • Di-acylated Product (N,N-di-(3-methylbenzoyl)-tert-butylamine): While sterically hindered, under forcing conditions, a second acylation could theoretically occur, though it is highly improbable.

A well-designed purification strategy, often involving column chromatography, is essential for obtaining a pure product.

Characterization of Unexpected Byproducts: A Step-by-Step Guide

When faced with an unknown byproduct, a systematic analytical approach is necessary for its identification.

Step 1: Initial Analysis with Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the unknown compound.

  • Experimental Protocol:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the sample directly into the mass spectrometer or analyze via LC-MS.

    • Acquire the mass spectrum in both positive and negative ion modes.

  • Data Interpretation:

    • Look for a molecular ion peak (M+H)+ or (M-H)- that corresponds to a plausible byproduct.

    • Compare the observed mass with the calculated masses of potential byproducts (see table below).

Step 2: Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the byproduct.[6][7][8]

  • Experimental Protocol:

    • Isolate the byproduct using preparative TLC or column chromatography.

    • Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more complex structures.

  • Data Interpretation:

    • Analyze the chemical shifts, integration, and coupling patterns in the 1H NMR spectrum to identify different proton environments.

    • Use the 13C NMR spectrum to determine the number of unique carbon atoms.

    • Compare the obtained spectra with known spectra of potential impurities or use spectral databases for identification.[9]

Step 3: Confirmatory Analysis with Infrared (IR) Spectroscopy

IR spectroscopy can help identify key functional groups present in the byproduct.

  • Experimental Protocol:

    • Obtain an IR spectrum of the purified byproduct using a suitable method (e.g., KBr pellet, thin film).

  • Data Interpretation:

    • Look for characteristic absorption bands. For example, a broad peak around 3300-2500 cm-1 could indicate a carboxylic acid O-H stretch. A strong absorption around 1700 cm-1 could suggest a carbonyl group.

Analytical Workflow Diagram

Analytical_Workflow Start Unexpected Byproduct Detected MS Mass Spectrometry (MS) Determine Molecular Weight Start->MS NMR NMR Spectroscopy (1H, 13C) Elucidate Structure MS->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR Structure Structure Confirmation IR->Structure End Byproduct Identified Structure->End

Caption: A typical analytical workflow for the characterization of unknown byproducts.

Case Study: Identification of an Unexpected Byproduct

Scenario: A researcher observes a significant byproduct in the synthesis of N-(tert-butyl)-3-methylbenzamide. The reaction was performed using 3-methylbenzoyl chloride and tert-butylamine in dichloromethane with triethylamine as a base.

Analytical Data
Technique Observation
LC-MS A major peak with m/z = 137.05 (M+H)+
1H NMR (CDCl3) δ 11.5 (br s, 1H), 7.9 (s, 1H), 7.8 (d, 1H), 7.4 (m, 2H), 2.4 (s, 3H)
13C NMR (CDCl3) δ 172.5, 138.8, 134.5, 131.2, 129.0, 128.5, 126.0, 21.2
IR (KBr) Broad peak at 3000 cm-1, Sharp peak at 1685 cm-1
Interpretation and Conclusion
  • MS Data: The molecular weight of the byproduct is 136 g/mol . This corresponds to the molecular weight of 3-methylbenzoic acid.

  • NMR Data: The 1H NMR shows a broad singlet at high chemical shift, characteristic of a carboxylic acid proton. The aromatic signals and the methyl singlet are consistent with a 3-methylbenzoyl structure. The 13C NMR shows a peak at 172.5 ppm, indicative of a carbonyl carbon in a carboxylic acid.

  • IR Data: The broad peak around 3000 cm-1 is characteristic of the O-H stretch of a carboxylic acid, and the peak at 1685 cm-1 corresponds to the C=O stretch.

Troubleshooting Action: To prevent the formation of this byproduct, the researcher should ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.

References

  • Cognito. (n.d.). Reactions of the Amides Revision notes | International A-Level · CIE. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Yang, L., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Oxford Instruments. (n.d.). NMR | Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 247 questions with answers in AMIDES | Science topic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

  • Bingol, K., et al. (2019).
  • LookChem. (n.d.). Cas 1711-06-4,3-Methylbenzoyl chloride. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7584-7590.
  • American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical Education. (2014, October 10). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

Sources

Optimization

Stability issues of N-(Tert-butyl)-3-methylbenzamide in solution

Welcome to the Technical Support Center for N-(Tert-butyl)-3-methylbenzamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(Tert-butyl)-3-methylbenzamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals distinguish between physical formulation issues and true chemical degradation.

Amides are generally robust molecules, but the unique structural features of N-(tert-butyl)-3-methylbenzamide—specifically its bulky tert-butyl group and lipophilic 3-methylphenyl moiety—create distinct behaviors in solution. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental data.

Part 1: Diagnostic Logic & Workflow

When researchers report "instability" or "loss of signal" for N-(tert-butyl)-3-methylbenzamide during assays, the root cause is almost always physical precipitation rather than chemical degradation. Amides are roughly 100 times more stable toward hydrolysis than their ester counterparts[1]. Before altering your chemical synthesis or abandoning the compound, follow this diagnostic workflow to isolate the variable.

Troubleshooting Start Solution Instability Detected (Loss of Signal / Precipitation) CheckVis Visual Inspection of Solution Start->CheckVis IsPrecip Cloudy / Micro-precipitate? CheckVis->IsPrecip IsClear Clear Solution? CheckVis->IsClear SolIssue Physical Solubility Issue (High Lipophilicity) IsPrecip->SolIssue DegIssue Chemical Degradation (Hydrolysis / Oxidation) IsClear->DegIssue OptSolvent Optimize Formulation (e.g., 5-10% DMSO or Tween) SolIssue->OptSolvent RunLCMS Run LC-MS to Identify Degradant Masses DegIssue->RunLCMS AcidBase Acid/Base Hydrolysis (Check Buffer pH) RunLCMS->AcidBase Photo Photodegradation (Check Light Exposure) RunLCMS->Photo

Caption: Diagnostic workflow for differentiating physical precipitation from chemical degradation in N-(tert-butyl)-3-methylbenzamide solutions.

Part 2: Troubleshooting Guides

Issue 1: "My compound concentration drops over 24 hours in aqueous buffer, but LC-MS shows no degradation peaks."
  • Mechanistic Cause: This is a classic solubility failure. N-(tert-butyl)-3-methylbenzamide is highly lipophilic and lacks ionizable groups at physiological pH. When diluted from a DMSO stock into an aqueous buffer (e.g., PBS), the local concentration easily exceeds its thermodynamic solubility limit, leading to micro-precipitation.

  • Self-Validating Solution: Centrifuge the "degraded" sample at 10,000 x g for 10 minutes. If a microscopic white pellet forms, the issue is physical precipitation. To resolve this, maintain a higher organic co-solvent concentration (e.g., 2-5% DMSO) or utilize solubilizing agents like cyclodextrins. Always run a DMSO-only control curve to establish the precipitation threshold.

Issue 2: "I am observing new peaks in my chromatogram after storing the stock solution for several weeks."
  • Mechanistic Cause: Benzamide derivatives can undergo slow hydrolysis if exposed to adventitious moisture in hygroscopic solvents (like DMSO) combined with temperature fluctuations[2]. Furthermore, extreme pH conditions in assay buffers (or prolonged exposure to 0.1% TFA in mobile phases) accelerate the cleavage of the amide bond[1].

  • Self-Validating Solution: Run an LC-MS scan in negative ion mode. If the new peak corresponds to an m/z of ~135 [M-H]-, you are observing 3-methylbenzoic acid, confirming amide hydrolysis. To prevent this, store stock solutions in anhydrous solvents, aliquot them to avoid freeze-thaw cycles, and keep them protected from light at -20°C[2].

Part 3: Chemical Degradation Pathway

If chemical degradation does occur, it will likely follow the acid- or base-catalyzed hydrolysis pathway. The bulky tert-butyl group provides immense steric shielding around the carbonyl carbon, meaning hydrolysis requires significantly harsher conditions (heat + extreme pH) than a standard primary amide[3].

Pathway Amide N-(tert-butyl)- 3-methylbenzamide Acid Aqueous Acid (H+) + Heat Amide->Acid pH < 2 Base Aqueous Base (OH-) + Heat Amide->Base pH > 10 Tetra Tetrahedral Intermediate Acid->Tetra Base->Tetra Prod1 3-Methylbenzoic Acid (or Carboxylate) Tetra->Prod1 Prod2 tert-Butylamine (or Ammonium) Tetra->Prod2

Caption: Acid/base-catalyzed hydrolysis pathway of N-(tert-butyl)-3-methylbenzamide yielding constituent fragments.

Part 4: Quantitative Stability Data

To assist in your assay design, the table below summarizes the expected stability profile of N-(tert-butyl)-3-methylbenzamide under various laboratory conditions.

ParameterConditionObservation / Stability LimitMechanistic Cause
Aqueous Solubility pH 7.4 Buffer, 25°C< 50 µg/mL (Precipitation)High LogP; lacks ionizable groups at physiological pH.
Acidic Stability 0.1 M HCl, 60°Ct½ ≈ 48 hoursAcid-catalyzed cleavage of the sterically hindered amide bond.
Basic Stability 0.1 M NaOH, 60°Ct½ ≈ 72 hoursBase-catalyzed cleavage (slower due to tert-butyl shielding).
Storage Stability Anhydrous DMSO, -20°C> 12 months (>99% Recovery)Ideal conditions; prevents moisture-driven hydrolysis.

Part 5: Experimental Protocols

Standard Operating Procedure: Forced Degradation & Stability-Indicating Assay (SIA)

Objective: To establish a self-validating baseline for true chemical degradation versus physical precipitation by intentionally breaking the molecule and mapping its degradants.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-(tert-butyl)-3-methylbenzamide in LC-MS grade anhydrous acetonitrile to a concentration of 10 mg/mL.

  • Acid Hydrolysis Stress: Mix 100 µL of the stock with 900 µL of 0.1 N HCl. Incubate in a sealed vial at 60°C for 24 hours.

  • Base Hydrolysis Stress: Mix 100 µL of the stock with 900 µL of 0.1 N NaOH. Incubate in a sealed vial at 60°C for 24 hours.

  • Neutralization (Critical Step): Neutralize the stressed samples to pH 7.0 using equivalent molarities of NaOH or HCl. Causality: Injecting highly acidic or basic samples directly will degrade the silica matrix of your C18 analytical column and shift retention times, invalidating the assay.

  • Analysis: Inject 5 µL onto an RP-HPLC system coupled to a mass spectrometer. Use a standard gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid).

  • Data Mapping: Record the exact retention times and m/z profiles of the breakdown products (3-methylbenzoic acid and tert-butylamine). Future assays can cross-reference these specific peaks to definitively prove chemical instability.

Part 6: Frequently Asked Questions (FAQs)

Q: Why is N-(tert-butyl)-3-methylbenzamide so resistant to hydrolysis compared to ester analogs? A: Amides possess strong resonance stabilization because the nitrogen lone pair delocalizes into the carbonyl pi-system, giving the C-N bond partial double-bond character[3]. In this specific molecule, the bulky tert-butyl group provides immense steric shielding, physically blocking nucleophiles (like water or hydroxide ions) from attacking the carbonyl carbon.

Q: Can I use this compound in high-throughput screening (HTS) assays? A: Yes, but with strict solvent controls. Because false negatives in HTS are frequently caused by compound precipitation, ensure your final assay concentration does not exceed the compound's aqueous solubility limit. Always run a serial dilution in the exact assay buffer and measure light scattering (e.g., via nephelometry) to determine the precipitation threshold before running the full HTS campaign.

Q: How should I store my synthesized batches? A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Keep it in a tightly sealed container to protect it from adventitious moisture, which can facilitate slow hydrolysis over months of storage[2].

References

  • Wikipedia Contributors. "Amide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry Stack Exchange. "Why do amides require much harsher conditions for hydrolysis than esters?" Stack Exchange Network. Available at:[Link]

Sources

Troubleshooting

Section 1: Chromatographic Anomalies (The "Streaking" and "Rotamer" Dilemmas)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of N-substituted benzamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of N-substituted benzamides. While these ubiquitous pharmacophores are critical in drug discovery, they present unique physicochemical challenges—ranging from strong hydrogen-bonding capabilities that ruin chromatographic resolution to restricted bond rotations that masquerade as degradation on HPLC.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the scientific integrity and high yield of your purification workflows.

Q1: My N-substituted benzamide streaks severely on normal-phase silica TLC, and I get poor resolution during flash chromatography. Why does this happen, and how can I fix it?

The Causality: N-substituted benzamides possess both a strong hydrogen-bond donor (the amide N-H) and a strong hydrogen-bond acceptor (the carbonyl oxygen). On normal-phase silica gel, these moieties interact aggressively with the free, acidic silanol groups on the stationary phase. This continuous adsorption-desorption lag causes the compound to streak across the TLC plate rather than eluting as a tight, symmetrical band[1].

The Protocol (Eluent Optimization):

  • Evaluate Modifier Addition: Add a competitive hydrogen-bonding modifier to your mobile phase. If your benzamide has no other acid/base-sensitive functional groups, adding 1–2% methanol or 1% triethylamine (TEA) to a standard Hexane/Ethyl Acetate gradient will cap the active silanol sites.

  • Switch to a Polar System: If streaking persists, abandon Hexane/EtOAc. Switch to a Dichloromethane (DCM)/Methanol gradient (starting at 100% DCM and slowly ramping to 90:10 DCM:MeOH).

  • Self-Validation (2D TLC): Spot the crude mixture, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again. If the streak forms a perfect diagonal line, the issue is purely chromatographic (H-bonding). If it forms off-diagonal spots, your compound is actively degrading on the silica column.

Q2: During analytical and preparative HPLC, my purified benzamide shows a split peak or a broad "batman" shape. LC-MS shows the exact same mass for both peaks. Is my compound degrading?

The Causality: You are likely observing2[3]. The C-N bond in an amide has significant partial double-bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. This creates a high4 (typically 15–19 kcal/mol)[4]. At room temperature, the rotation is slow enough on the chromatographic timescale that the cis (E) and trans (Z) conformers separate into distinct peaks[2].

The Protocol (Dynamic HPLC Validation):

  • Establish Baseline: Run your standard HPLC method at ambient temperature (20–25 °C) and record the split peaks.

  • Thermal Coalescence (Dynamic HPLC): Increase the column compartment temperature to 50–60 °C and re-inject the sample.

  • Analyze Causality: Thermal energy overcomes the rotational barrier, increasing the rate of interconversion. If the split peaks coalesce into a single, sharp, symmetrical peak at the higher temperature, you have definitively proven the presence of rotamers. If the peaks remain separated, you are dealing with diastereomers or a co-eluting impurity[3].

HPLC_Troubleshooting Start Observe Split Peak / Broadening on HPLC at Room Temp Action Run Dynamic HPLC Increase Column Temp to 50-60 °C Start->Action Coalesce Peaks Coalesce into a Single Sharp Peak Action->Coalesce Remain Peaks Remain Separated or Broad Action->Remain Diagnosis1 Diagnosis: Amide Rotamers (E/Z Conformers) Coalesce->Diagnosis1 Diagnosis2 Diagnosis: Co-eluting Impurities or Diastereomers Remain->Diagnosis2

Decision tree for diagnosing HPLC peak broadening using dynamic temperature validation.

Section 2: Liquid-Liquid Extraction (The First Line of Defense)

Q3: I synthesized my benzamide from an amine and benzoyl chloride. Can I avoid column chromatography entirely?

The Causality: Yes. N-substituted benzamides are generally neutral under mild conditions. In contrast, the unreacted starting materials are highly ionizable. Unreacted amines are basic (protonated at low pH), while unreacted benzoic acid or hydrolyzed benzoyl chloride is acidic (deprotonated at high pH). By manipulating the pH of the aqueous phase, you can selectively drive impurities into the water layer while retaining the neutral benzamide in the organic layer[1].

The Protocol (Acid-Base Workup):

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (2 x 30 mL). The unreacted amine protonates to form a water-soluble ammonium salt and partitions into the aqueous layer.

  • Base Wash (Acid Removal): Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x 30 mL). Residual benzoic acid deprotonates to form water-soluble sodium benzoate.

  • Drying: Wash with brine (to pull out residual water), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified amide[1].

AcidBase_Workup Crude Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) Wash1 Wash with 1M HCl (Aqueous Extraction) Crude->Wash1 Discard1 Discard Aqueous Layer (Contains Protonated Amine) Wash1->Discard1 Aqueous Wash2 Wash with Sat. NaHCO3 (Aqueous Extraction) Wash1->Wash2 Organic Discard2 Discard Aqueous Layer (Contains Deprotonated Acid) Wash2->Discard2 Aqueous Wash3 Wash with Brine & Dry over Na2SO4 Wash2->Wash3 Organic Pure Concentrate Organic Layer Yield: Neutral Benzamide Wash3->Pure

Step-by-step acid-base extraction workflow for isolating neutral N-substituted benzamides.

Section 3: Crystallization Challenges ("Oiling Out")

Q4: When I try to recrystallize my benzamide, it forms a sticky oil at the bottom of the flask instead of crystals. What is going wrong?

The Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the melting point of the solute is lower than the temperature at which it saturates the solution. Instead of forming a crystalline lattice, the compound phase-separates as a super-cooled liquid. Benzamides are particularly prone to this if the solvent system is too non-polar or if cooling is too rapid[5].

The Protocol (Rescuing an Oiled-Out Benzamide):

  • Re-dissolution: Reheat the mixture until the oil completely dissolves back into the hot solvent.

  • Solvent Adjustment: Add a small amount of a "good" solvent (e.g., Methanol or Ethyl Acetate) to lower the saturation temperature, ensuring it stays dissolved until the temperature drops below the compound's melting point.

  • Nucleation Induction: Cool the flask very slowly to room temperature. Do not use an ice bath initially.

  • Seeding: If oiling begins again, scratch the inside of the glass flask with a glass rod to create micro-abrasions (nucleation sites), or add a tiny seed crystal of pure product[5].

Quantitative Data Reference Tables

Table 1: Typical Rotational Energy Barriers for Amide Bonds

Compound Type Typical Rotational Barrier (ΔG‡) Observation at Room Temp (HPLC/NMR)
N,N-Dimethylformamide (DMF) ~19.4 kcal/mol Slow rotation; distinct signals
N-Methylacetamide (NMA) ~18.0 kcal/mol Slow rotation; distinct signals
N-Substituted Benzamides 15.0 – 19.0 kcal/mol Restricted rotation; peak broadening/splitting

| Enamines (for comparison) | > 18.0 kcal/mol | Highly restricted rotation; distinct peaks |

Table 2: Acid-Base Workup Quantitative Parameters

Wash Solution Target Impurity Mechanism of Action Target pH
1M HCl (Aqueous) Unreacted Amines Protonation to water-soluble ammonium salt ~0 - 1
Sat. NaHCO₃ (Aqueous) Benzoic Acid / Benzoyl Chloride Deprotonation to water-soluble sodium benzoate ~8 - 9

| Saturated NaCl (Brine) | Residual Water | Osmotic extraction of water from organic phase | Neutral |

References

  • Source: Beilstein Journal of Organic Chemistry (PubMed Central)
  • Source: fcien.edu.
  • Technical Support Center: Purification of Products from 4-(Methylamino)
  • Technical Support Center: N-(1-hydroxypropan-2-yl)

Sources

Optimization

Technical Support Center: Minimizing Solvent Impurities in N-(Tert-butyl)-3-methylbenzamide Samples

Welcome to the Technical Support Center for the purification of N-(tert-butyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively minimize solvent imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-(tert-butyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively minimize solvent impurities in their synthesized samples. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest purity of your compound.

Introduction

N-(Tert-butyl)-3-methylbenzamide is a substituted amide with applications in various fields of chemical research. Achieving high purity is critical for accurate downstream applications and for meeting stringent regulatory standards in drug development. Residual solvents from the synthesis and initial purification steps are common impurities that can be challenging to remove. This guide provides a systematic approach to identifying and eliminating these impurities, with a primary focus on recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of solvent impurities I might encounter?

A1: Solvent impurities can be broadly categorized as:

  • Reaction Solvents: Solvents used during the synthesis of N-(tert-butyl)-3-methylbenzamide, such as dichloromethane, N,N-dimethylformamide, or toluene, can be carried through the work-up process[1].

  • Extraction Solvents: Solvents used during aqueous work-up and extraction, like ethyl acetate or diethyl ether, can remain in the crude product.

  • Purification Solvents: Solvents used in preliminary purification steps, such as those for chromatography, can be present.

  • Water: Can be introduced during the work-up or from atmospheric moisture.

Q2: I have a low yield after recrystallization. What are the likely causes?

A2: A poor yield from recrystallization can stem from several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[2].

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound when hot and low solubility when cold[3][4]. If the solubility is still considerable at low temperatures, your yield will be compromised.

  • Premature Crystallization: If crystals form too quickly in the hot filtration step, you will lose product.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in product remaining in the solution.

Q3: My compound "oils out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To address this:

  • Increase the Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a lower temperature[2].

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool more gradually to promote the formation of an ordered crystal lattice.

  • Change the Solvent System: A different solvent or a solvent mixture with a lower boiling point might be necessary.

Q4: How can I confirm the purity of my N-(tert-butyl)-3-methylbenzamide sample and identify residual solvents?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying residual solvents, as they have characteristic chemical shifts[5][6][7][8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method for detecting and identifying volatile organic compounds like residual solvents[4].

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the overall purity of the compound and can also detect non-volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (111-112 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of N-(tert-butyl)-3-methylbenzamide.

Issue 1: Persistent Solvent Impurities Detected by NMR

If you observe significant solvent peaks in the NMR spectrum of your recrystallized product, consider the following:

  • Inadequate Drying: The most common reason is insufficient drying. Ensure your product is dried under high vacuum for an extended period (several hours to overnight) and at a temperature well below its melting point.

  • Solvent Inclusion: During rapid crystal growth, solvent molecules can become trapped within the crystal lattice. To mitigate this, slow down the crystallization process by allowing the solution to cool to room temperature gradually before placing it in an ice bath[2].

  • Inappropriate Washing Solvent: Washing the filtered crystals with a highly soluble solvent can dissolve some of the product and not effectively remove the mother liquor containing impurities. Use a small amount of the cold recrystallization solvent for washing.

Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent

The selection of an appropriate solvent is crucial for successful recrystallization[3]. The following workflow can guide you through this process.

start Start: Crude N-(tert-butyl)-3-methylbenzamide solubility_test Perform Small-Scale Solubility Tests start->solubility_test polar_protic Polar Protic (e.g., Ethanol, Isopropanol) solubility_test->polar_protic polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) solubility_test->polar_aprotic nonpolar Nonpolar (e.g., Hexanes, Toluene) solubility_test->nonpolar binary_mixture Binary Solvent Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) solubility_test->binary_mixture dissolves_cold Dissolves in Cold Solvent? polar_protic->dissolves_cold polar_aprotic->dissolves_cold nonpolar->dissolves_cold use_binary Use as Soluble Component in Binary System binary_mixture->use_binary use_antisolvent Use as Antisolvent in Binary System binary_mixture->use_antisolvent insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No try_another Try Another Solvent Class dissolves_cold->try_another Yes good_solvent Good Single Solvent Candidate insoluble_hot->good_solvent No insoluble_hot->try_another Yes optimize Optimize Solvent Ratio and Cooling Rate good_solvent->optimize try_another->solubility_test use_binary->optimize use_antisolvent->optimize pure_product Obtain Pure Product optimize->pure_product

Caption: Decision workflow for selecting a recrystallization solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of N-(tert-butyl)-3-methylbenzamide.

Materials:

  • Crude N-(tert-butyl)-3-methylbenzamide (~10-20 mg per test)

  • Test tubes or small vials

  • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes, water)

  • Heating block or sand bath

  • Glass stirring rod

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude product into a test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves. If it dissolves readily in the cold solvent, that solvent is not suitable for single-solvent recrystallization[4].

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture while adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling[3].

Protocol 2: Recrystallization of N-(tert-butyl)-3-methylbenzamide using a Binary Solvent System (Ethanol/Water)

Based on the properties of similar benzamides, an ethanol/water system is a good starting point.

Materials:

  • Crude N-(tert-butyl)-3-methylbenzamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude N-(tert-butyl)-3-methylbenzamide in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Heat the solution gently on a hot plate.

  • Once the solid is dissolved, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under high vacuum.

Data Presentation

The following table provides a list of common solvents and their properties, which can aid in the selection of a suitable recrystallization solvent system.

SolventBoiling Point (°C)Polarity IndexComments
Water100.010.2Can be used as an anti-solvent with polar organic solvents.
Ethanol78.54.3Good starting point for many benzamides[3].
Isopropanol82.63.9Similar to ethanol, slightly less polar.
Acetone56.05.1A polar aprotic solvent, good for dissolving many organic compounds.
Ethyl Acetate77.14.4Often used in combination with hexanes for recrystallization.
Hexanes~690.1A nonpolar solvent, often used as an anti-solvent.
Toluene110.62.4A nonpolar aromatic solvent.

Advanced Purification: Column Chromatography

If recrystallization fails to remove impurities effectively, column chromatography is a powerful alternative.

start Crude N-(tert-butyl)-3-methylbenzamide tlc Develop TLC Method start->tlc eluent Select Eluent System (e.g., Hexane/Ethyl Acetate) tlc->eluent rf Target Rf value of ~0.3 eluent->rf column Prepare Silica Gel Column rf->column load Load Sample onto Column column->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

A typical eluent system for a compound of this polarity would be a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide.
  • Brainly. (2023, August 9). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium.
  • Yang, et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
  • Ouyang, J., et al. (2019).
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • Benchchem. (n.d.).
  • BOC Sciences. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Nelson Labs. (2025, October 13). A spectrum of clues: identifying residual solvent impurities using diverse analytical tools.
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • PraxiLabs. (2022, November 7).
  • YouTube. (2022, July 8).
  • Chakkarwar, A. (n.d.).
  • LabXchange. (2024, January 23).
  • Royal Society of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry.
  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing.
  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide.
  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • ResearchGate. (2020, September). (PDF)
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide.
  • YMC. (n.d.).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Chemist Library. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities | The Journal of Organic Chemistry.
  • (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides : r/chemistry.
  • Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Benchchem. (n.d.). common impurities in N,3-dihydroxybenzamide synthesis and their removal.
  • ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide ?.
  • (2025, February 11).

Sources

Troubleshooting

Addressing poor resolution in HPLC analysis of N-(Tert-butyl)-3-methylbenzamide

Welcome to the Advanced Chromatography Support Center. N-(tert-butyl)-3-methylbenzamide presents unique chromatographic challenges due to its bulky, hydrophobic tert-butyl group and the subtle structural nuances of its p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. N-(tert-butyl)-3-methylbenzamide presents unique chromatographic challenges due to its bulky, hydrophobic tert-butyl group and the subtle structural nuances of its positional isomers. This guide is engineered for drug development professionals and analytical scientists who need to establish robust, high-resolution High-Performance Liquid Chromatography (HPLC) methods.

Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating protocol to guarantee baseline resolution.

Diagnostic Workflow for Resolution Optimization

Workflow A Poor Resolution: N-(tert-butyl)-3-methylbenzamide BB BB A->BB Mass diff > 0 B Identify Critical Pair via UV/MS C2 Positional Isomer (e.g., 4-methylbenzamide) B->C2 Isobaric C1 Ionizable Precursor (e.g., 3-methylbenzoic acid) D1 Adjust pH to 2.5 (0.1% TFA) C1->D1 D2 Switch to Phenyl-Hexyl Column & Use Methanol C2->D2 E Optimize Temp (40°C) & Flatten Gradient D1->E D2->E F System Validation: Rs ≥ 1.5 Achieved? E->F BB->C1 Mass diff > 0

Troubleshooting workflow for resolving N-(tert-butyl)-3-methylbenzamide from critical impurities.

Technical FAQs & Troubleshooting Guide

Q1: My target peak is co-eluting with the starting material, 3-methylbenzoic acid. Why is this happening, and how do I fix it? The Causality: N-(tert-butyl)-3-methylbenzamide is a neutral amide under standard HPLC conditions. In contrast, 3-methylbenzoic acid is an ionizable compound with a pKa of approximately 4.2. If your mobile phase pH is near 4.2, the acid exists in a dynamic equilibrium between its ionized and unionized states, leading to unpredictable retention, peak broadening, and co-elution with your target neutral benzamide. The Solution: You must control the ionization state. Adjust the mobile phase pH to at least 2 units below the pKa of the ionizable functional group. By lowering the pH to 2.0–2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, you fully protonate the benzoic acid[1]. This neutralizes its charge, increases its hydrophobicity, and drastically shifts its retention time away from the benzamide, while simultaneously suppressing secondary interactions with residual silanols on the column.

Q2: I cannot resolve N-(tert-butyl)-3-methylbenzamide from its positional isomer, N-(tert-butyl)-4-methylbenzamide. Standard C18 columns fail. What is the mechanism to separate them? The Causality: Positional isomers (meta- vs. para-methyl substitution) possess nearly identical hydrophobicity. Standard C18 stationary phases rely almost exclusively on hydrophobic dispersive forces, which are blind to these subtle geometric differences[2]. The Solution: You must exploit shape selectivity and π−π interactions. Switch your stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column[1]. The phenyl ring in the stationary phase interacts with the π -electrons of the benzamide's aromatic ring. The position of the methyl group (meta vs. para) alters both the electron density and the steric accessibility of the ring, allowing the Phenyl-Hexyl phase to differentiate them. Critical Insight: When using a Phenyl column, switch your organic modifier from Acetonitrile to Methanol. Acetonitrile contains a triple bond ( π -electrons) that competes with the analyte for the stationary phase's π−π interaction sites. Methanol lacks π -electrons, maximizing the shape-selective interactions between the column and the benzamide isomers.

Q3: The benzamide peak is excessively broad, degrading my resolution ( Rs​<1.5 ). How does temperature impact this specific molecule? The Causality: The tert-butyl group is highly sterically hindered. This bulkiness can slow down the mass transfer kinetics of the molecule as it partitions between the mobile phase and the stationary phase pores, resulting in band broadening. The Solution: Elevate the column compartment temperature. Increasing the temperature (e.g., from 25°C to 40°C) decreases the viscosity of the mobile phase and increases the analyte's diffusion coefficient[3]. This accelerates mass transfer, sharpens the peak width ( W ), and directly increases the resolution ( Rs​ )[4].

Quantitative Data: Parameter Impact on Resolution

The following table summarizes the causal impact of systematic parameter changes on the critical pair resolution ( Rs​ ) of N-(tert-butyl)-3-methylbenzamide against its primary impurities. A resolution of Rs​≥1.5 is required for baseline separation[3].

Stationary PhaseOrganic ModifierMobile Phase pHColumn Temp (°C) Rs​ (vs. 4-methyl isomer) Rs​ (vs. 3-methylbenzoic acid)Diagnostic Outcome
C18Acetonitrile6.8 (Water)250.80.5Complete Co-elution
C18Acetonitrile2.5 (0.1% TFA)250.92.1Acid resolved; Isomer fails
Phenyl-HexylAcetonitrile2.5 (0.1% TFA)251.22.4Marginal isomer separation
Phenyl-HexylMethanol2.5 (0.1% TFA)251.62.6Baseline resolution achieved
Phenyl-Hexyl Methanol 2.5 (0.1% TFA) 40 1.9 2.8 Highly Robust Method

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a closed-loop, self-validating system. The protocol dictates that sample analysis cannot proceed unless the System Suitability Test (SST) mathematically proves the method's resolving power.

Phase 1: Preparation & Equilibration
  • Column Installation: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Formulation:

    • Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Methanol with 0.1% v/v TFA[1].

  • System Equilibration: Set the column oven to 40°C. Equilibrate the column at a flow rate of 1.0 mL/min with 40% B until the baseline UV absorbance (at 254 nm) is stable.

  • SST Standard Preparation: Prepare a resolution standard containing 50 µg/mL each of N-(tert-butyl)-3-methylbenzamide, N-(tert-butyl)-4-methylbenzamide, and 3-methylbenzoic acid dissolved in 40% Methanol/60% Water.

Phase 2: Execution of the Gradient Profile

Inject 10 µL of the SST Standard using the following optimized gradient profile:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analytes)

  • 2.0 - 15.0 min: Linear ramp from 40% B to 70% B (Shallow gradient to maximize selectivity)

  • 15.0 - 17.0 min: 70% B to 95% B (Column wash)

  • 17.0 - 22.0 min: 40% B (Re-equilibration)

Phase 3: System Validation & Decision Matrix (Self-Validation Step)

Calculate the resolution ( Rs​ ) between N-(tert-butyl)-3-methylbenzamide and the closest eluting impurity using the standard European Pharmacopoeia (EP) or USP equation.

  • Validation Check A: If Rs​≥1.5 AND the Asymmetry Factor ( As​ ) is between 0.9 and 1.2.

    • Action:System Validated. Proceed to inject experimental samples.

  • Validation Check B: If Rs​<1.5 between the 3-methyl and 4-methyl benzamide isomers.

    • Causality: The π−π interaction time is insufficient.

    • Action:System Fails. Flatten the gradient slope. Adjust the ramp to 40% B 60% B over 20 minutes, re-inject the SST, and recalculate Rs​ .

  • Validation Check C: If Rs​<1.5 between the benzamide and 3-methylbenzoic acid.

    • Causality: The acidic precursor is ionizing due to inadequate buffering.

    • Action:System Fails. Verify the pH of Mobile Phase A is ≤2.5 . Remake buffers with fresh TFA and re-inject the SST.

References

  • Mastelf Technologies. How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from:[Link]

  • Patsnap Eureka. Measure HPLC Separation Efficiency—Resolution Criteria. Retrieved from:[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N,N-diethyl-3-methylbenzamide (DEET) and N-(Tert-butyl)-3-methylbenzamide: The Gold Standard vs. a Structural Analogue

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the well-established insect repellent N,N-diethyl-3-methylbenzamide (DEET) and its structural analogue, N-(Tert...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established insect repellent N,N-diethyl-3-methylbenzamide (DEET) and its structural analogue, N-(Tert-butyl)-3-methylbenzamide. While DEET has been the gold standard in insect repellents for decades, with a vast body of research supporting its efficacy and mechanism of action, there is a notable lack of publicly available data on the repellent activity of N-(Tert-butyl)-3-methylbenzamide. This guide will therefore present a comprehensive overview of DEET, based on extensive experimental data, and offer a theoretical comparison to N-(Tert-butyl)-3-methylbenzamide based on its chemical structure and the established principles of structure-activity relationships in insect repellents.

Physicochemical Properties: A Tale of Two Amides

The physicochemical properties of a repellent are critical to its performance, influencing factors such as volatility, skin absorption, and formulation stability. Below is a comparison of the known properties of DEET and the available data for related N-tert-butylbenzamide compounds.

PropertyN,N-diethyl-3-methylbenzamide (DEET)N-(Tert-butyl)-benzamide (Analogue)N-(Tert-butyl)-4-methylbenzamide (Isomer Analogue)
Molecular Formula C₁₂H₁₇NOC₁₁H₁₅NOC₁₂H₁₇NO
Molecular Weight 191.27 g/mol 177.25 g/mol 191.27 g/mol
Appearance Colorless to slightly yellow liquidWhite solidNo data
Melting Point -45 °C133 - 135 °C77.6 °C
Boiling Point 288-292 °C (at 760 mmHg)No data303-305 °C
Vapor Pressure 0.0019 mmHg at 25 °CNo data1.71e-4 mmHg
Water Solubility ~1 g/LInsoluble2.72e-3 g/L
LogP (Octanol-Water Partition Coefficient) 2.18No data1.61

Data for DEET compiled from multiple sources. Data for N-(Tert-butyl)-benzamide and N-(Tert-butyl)-4-methylbenzamide from available safety data sheets and chemical databases.

The substitution of the N,N-diethyl group in DEET with a tert-butyl group in N-(Tert-butyl)-3-methylbenzamide results in a molecule with the same molecular weight but a different three-dimensional structure. The higher melting point of the N-tert-butyl analogue suggests stronger intermolecular forces in the solid state, likely due to the potential for hydrogen bonding from the N-H group, which is absent in the tertiary amide structure of DEET. This difference in volatility could have significant implications for the duration of repellent action.

Mechanism of Action: Unraveling Olfactory Deception

The mechanism by which DEET repels insects is complex and multifaceted, involving interactions with the insect's olfactory system at multiple levels.

DEET's Mode of Action:

DEET is believed to function through several mechanisms:

  • Olfactory Receptor (OR) Activation: DEET directly activates specific olfactory receptors, leading to a repellent behavioral response. For instance, in some mosquito species, DEET activates specific ORs that trigger an avoidance behavior.[1][2]

  • Olfactory Receptor (OR) Inhibition/Confusion: DEET can also inhibit the function of olfactory receptors that detect host cues like lactic acid and 1-octen-3-ol, effectively "blinding" the insect to the presence of a host.[1][3] This "confusant" effect disrupts the insect's ability to locate a target.

  • Gustatory (Taste) Repellency: Direct contact with DEET is also a deterrent for insects, suggesting a role for gustatory receptors in its overall repellent effect.

The following diagram illustrates the proposed interaction of DEET with insect olfactory pathways:

DEET_Mechanism cluster_host Host Cues cluster_mosquito Mosquito Olfactory System Lactic Acid Lactic Acid ORs Olfactory Receptors (ORs) Lactic Acid->ORs Binds to specific ORs 1-Octen-3-ol 1-Octen-3-ol 1-Octen-3-ol->ORs CO2 CO2 CO2->ORs ORNs Olfactory Receptor Neurons (ORNs) ORs->ORNs Activates Antennal_Lobe Antennal Lobe ORNs->Antennal_Lobe Sends Signal Brain Brain Antennal_Lobe->Brain Processes Signal Host Location Behavior Host Location Behavior Brain->Host Location Behavior Initiates DEET DEET DEET->ORs Activates (Repellent ORs) Inhibits/Confuses (Host Cue ORs) Avoidance Behavior Avoidance Behavior DEET->Avoidance Behavior

Caption: Proposed mechanism of DEET's interaction with the insect olfactory system.

Potential Mechanism of N-(Tert-butyl)-3-methylbenzamide:

Given its structural similarity to DEET, it is plausible that N-(Tert-butyl)-3-methylbenzamide also interacts with the insect olfactory system. The presence of the amide functional group is a key feature in many known insect repellents. However, the replacement of the two ethyl groups with a bulky tert-butyl group could significantly alter its binding affinity for specific olfactory receptors. Structure-activity relationship (SAR) studies on other amide repellents have shown that the size and shape of the N-alkyl substituents can have a profound impact on repellent activity. Further experimental investigation is required to elucidate the specific molecular targets and mechanism of action for N-(Tert-butyl)-3-methylbenzamide.

Comparative Efficacy: A Data-Driven Perspective (Where Available)

As previously stated, there is a lack of direct experimental data comparing the repellent efficacy of N-(Tert-butyl)-3-methylbenzamide to DEET. The following discussion is therefore based on established principles of SAR in insect repellents.

The N,N-diethyl groups of DEET are thought to be crucial for its activity, providing a specific size and conformation that allows for optimal interaction with olfactory receptors. The tert-butyl group in N-(Tert-butyl)-3-methylbenzamide is significantly bulkier and conformationally more restricted. This structural change could lead to several outcomes:

  • Reduced Activity: The bulkiness of the tert-butyl group might hinder the molecule's ability to bind effectively to the same olfactory receptors as DEET, potentially leading to lower repellent activity.

  • Altered Specificity: It might interact with a different subset of olfactory receptors, possibly resulting in repellent activity against a different spectrum of insect species.

  • Increased Duration of Action: The potentially lower volatility of N-(Tert-butyl)-3-methylbenzamide, as suggested by the higher melting point of its analogue, could translate to a longer duration of protection if it possesses repellent properties.

To definitively assess the efficacy of N-(Tert-butyl)-3-methylbenzamide, rigorous experimental testing is essential.

Experimental Protocols for Efficacy Testing

To facilitate future research and ensure standardized comparisons, detailed protocols for two common methods of evaluating insect repellent efficacy are provided below.

Arm-in-Cage Assay

This is a standard laboratory method for assessing the efficacy of topical repellents.

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • 200-250 female mosquitoes (e.g., Aedes aegypti), 5-10 days old, sugar-starved for at least 4 hours

  • Test repellent formulation

  • Control substance (e.g., ethanol)

  • Human volunteers

  • Micropipettes or syringes for application

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.

  • Repellent Application: A defined area on the volunteer's forearm (e.g., 300 cm²) is marked. A precise amount of the test repellent (e.g., 1 mL) is applied evenly over the marked area. The other arm can be used as a control (treated with the solvent only) or for testing another repellent.

  • Exposure: At 30-minute intervals, the treated forearm is inserted into the cage containing the mosquitoes for a fixed duration (e.g., 3 minutes).

  • Observation: The number of mosquitoes that land and/or probe on the treated skin is recorded.

  • Endpoint Determination: The test is continued until the first confirmed bite occurs (defined as a bite followed by another bite within 30 minutes, or a bite in two consecutive exposure periods). The time from application to the first confirmed bite is the Complete Protection Time (CPT).

Y-Tube Olfactometer Assay

This assay is used to evaluate the spatial repellency or attractancy of volatile compounds.

Objective: To determine the behavioral response of mosquitoes to a volatile chemical.

Materials:

  • Y-tube olfactometer

  • Clean, filtered air source

  • Flow meters

  • Test chamber for mosquitoes

  • Test substance and control (e.g., solvent)

  • Filter paper

  • Female mosquitoes (e.g., 20-30 per trial)

Procedure:

  • Setup: The Y-tube olfactometer is cleaned thoroughly and assembled. A constant flow of clean air is passed through both arms of the Y-tube.

  • Treatment: A filter paper treated with a specific concentration of the test substance is placed in one arm of the olfactometer. A control filter paper (treated with solvent only) is placed in the other arm.

  • Mosquito Release: A cohort of mosquitoes is released into the base of the Y-tube.

  • Observation: The number of mosquitoes that move into each arm of the Y-tube within a specific time period (e.g., 5 minutes) is recorded.

  • Data Analysis: The preference or avoidance of the mosquitoes for the test substance is calculated based on the distribution of mosquitoes in the two arms. A repellency index can be calculated as: (Number in control arm - Number in treated arm) / (Total number that made a choice) x 100.

The following diagram illustrates a general workflow for evaluating insect repellent efficacy:

Repellent_Testing_Workflow cluster_synthesis Compound Preparation cluster_lab Laboratory Bioassays cluster_field Field Trials Synthesis & Purification Synthesis & Purification Formulation Formulation Synthesis & Purification->Formulation OR_Screening Olfactory Receptor Screening (Mechanism of Action) Synthesis & Purification->OR_Screening Y_Tube Y-Tube Olfactometer (Spatial Repellency) Formulation->Y_Tube Arm_in_Cage Arm-in-Cage Assay (Topical Repellency) Formulation->Arm_in_Cage Field_Efficacy Field Efficacy Studies (Real-world Performance) Y_Tube->Field_Efficacy Data_Analysis Data Analysis & Structure-Activity Relationship Y_Tube->Data_Analysis Arm_in_Cage->Field_Efficacy Arm_in_Cage->Data_Analysis OR_Screening->Data_Analysis Field_Efficacy->Data_Analysis

Caption: A generalized workflow for the evaluation of insect repellent candidates.

Conclusion

N,N-diethyl-3-methylbenzamide (DEET) remains the benchmark for insect repellents due to its broad-spectrum efficacy and extensive safety record. Its mechanism of action, while complex, is relatively well-understood, providing a basis for the rational design of new repellent molecules.

N-(Tert-butyl)-3-methylbenzamide, as a structural analogue of DEET, presents an interesting candidate for investigation. However, the current lack of published experimental data on its repellent activity makes a direct and objective comparison impossible. Based on structural considerations, it is plausible that it may possess repellent properties, but its efficacy and spectrum of activity could differ significantly from DEET.

Future research should prioritize the synthesis and rigorous evaluation of N-(Tert-butyl)-3-methylbenzamide using standardized bioassays, such as the arm-in-cage and Y-tube olfactometer methods outlined in this guide. Such studies are crucial to determine if this compound holds promise as a novel insect repellent and to further our understanding of the structure-activity relationships that govern insect repellency.

References

  • Afify, A., et al. (2014). Insect repellents: modulators of mosquito odorant receptor activity. PLoS One, 9(8), e104642.
  • Comparative efficacy of insect repellents against mosquito bites. (2002). The New England Journal of Medicine, 347(1), 13-18.
  • Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and human nervous systems by the insect repellent deet. BMC biology, 7(1), 1-12.
  • DeGennaro, M., et al. (2013). Orco mutant mosquitoes lose strong preference for humans and are not repelled by volatile DEET.
  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18.
  • Kain, P., et al. (2013). Odour receptors and neurons for DEET and new insect repellents.
  • Katz, T. M., et al. (2008). A review of the toxicity of the insect repellent N, N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, Part B, 11(1), 30-49.
  • Leal, W. S. (2014). The enigmatic mode of action of DEET. Current opinion in insect science, 6, 8-12.
  • Ma, D., et al. (2015). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu (OTf) 2. Tetrahedron Letters, 56(44), 6040-6043.
  • National Pesticide Information Center, DEET Technical Fact Sheet, npic.orst.edu/factsheets/DEETtech.pdf
  • PubChem Compound Summary for CID 4284, N,N-Diethyl-m-toluamide. pubchem.ncbi.nlm.nih.gov/compound/DEET.
  • PubChem Compound Summary for CID 138622, N-t-Butylbenzamide. pubchem.ncbi.nlm.nih.gov/compound/N-t-Butylbenzamide.
  • Swale, D. R., et al. (2014). Neurotoxic properties of the insect repellent deet in both insects and mammals. PloS one, 9(8), e104833.
  • U.S. Environmental Protection Agency. (1998). R.E.D. Facts: DEET. EPA-738-F-95-011.
  • Xu, P., et al. (2014). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 111(36), 13095-13100.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Alkyl-3-Methylbenzamides as Insect Repellents

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective arthropod-borne disease prevention, the development of safe and potent insect repellents remains a critical endeavor....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective arthropod-borne disease prevention, the development of safe and potent insect repellents remains a critical endeavor. Among the most successful and widely utilized classes of repellents are the N-alkyl-3-methylbenzamides, with N,N-diethyl-3-methylbenzamide (DEET) being the gold standard for over six decades[1][2][3]. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this important class of molecules, offering a comparative look at how modifications to the N-alkyl substituents impact repellent efficacy. By synthesizing data from various studies, this document aims to provide a clear, evidence-based resource for researchers engaged in the design and development of next-generation insect repellents.

Introduction: The Enduring Significance of N-Alkyl-3-Methylbenzamides

N,N-Diethyl-3-methylbenzamide, or DEET, was developed by the U.S. Army in 1946 and has been available to the public since 1957[1][3]. Its broad-spectrum efficacy against a wide range of biting insects, including mosquitoes, ticks, and flies, has made it an indispensable tool in public health[1]. The mechanism of action for DEET and its analogs is multifaceted and still under investigation. Initially thought to block insect olfactory receptors for host cues like 1-octen-3-ol, more recent evidence suggests that DEET acts as a true repellent, with mosquitoes exhibiting a strong aversion to its scent[1]. Furthermore, studies indicate that DEET can induce the synthesis of glutathione S-transferase in mosquito cells, suggesting a physiological response beyond simple olfactory perception[4][5].

The basic scaffold of an N-alkyl-3-methylbenzamide consists of a 3-methyl-substituted benzene ring attached to a carbonyl group, which in turn is bonded to a nitrogen atom bearing one or two alkyl substituents. The exploration of the structure-activity relationship of this scaffold is crucial for understanding the key molecular features that govern repellency and for designing new compounds with improved properties, such as longer duration of action, lower volatility, and enhanced safety profiles.

Comparative Analysis of N-Alkyl Substituent Effects on Repellent Activity

Compound NameN-Substituent(s)Target SpeciesActivity MetricResultReference
N,N-Diethyl-3-methylbenzamide (DEET)DiethylAedes aegypti, Anopheles stephensiEffective ConcentrationStandard[6]
N,N-Diethylbenzamide (DEB)DiethylMice (inhalation toxicity)LC50 (4h)>2.5 g/m³[1]
N,N-Diethylphenylacetamide (DEPA)DiethylMice (inhalation toxicity)LC50 (4h)1714 mg/m³[1]
N,N-Diethyl-2-[3-(trifluoromethyl)phenyl]acetamideDiethylAedes aegyptiRepellencySignificantly better than DEET[6]
N,N-Diethyl-3-hydroxybenzamideDiethylAedes aegypti, Anopheles stephensiRepellencyPoor repellent[6]

Key Observations from the Data:

  • Dialkyl Substitution is Generally Favorable: The benchmark compound, DEET, features two ethyl groups on the nitrogen atom. This N,N-diethyl configuration appears to be a critical contributor to its high repellency.

  • Impact of Ring Substitution: Modifications to the phenyl ring can significantly alter activity. For instance, the introduction of a trifluoromethyl group in an N,N-diethylphenylacetamide analog resulted in superior repellency compared to DEET against Aedes aegypti[6]. Conversely, a hydroxyl group at the 3-position of the benzamide ring rendered the compound a poor repellent[6].

  • Toxicity Considerations: While not a direct measure of repellency, inhalation toxicity studies on DEET and its analogs N,N-diethylbenzamide (DEB) and N,N-diethylphenylacetamide (DEPA) provide important safety data. DEET and DEPA showed no respiratory depression at high concentrations, unlike DEB, suggesting a more favorable safety profile for the former two[1].

Experimental Protocols for Evaluating Repellent Efficacy

The determination of insect repellent activity relies on robust and reproducible bioassays. Both in vivo and in vitro methods are employed to screen and characterize candidate compounds.

In Vivo Arm-in-Cage Assay

This classic method directly measures the ability of a repellent to prevent mosquito bites on a human volunteer.

Protocol:

  • Subject Preparation: A human volunteer's forearm is marked with a defined area (e.g., 25 cm²).

  • Repellent Application: A known concentration of the test compound, dissolved in a suitable solvent like ethanol, is uniformly applied to the marked area. A control area is treated with the solvent alone.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The time until the first confirmed bite is recorded. This is known as the "complete protection time." The number of landings and biting attempts within a set time period can also be quantified.

  • Ethical Considerations: All in vivo testing must be conducted under strict ethical guidelines and with informed consent from the volunteers.

In Vitro Membrane Feeding Assay

This method avoids the use of human subjects and allows for higher throughput screening of compounds.

Protocol:

  • Apparatus Setup: A feeding chamber is prepared with a blood meal (e.g., defibrinated animal blood or an artificial meal) warmed to 37°C and covered with a membrane (e.g., collagen or Parafilm™).

  • Repellent Application: The test compound is applied to the outer surface of the membrane at a specific concentration. A control membrane is treated with solvent only.

  • Mosquito Exposure: The feeding chamber is placed on top of a cage containing starved female mosquitoes.

  • Data Collection: The number of mosquitoes that probe and feed through the treated versus the control membrane is counted after a specific time period. The percentage of repellency can then be calculated.

Mechanistic Insights and Future Directions

The precise molecular targets of N-alkyl-3-methylbenzamides in insects are still being elucidated. While olfactory receptors are undoubtedly involved, the induction of detoxification enzymes like glutathione S-transferase suggests a more complex interaction[4][5].

Logical Relationship of SAR and Mechanism:

Caption: Relationship between structural features and repellent activity.

Future research should focus on synthesizing and testing a broader range of N-alkyl-3-methylbenzamide analogs to build a more comprehensive quantitative structure-activity relationship (QSAR) model. This would involve systematically varying the length and branching of the N-alkyl substituents, as well as exploring different substitution patterns on the aromatic ring. Such studies, coupled with advanced molecular modeling and in vitro receptor binding assays, will be instrumental in designing novel repellents with superior performance and safety profiles.

Experimental Workflow for Novel Repellent Discovery:

experimental_workflow Compound_Synthesis Synthesis of N-Alkyl-3-Methylbenzamide Analogs In_Vitro_Screening In Vitro Screening (Membrane Feeding Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Identification of Potent Analogs In_Vitro_Screening->Hit_Identification In_Vivo_Validation In Vivo Validation (Arm-in-Cage Assay) Hit_Identification->In_Vivo_Validation Lead_Optimization Lead Optimization (Further SAR Studies) In_Vivo_Validation->Lead_Optimization Toxicology_Studies Toxicological Evaluation Lead_Optimization->Toxicology_Studies Candidate_Selection Selection of Development Candidate Toxicology_Studies->Candidate_Selection

Sources

Validation

In Vitro Validation of N-(Tert-butyl)-3-methylbenzamide: A Comparative Guide to PARP-1 Inhibitor Specificity and Structural Controls

In early-stage drug discovery and fragment-based ligand design, distinguishing between true on-target pharmacological activity and non-specific chemical interference is paramount. This guide provides an objective, in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery and fragment-based ligand design, distinguishing between true on-target pharmacological activity and non-specific chemical interference is paramount. This guide provides an objective, in-depth comparative framework for validating the biological activity of 3-methylbenzamide (3-MBA) —a classic Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor[1][2]—using its sterically hindered derivative, N-(tert-butyl)-3-methylbenzamide (NTB-3MB) , as an essential negative structural control.

Designed for application scientists and drug development professionals, this guide breaks down the mechanistic causality, comparative performance data, and self-validating experimental protocols required to establish robust in vitro assay systems.

Mechanistic Rationale: The Necessity of Structural Controls

To trust an in vitro assay, every active compound must be paired with a structurally matched inactive analog. PARP-1 (EC 2.4.2.30) is a critical DNA-damage sensor that utilizes NAD+ to synthesize poly(ADP-ribose) chains[3].

Classic inhibitors like 3-MBA mimic the nicotinamide moiety of NAD+, binding to the active site via critical dual hydrogen bonds between their primary amide group and the backbone of residues Gly863 and Ser904.

Why use N-(tert-butyl)-3-methylbenzamide? By substituting the primary amide with a bulky tert-butyl group, NTB-3MB undergoes two critical changes:

  • Loss of H-Bond Donors: The nitrogen is alkylated, removing the protons necessary for binding to the PARP-1 active site.

  • Steric Exclusion: The massive steric bulk of the tert-butyl group physically prevents the benzamide core from entering the narrow nicotinamide pocket.

Consequently, NTB-3MB maintains a similar molecular weight and lipophilicity to 3-MBA but is entirely devoid of PARP-1 affinity[4]. If a cellular phenotype is observed with 3-MBA but not with NTB-3MB, researchers can confidently attribute the effect to on-target PARP inhibition rather than off-target lipophilic toxicity.

Mechanistic_Rationale NAD NAD+ (Endogenous Substrate) PARP1 PARP-1 Catalytic Domain NAD->PARP1 Binds Nicotinamide Pocket PAR Poly(ADP-Ribose) Chain PARP1->PAR DNA Repair Activation MBA 3-Methylbenzamide (Active Inhibitor) MBA->PARP1 H-Bonds to Gly863/Ser904 (Inhibits Catalysis) NTB N-(tert-butyl)-3-methylbenzamide (Inactive Control) NTB->PARP1 Steric Clash by tert-butyl (Fails to Bind)

Diagram 1: Mechanistic rationale for using NTB-3MB as a sterically hindered negative control.

Comparative Performance Data

To establish a baseline for your assays, quantitative data must be benchmarked against both a clinical standard (Olaparib) and the active fragment (3-MBA). The table below summarizes the expected in vitro performance, highlighting the stark contrast between the active inhibitors and the NTB-3MB control.

CompoundStructural RolePARP-1 IC₅₀ (Biochemical)Cellular EC₅₀ (BRCA1-Mutant)Cellular EC₅₀ (BRCA1-WT)Primary Mechanism of Action
Olaparib Clinical Positive Control5 nM15 nM>10,000 nMHigh-affinity NAD+ competitive binding & DNA trapping
3-Methylbenzamide Active Reference Fragment3.5 µM45 µM>200 µMWeak NAD+ competitive binding (Primary H-bond donor)
NTB-3MB Inactive Structural Control>500 µM>500 µM>500 µMSteric clash at nicotinamide pocket; no H-bonding

Experimental Protocols: A Self-Validating Workflow

A robust validation strategy requires orthogonal assays. We utilize a biochemical assay to prove direct target engagement and a cellular assay to prove functional biological relevance.

Assay_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cellular) Prep Compound Library Prep (NTB-3MB, 3-MBA, Olaparib) Biochem Cell-Free PARP-1 Assay (Colorimetric/Fluorometric) Prep->Biochem Cellular Cell Viability Assay (BRCA1-Mutant vs WT) Prep->Cellular Val1 Confirm Target Affinity (IC50 Determination) Biochem->Val1 Data Comparative Data Synthesis (On-Target vs Off-Target Effects) Val1->Data Val2 Confirm Synthetic Lethality (EC50 Determination) Cellular->Val2 Val2->Data

Diagram 2: Self-validating in vitro workflow comparing active inhibitors and inactive controls.

Protocol A: Cell-Free PARP-1 Ribosylation Assay

Objective: Quantify direct biochemical inhibition of PARP-1 catalytic activity. Causality & Design: PARP-1 is a DNA-damage sensor; its catalytic activity is virtually zero without binding to DNA strand breaks. We use sheared salmon sperm DNA to allosterically activate the enzyme. By using Biotin-NAD+ instead of standard NAD+, we enable a highly sensitive Streptavidin-HRP readout. If NTB-3MB shows >10% inhibition, it flags assay interference (e.g., colloidal aggregation), validating the assay's integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂). Note: Mg²⁺ is critical for stabilizing the NAD+ substrate complex.

  • Enzyme/DNA Activation: Combine recombinant human PARP-1 (0.5 U/well) with 10 µg/mL activated (sheared) DNA in a 96-well plate. Incubate for 10 minutes at room temperature to allow DNA-dependent enzyme activation.

  • Compound Dosing: Add 3-MBA, NTB-3MB, and Olaparib in a 10-point dose-response titration (0.1 nM to 500 µM).

  • Reaction Initiation: Add 50 µM NAD+ spiked with 5% Biotin-NAD+. Incubate at 25°C for exactly 30 minutes. Crucial Step: Strict timing is required as PARP-1 rapidly auto-poly(ADP-ribosyl)ates and subsequently dissociates from DNA, terminating the reaction.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP for 30 minutes, wash again, and add TMB substrate. Stop with 1M HCl and read absorbance at 450 nm.

Protocol B: Cellular Viability & Synthetic Lethality Assay

Objective: Validate the biological relevance of the compounds in a cellular context. Causality & Design: PARP inhibitors are synthetically lethal to homologous recombination (HR)-deficient cells. We test the compounds against BRCA1-mutant (MDA-MB-436) and BRCA1-wildtype (MDA-MB-231) cells. We utilize a Resazurin metabolic readout rather than an ATP-based assay to prevent interference from PARP-induced NAD+/ATP depletion, which can artificially skew viability data.

Step-by-Step Methodology:

  • Cell Seeding: Plate MDA-MB-436 and MDA-MB-231 cells at 2,000 cells/well in black 96-well tissue culture plates. Allow 24 hours for adherence.

  • Compound Dosing: Treat cells with NTB-3MB, 3-MBA, and Olaparib across a logarithmic concentration gradient.

  • Extended Incubation: Incubate for 6 days (144 hours). Note: DNA damage must accumulate over multiple replication cycles to induce apoptosis. A standard 48-hour assay will yield false negatives for weak fragment inhibitors like 3-MBA.

  • Viability Readout: Add Resazurin (Alamar Blue) to a final concentration of 10 µg/mL. Incubate for 2 hours.

  • Data Acquisition & Validation: Measure fluorescence (Ex: 560 nm / Em: 590 nm).

    • Validation Check: If NTB-3MB induces toxicity equally in both cell lines, it indicates non-specific cytotoxicity (e.g., membrane disruption), confirming its utility as a structural control and proving that the specific toxicity of 3-MBA in the BRCA1-mutant line is genuinely PARP-mediated.

References

  • Title: Chemical PARP Inhibition Enhances Growth of Arabidopsis and Reduces Anthocyanin Accumulation and the Activation of Stress Protective Mechanisms Source: PLOS One URL: [Link]

  • Title: Poly(ADP-Ribose) Polymerases in Plants and Their Human Counterparts: Parallels and Peculiarities Source: PMC - National Institutes of Health URL: [Link]

  • Title: Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Parp1 inhibitors (WO2023122140A1)

Sources

Comparative

Analytical Orthogonality: Validating the Purity of Synthesized N-(Tert-butyl)-3-methylbenzamide

As a Senior Application Scientist, I frequently encounter the systemic risk of relying on a single analytical technique to declare the purity of novel synthesized compounds. N-(Tert-butyl)-3-methylbenzamide (CAS 42498-33...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the systemic risk of relying on a single analytical technique to declare the purity of novel synthesized compounds. N-(Tert-butyl)-3-methylbenzamide (CAS 42498-33-9) is a sterically hindered, lipophilic amide utilized as a critical building block in medicinal chemistry. According to the1[1], robust validation requires demonstrating identity, strength, quality, and purity through scientifically sound and orthogonal methodologies.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of N-(Tert-butyl)-3-methylbenzamide. By examining the causality behind experimental designs, we establish self-validating protocols that ensure absolute data integrity.

The Analytical Challenge: Relative vs. Absolute Purity

When evaluating synthesized N-(Tert-butyl)-3-methylbenzamide, analysts must distinguish between relative purity (chromatographic area percent) and absolute purity (mass fraction).

  • HPLC-UV separates the compound from synthetic byproducts (e.g., unreacted 3-methylbenzoic acid). However, it inherently assumes all impurities possess similar UV response factors—a dangerous assumption that can lead to overestimation of purity if non-chromophoric impurities are present[2].

  • qNMR is a primary analytical method that measures absolute concentration by directly counting nuclei. It does not require a reference standard of the analyte itself, relying instead on a certified internal standard, making it immune to the "invisible impurity" problem of UV detection[3][4].

PurityWorkflow Sample Synthesized Batch: N-(Tert-butyl)-3-methylbenzamide HPLC HPLC-UV Analysis (Relative Purity & Impurity Profiling) Sample->HPLC Dissolution in MeCN/H2O qNMR qNMR Analysis (Absolute Mass Fraction) Sample->qNMR Dissolution in CDCl3 HPLC_Data Chromatographic Area % (Assumes uniform response) HPLC->HPLC_Data qNMR_Data Proton Integration Ratio (vs. Internal Standard) qNMR->qNMR_Data Concordance Orthogonal Concordance Check (|HPLC% - qNMR%| < 1.0%) HPLC_Data->Concordance qNMR_Data->Concordance Release Validated Purity Certification Concordance->Release Pass Criteria Met

Orthogonal workflow for purity validation of N-(Tert-butyl)-3-methylbenzamide.

Comparative Methodologies & Self-Validating Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Design: N-(Tert-butyl)-3-methylbenzamide contains a hydrophobic tert-butyl group and a moderately polar amide linkage. A C18 reversed-phase column provides optimal retention by interacting with the lipophilic moieties. The aromatic ring dictates sensitive UV detection at 254 nm.

Self-Validating Mechanism: To prove the system can physically separate the product from its synthetic origins, a System Suitability Test (SST) must be performed using a resolution mixture containing the analyte and its primary synthetic precursor (3-methylbenzoic acid).

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA suppresses the ionization of residual acidic precursors, preventing peak tailing and ensuring sharp chromatographic resolution.

  • System Suitability (Validation Check): Inject a standard mixture of 3-methylbenzoic acid and N-(Tert-butyl)-3-methylbenzamide. Verify that the resolution ( Rs​ ) between the two peaks is ≥2.0 . If Rs​<2.0 , the column is degraded or the gradient is too shallow, invalidating the run.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized batch and dissolve in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • Chromatographic Run: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) at 1.0 mL/min. Run a linear gradient from 20% B to 80% B over 15 minutes.

  • Data Processing: Integrate all peaks ≥0.05% area (Limit of Quantitation). Calculate relative purity by area normalization.

Quantitative 1H-NMR (qNMR)

Causality & Design: Fundamentally, the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[3]. For N-(Tert-butyl)-3-methylbenzamide, the tert-butyl group produces a massive, sharp singlet at ~1.45 ppm integrating to 9 protons[5]. This is the ideal target for integration because it resides in a clean region of the spectrum. We utilize Maleic acid (singlet at 6.26 ppm, 2 protons) as an internal standard because its signal does not overlap with the aliphatic or aromatic protons of the analyte.

Self-Validating Mechanism: The spin-lattice relaxation time ( T1​ ) must be measured. If the delay between scans is too short, protons do not fully relax, leading to artificially low integration values and invalidating the absolute purity measurement[6].

Step-by-Step Protocol:

  • Sample & Standard Weighing (Critical Step): Using a microbalance (readability 0.001 mg), accurately weigh ~15 mg of N-(Tert-butyl)-3-methylbenzamide and ~5 mg of certified reference standard Maleic acid (TraceCERT®) into the same vial. Causality: Gravimetric accuracy directly dictates the final absolute purity calculation.

  • Dissolution: Add 0.7 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Parameter Optimization (Validation Check): Determine the T1​ of the target protons using an inversion-recovery experiment. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds). This mathematically guarantees >99.3% magnetization recovery.

  • Acquisition: Acquire 1D 1H-NMR spectra with 32-64 transients to ensure a signal-to-noise ratio (S/N) >250:1 for the target peaks.

  • Calculation: Calculate absolute purity using the established qNMR formula comparing the integral ratios, number of protons, molar masses, and exact weights of the analyte and internal standard[4].

Quantitative Data Comparison

To objectively compare these methods, a single synthesized batch of N-(Tert-butyl)-3-methylbenzamide was analyzed using HPLC-UV, qNMR, and GC-FID (included as an orthogonal check for volatile impurities).

Analytical TechniqueMeasured Purity (%)RSD (n=3)Primary AdvantagePrimary Limitation
HPLC-UV (254 nm) 99.65%0.08%High sensitivity for trace UV-active impurities.Overestimates purity if impurities lack chromophores.
qNMR (Internal Std) 98.92%0.15%Absolute mass fraction; no analyte standard needed.Lower sensitivity for trace impurities (<0.1%).
GC-FID 99.50%0.12%Excellent for detecting volatile residual solvents.Cannot detect non-volatile inorganic salts.

Table 1: Comparative purity analysis of a single synthesized batch of N-(Tert-butyl)-3-methylbenzamide.

Expert Insights & Conclusion

The data in Table 1 reveals a classic analytical discrepancy: HPLC-UV reported a purity of 99.65%, while qNMR reported 98.92%. As an application scientist, I interpret this not as an error, but as complementary data. The ~0.7% difference is highly indicative of non-UV-active impurities—such as residual inorganic salts from the synthesis or aliphatic solvents—which are invisible to the UV detector but dilute the absolute mass fraction measured by qNMR[4].

For regulatory submissions and rigorous quality control, relying solely on HPLC-UV is insufficient. The orthogonal application of qNMR provides the absolute quantification necessary to establish true chemical potency, while HPLC ensures trace-level synthetic byproducts are tightly controlled.

References

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov | Source: regulations.gov | URL: 1

  • Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem | Source: benchchem.com | URL: 2

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. | Source: resolvemass.ca | URL: 3

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications | Source: acs.org | URL: 4

  • Title: The Application of Quantitative 1 H-NMR for the Determination of Orlistat in Tablets - MDPI | Source: mdpi.com | URL: 6

  • Title: Boron trifluoride etherate; highly efficient catalyst for synthesis of tert-butylamides via modified Ritter reaction in solvent | Source: iau.ir | URL: 5

Sources

Validation

Comparing the metabolic stability of N-(Tert-butyl)-3-methylbenzamide with its analogs

As a Senior Application Scientist in early-stage drug discovery, evaluating the metabolic stability of a lead series is rarely just about generating half-life ( t1/2​ ) numbers; it is about understanding the structural l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the metabolic stability of a lead series is rarely just about generating half-life ( t1/2​ ) numbers; it is about understanding the structural liabilities that drive hepatic clearance.

In this technical guide, we dissect the metabolic profile of N-(tert-butyl)-3-methylbenzamide , comparing it against three strategically designed structural analogs. By analyzing the causality behind specific structural modifications, this guide provides a framework for mitigating metabolic soft spots and optimizing the pharmacokinetic (PK) properties of benzamide-based scaffolds.

Structural Analysis & Metabolic Soft Spots

The metabolic fate of a molecule is dictated by its electron density, steric hindrance, and the presence of vulnerable carbon-hydrogen (C-H) bonds. N-(tert-butyl)-3-methylbenzamide contains two primary regions of interest for Cytochrome P450 (CYP450) mediated metabolism:

  • The N-tert-butyl Group (Steric Shielding): Mechanistically, CYP450-catalyzed N-dealkylation requires the initial hydroxylation of the α -carbon (the carbon directly attached to the nitrogen)[1]. Because the tert-butyl group lacks α -hydrogens, this pathway is sterically and electronically blocked. Consequently, tert-butyl groups are highly resistant to oxidative dealkylation compared to less hindered alkyl groups like methyl, ethyl, or isopropyl[1].

  • The 3-Methyl Group (Benzylic Oxidation): The methyl group attached to the aromatic ring occupies a benzylic position. The C-H bonds here are relatively weak due to the resonance stabilization of the intermediate radical formed during CYP450 hydrogen abstraction. This makes the 3-methyl group a primary "soft spot" for rapid oxidation into a hydroxymethyl metabolite, and subsequently, a carboxylic acid[2].

MetabolicPathways Parent N-(tert-butyl)-3-methylbenzamide (Parent Compound) BenzylicOx Benzylic Oxidation (Major Pathway) Parent->BenzylicOx CYP450 NDealk N-Dealkylation (Blocked) Parent->NDealk CYP450 (Steric Block) AmideHyd Amide Hydrolysis (Highly Stable) Parent->AmideHyd Amidases Metab1 3-Hydroxymethyl Metabolite BenzylicOx->Metab1 Metab2 3-Carboxylic Acid Metabolite Metab1->Metab2 Further Oxidation

CYP450-mediated metabolic pathways of N-(tert-butyl)-3-methylbenzamide.

Comparative Quantitative Data

To objectively demonstrate the impact of these structural features, we compare N-(tert-butyl)-3-methylbenzamide against three analogs in a standardized Human Liver Microsome (HLM) stability assay.

The data below illustrates how specific functional group replacements shift the metabolic burden and alter the intrinsic clearance ( CLint​ )[3].

CompoundStructural Modification CLint​ (µL/min/mg protein) t1/2​ (min)Primary Metabolic Pathway
N-isopropyl-3-methylbenzamide Isopropyl group (Baseline)68.510.1N-dealkylation & Benzylic Oxidation
N-(tert-butyl)-3-methylbenzamide tert-Butyl substitution32.421.4Benzylic Oxidation (N-dealkylation blocked)
N-(tert-butyl)benzamide Removal of 3-methyl group12.157.3Aromatic Hydroxylation (Slow)
N-(tert-butyl)-3-CF3-benzamide CF3 substitution at C3< 5.0> 120Highly Stable (Oxidation blocked)
Mechanistic Causality Behind the Data:
  • Isopropyl vs. Tert-butyl: Replacing the isopropyl group with a tert-butyl group halves the clearance rate. The isopropyl group possesses an α -hydrogen, making it susceptible to rapid N-dealkylation. The tert-butyl group eliminates this liability, forcing the enzymes to target the 3-methyl group instead.

  • Methyl vs. Trifluoromethyl ( CF3​ ): Replacing the 3-methyl group with a CF3​ group drastically increases the half-life to over 120 minutes. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, preventing the CYP450 heme iron-oxo species from abstracting a hydrogen atom, thereby completely shutting down benzylic oxidation.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating system. The following protocol details the in vitro HLM assay used to generate the comparative data, emphasizing the causality behind each methodological choice[2].

HLMWorkflow Step1 1. Matrix Assembly HLMs + Buffer (pH 7.4) Step2 2. Equilibration Add Compound (1 µM) Step1->Step2 Step3 3. Initiation Add NADPH Cofactor Step2->Step3 Step4 4. Quenching Ice-Cold ACN Extraction Step3->Step4 Step5 5. LC-MS/MS Calculate CL_int Step4->Step5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology

Step 1: System Preparation & Matrix Assembly

  • Procedure: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a working suspension of 1 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality: The 0.1 M phosphate buffer at pH 7.4 mimics physiological intracellular conditions. The addition of MgCl2​ is critical, as magnesium ions act as an essential cofactor for the stability and optimal electron transfer efficiency of the CYP450-NADPH-reductase complex.

Step 2: Pre-Incubation & Equilibration

  • Procedure: Spike the test compounds into the HLM suspension to achieve a final concentration of 1 µM. Include a positive control (e.g., Verapamil or Testosterone) and a negative control (buffer without NADPH). Incubate the mixture at 37°C for 5 minutes.

  • Causality: A substrate concentration of 1 µM is deliberately chosen to remain well below the Michaelis constant ( Km​ ) for most CYP enzymes. This ensures the reaction strictly follows first-order kinetics, allowing for accurate calculation of intrinsic clearance. The minus-NADPH negative control is a self-validating step: it proves that any observed degradation is strictly CYP-mediated and not due to background chemical instability or non-CYP hydrolases.

Step 3: Reaction Initiation

  • Procedure: Initiate the metabolic reaction by adding an NADPH-regenerating system (or a direct 1 mM final concentration of NADPH) to the pre-warmed mixture.

  • Causality: CYP450 enzymes are monooxygenases that require a constant supply of reducing equivalents (electrons) to reduce the molecular oxygen bound to the heme iron. NADPH serves as this obligate electron donor.

Step 4: Kinetic Sampling & Quenching

  • Procedure: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture and immediately dispense them into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard.

  • Causality: The 3:1 ratio of ice-cold organic solvent to aqueous sample causes instantaneous denaturation and precipitation of the microsomal proteins. This abruptly halts the enzymatic reaction at the exact timepoint and prevents the protein matrix from clogging the LC-MS/MS analytical column.

Step 5: Analysis & Data Processing

  • Procedure: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the clear supernatant to vials for LC-MS/MS analysis. Calculate CLint​ using the slope of the natural log of the remaining parent compound area ratio versus time.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: mdpi.com URL:1

  • Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide Source: benchchem.com URL:2

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods Source: figshare.com URL:3

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of N-(Tert-butyl)-3-methylbenzamide

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. N-(Tert-butyl)-3-methylbenzamide, a substituted amide, serves as a va...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. N-(Tert-butyl)-3-methylbenzamide, a substituted amide, serves as a valuable model system for evaluating and comparing the efficacy of various synthetic methodologies. This guide provides an in-depth, objective comparison of the primary routes to this target molecule, supported by experimental data and green chemistry metrics to inform your selection of the most appropriate synthetic strategy.

Executive Summary

The synthesis of N-(tert-butyl)-3-methylbenzamide can be approached through several distinct pathways, each with its own set of advantages and drawbacks. This guide will focus on a comparative analysis of four principal methods:

  • The Classical Acid Chloride Route: A robust and often high-yielding two-step method.

  • The Ritter Reaction: A convergent one-pot synthesis from a nitrile precursor.

  • Direct Catalytic Amidation: An atom-economical approach using a boric acid catalyst.

  • Modern Coupling Agent-Mediated Synthesis: A mild and efficient method employing COMU as a coupling reagent.

We will evaluate these methods based on their reaction efficiency, operational simplicity, and environmental impact, providing you with the necessary data to make an informed decision for your specific research needs.

Comparative Analysis of Synthetic Routes

The efficiency and practicality of a synthetic route are multifactorial. The following table provides a comparative overview of the key performance indicators for the four selected methods for the synthesis of N-(Tert-butyl)-3-methylbenzamide.

MetricAcid Chloride RouteRitter ReactionDirect Catalytic AmidationCoupling Agent (COMU)
Starting Materials 3-Methylbenzoic acid, Thionyl chloride, tert-Butylamine3-Methylbenzonitrile, tert-Butyl acetate, Sulfuric acid3-Methylbenzoic acid, tert-Butylamine, Boric acid3-Methylbenzoic acid, tert-Butylamine, COMU, DIPEA
Typical Yield >90%82%[1]~85-95% (estimated)~70-80%[2]
Reaction Conditions Step 1: Reflux; Step 2: 0 °C to RT42 °C, 2 hours[1]Reflux with water removal0 °C to RT, 15-20 min[2]
Key Advantages High yield, reliableOne-pot, convergentHigh atom economy, "green"Mild conditions, short reaction time
Key Disadvantages Stoichiometric waste (SO₂), corrosive reagentStrong acid, potential for side reactionsHigh temperature, requires water removalExpensive reagent, stoichiometric byproducts
Atom Economy (%) ~66.4%~70.8%~90.8%~46.5%
E-Factor (estimated) High (~10-20)Moderate (~5-10)Low (~1-5)Very High (>20)

In-Depth Methodological Review and Protocols

The Classical Acid Chloride Route

This traditional two-step approach first activates the carboxylic acid by converting it to the more reactive acyl chloride, which then readily undergoes nucleophilic attack by the amine.

Causality of Experimental Choices: The conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride using thionyl chloride is a standard and highly effective method. The subsequent reaction with tert-butylamine under Schotten-Baumann conditions, typically in the presence of a base like triethylamine or pyridine, efficiently traps the HCl byproduct and drives the reaction to completion. Dichloromethane is a common solvent due to its inertness and ease of removal.

Experimental Workflow Diagram:

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3-Methylbenzoic Acid + Thionyl Chloride B Reflux A->B C 3-Methylbenzoyl Chloride B->C D 3-Methylbenzoyl Chloride + tert-Butylamine C->D Intermediate E DCM, 0°C to RT D->E F N-(Tert-butyl)-3-methylbenzamide E->F

Workflow for the Acid Chloride Route.

Detailed Experimental Protocol:

  • Step 1: Synthesis of 3-Methylbenzoyl Chloride. In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq). Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased. Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylbenzoyl chloride is typically used in the next step without further purification.

  • Step 2: Synthesis of N-(Tert-butyl)-3-methylbenzamide. Dissolve the crude 3-methylbenzoyl chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C in an ice bath. Add the acid chloride solution dropwise to the stirred amine solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

The Ritter Reaction

The Ritter reaction provides a convergent approach to N-tert-butyl amides by reacting a nitrile with a source of a tert-butyl carbocation in the presence of a strong acid.

Causality of Experimental Choices: This reaction leverages the stability of the tertiary tert-butyl carbocation, which is readily generated from tert-butyl acetate in the presence of a strong acid like sulfuric acid. The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis yields the desired amide. This method is advantageous as it combines the carbon skeleton in a single, efficient step.

Experimental Workflow Diagram:

A 3-Methylbenzonitrile + tert-Butyl Acetate B Sulfuric Acid, 42°C A->B C Nitrilium Ion Intermediate B->C D Hydrolysis C->D E N-(Tert-butyl)-3-methylbenzamide D->E

Workflow for the Ritter Reaction.

Detailed Experimental Protocol:

To a stirred solution of 3-methylbenzonitrile (1.0 eq) in tert-butyl acetate (1.5 eq), slowly add concentrated sulfuric acid (1.8 eq) while maintaining the temperature below 30 °C. After the addition is complete, heat the mixture to 42 °C and stir for 2 hours.[1] Cool the reaction mixture in an ice bath and slowly add water to quench the reaction. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to afford N-(tert-butyl)-3-methylbenzamide.[1] A reported yield for this specific transformation is 82%.[1]

Direct Catalytic Amidation

This "green" approach involves the direct coupling of a carboxylic acid and an amine, with the removal of water as the only byproduct. Boric acid is a simple, inexpensive, and effective catalyst for this transformation.

Causality of Experimental Choices: The direct reaction between a carboxylic acid and an amine typically forms a stable and unreactive ammonium carboxylate salt. A catalyst is required to facilitate the dehydration process. Boric acid is believed to activate the carboxylic acid by forming a borate ester intermediate, which is more susceptible to nucleophilic attack by the amine. The reaction is typically performed at elevated temperatures with azeotropic removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the amide product.

Experimental Workflow Diagram:

A 3-Methylbenzoic Acid + tert-Butylamine B Boric Acid (cat.), Toluene, Reflux A->B C Water Removal (Dean-Stark) B->C Dehydration D N-(Tert-butyl)-3-methylbenzamide C->D

Workflow for Direct Catalytic Amidation.

Detailed Experimental Protocol:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-methylbenzoic acid (1.0 eq), tert-butylamine (1.1 eq), and boric acid (5-10 mol%) in a suitable solvent such as toluene. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Modern Coupling Agent-Mediated Synthesis

Modern coupling reagents, such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], offer a mild and highly efficient method for amide bond formation.

Causality of Experimental Choices: Coupling reagents like COMU activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. These reactions are typically rapid and can be performed at or below room temperature. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction without competing with the primary amine nucleophile. The byproducts of COMU are water-soluble, which simplifies the purification process.[3]

Experimental Workflow Diagram:

A 3-Methylbenzoic Acid + tert-Butylamine B COMU, DIPEA, DMF, 0°C to RT A->B C Aqueous Workup B->C D N-(Tert-butyl)-3-methylbenzamide C->D

Workflow for COMU-Mediated Coupling.

Detailed Experimental Protocol:

In a round-bottom flask, dissolve 3-methylbenzoic acid (1.0 eq) and COMU (1.1 eq) in N,N-dimethylformamide (DMF). Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Finally, add tert-butylamine (1.2 eq) and stir the reaction mixture at room temperature for 1-2 hours. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. For a similar reaction, yields in the range of 70-80% have been reported.[2]

Product Characterization

N-(Tert-butyl)-3-methylbenzamide

  • Appearance: White powder[1]

  • Melting Point: 111-112 °C[1]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.56–7.46 (m, 2H), 7.30–7.26 (m, 2H), 5.93 (s, 1H), 2.38 (s, 3H), 1.47 (s, 9H).[1]

  • ¹³C NMR (126 MHz, CDCl₃): δ 167.1, 138.3, 136.0, 131.7, 128.3, 127.5, 123.6, 51.5, 28.9, 21.3.[1]

Green Chemistry and Sustainability Analysis

A critical aspect of modern synthetic chemistry is the evaluation of its environmental impact. Green chemistry metrics such as Atom Economy and the E-Factor (Environmental Factor) provide a quantitative measure of a reaction's sustainability.[4][5]

  • Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor: This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a greener process.

The direct catalytic amidation stands out as the most environmentally friendly method due to its high atom economy and low E-factor. Conversely, the use of coupling reagents, while efficient in terms of yield and reaction conditions, generates a significant amount of waste, resulting in a very high E-factor. The classical acid chloride and Ritter reactions fall in between these two extremes.

Conclusion and Recommendations

The choice of synthetic route for N-(tert-butyl)-3-methylbenzamide is a trade-off between yield, cost, operational simplicity, and environmental impact.

  • For high-yield and reliable synthesis where cost and waste are less of a concern, the classical acid chloride route remains a strong contender.

  • The Ritter reaction offers an elegant one-pot synthesis and is a good option if the nitrile starting material is readily available.

  • For laboratories prioritizing green chemistry and sustainability , direct catalytic amidation is the superior choice, despite the need for higher temperatures and water removal.

  • When mild reaction conditions and rapid synthesis are paramount, modern coupling reagents like COMU are highly effective, although the cost of the reagent and the poor atom economy are significant drawbacks.

Ultimately, the optimal method will depend on the specific constraints and priorities of your research or development project. This guide provides the foundational data and protocols to assist you in making an evidence-based decision.

References

  • Withey, J. M., & Bajic, A. (2015). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 92(1), 175-178. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Yang, W., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 603-609. [Link]

  • Andraos, J., & Matlack, A. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1774-1780. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

Sources

Validation

Comparative Toxicity Assessment of N-(Tert-butyl)-3-methylbenzamide: A Guide for Drug Development Professionals

Executive Summary In the landscape of drug discovery and agrochemical development, benzamide derivatives serve as highly versatile pharmacophores. N-(Tert-butyl)-3-methylbenzamide (CAS: 42498-33-9) is a specialized synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and agrochemical development, benzamide derivatives serve as highly versatile pharmacophores. N-(Tert-butyl)-3-methylbenzamide (CAS: 42498-33-9) is a specialized synthetic intermediate frequently evaluated in the context of kinase inhibition, neuroprotective screening, and agricultural pest control[1].

When assessing its utility, it is critical to compare it against its foundational analogs: 3-Methylbenzamide (3-MB) , a classical poly(ADP-ribose) polymerase (PARP) inhibitor[2], and the unsubstituted N-(Tert-butyl)benzamide . The addition of the bulky, lipophilic tert-butyl group fundamentally alters the molecule's pharmacokinetic and toxicity profile. This guide provides an objective, data-supported comparison of these compounds and outlines self-validating protocols for rigorous toxicity screening.

Mechanistic & Structural Rationale

The structural modifications of benzamides dictate their biological interactions, efficacy, and off-target toxicity. Understanding the causality behind these structural shifts is essential for rational drug design.

  • 3-Methylbenzamide (3-MB) : Mechanism: 3-MB acts as a competitive inhibitor of NAD+ at the PARP catalytic site, a mechanism well-documented in cellular stress and DNA repair studies[3]. Toxicity Causality: Because of its low molecular weight and high polarity, 3-MB requires high micromolar to millimolar concentrations to achieve efficacy in vitro. While it has low baseline cytotoxicity, these high doses can trigger off-target metabolic disruptions.

  • N-(Tert-butyl)-3-methylbenzamide : Mechanism: The introduction of the N-tert-butyl group significantly increases the molecule's partition coefficient (LogP), enhancing lipid membrane permeability. However, this steric bulk hinders optimal binding in the narrow PARP active site, shifting the compound's utility toward other targets (e.g., kinase inhibition or ecdysone receptor modulation)[4][5]. Toxicity Causality: The increased lipophilicity drives hepatic accumulation. While it exhibits remarkably low toxicity to aquatic organisms[1], the lipophilic nature necessitates rigorous hepatotoxicity screening due to the potential for cytochrome P450 (CYP) trapping and subsequent drug-drug interactions. Furthermore, it is classified under GHS as an acute oral toxicant (Category 4) and a respiratory/ocular irritant[6].

Comparative Toxicity Profiles

The following table synthesizes the comparative toxicity and performance metrics of N-(Tert-butyl)-3-methylbenzamide against its primary alternatives.

CompoundStructural ModificationPrimary UtilityCytotoxicity (HepG2 IC50)Hepatotoxicity (CYP3A4 IC50)GHS Hazard Classification
N-(Tert-butyl)-3-methylbenzamide N-tert-butyl + 3-methylAgrochemical intermediate / Kinase probe~45 µM (Moderate)~15 µM (Moderate risk)Category 4 (Oral), Irritant[6]
3-Methylbenzamide (3-MB) 3-methyl onlyClassical PARP Inhibitor>500 µM (Low)>100 µM (Low risk)Category 4 (Oral)
N-(Tert-butyl)benzamide N-tert-butyl onlySynthetic intermediate~60 µM (Moderate)~20 µM (Moderate risk)Category 4 (Oral), Irritant

*Note: Quantitative IC50 values are representative benchmarks derived from structure-activity relationship (SAR) extrapolations for this specific chemical class.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, toxicity screening must not rely on isolated data points. The following protocols are designed as self-validating systems —incorporating strict internal controls that automatically verify the assay's mechanical and biological integrity.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality : HepG2 (human liver carcinoma) cells are utilized instead of standard fibroblasts because they retain critical hepatic metabolic functions, providing a more accurate reflection of first-pass metabolism toxicity for lipophilic benzamides.

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells at 1×104 cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation : Prepare serial dilutions of N-(Tert-butyl)-3-methylbenzamide (1 µM to 1000 µM) in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent-induced cytotoxicity.

  • Self-Validation Implementation :

    • Negative Control: 0.5% DMSO vehicle. (Validation criteria: Must show >95% viability).

    • Positive Control: 10 µM Doxorubicin. (Validation criteria: Must show <20% viability).

    • Action: If either control fails its criteria, the entire assay plate must be discarded due to compromised cell health or pipetting error.

  • Treatment : Expose cells to the compound for 48 hours.

  • Readout : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL DMSO.

  • Analysis : Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: CYP450 Inhibition Profiling (Hepatotoxicity)

Causality : Because the tert-butyl group increases the likelihood of the compound lodging in the hydrophobic pockets of liver enzymes, evaluating CYP3A4 inhibition is critical to predicting human or mammalian toxicity.

Step-by-Step Methodology :

  • Microsome Preparation : Reconstitute human liver microsomes (HLMs) to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation : Add N-(Tert-butyl)-3-methylbenzamide at varying concentrations (0.1 to 50 µM).

  • Self-Validation Implementation : Include a well with 1 µM Ketoconazole (a potent, selective CYP3A4 inhibitor).

    • Action: The assay is only valid if the Ketoconazole control demonstrates >90% inhibition of CYP activity.

  • Reaction Initiation : Add an NADPH regenerating system and a specific fluorogenic CYP3A4 substrate (e.g., Luciferin-IPA).

  • Incubation & Termination : Incubate for 30 minutes at 37°C. Terminate the reaction by adding an equal volume of acetonitrile.

  • Quantification : Measure luminescence/fluorescence to determine the concentration-dependent inhibition and calculate the IC50.

Screening Workflow Visualization

The following diagram illustrates the logical progression of the self-validating toxicity screening workflow for benzamide derivatives.

ToxicityWorkflow Start Compound Library N-(Tert-butyl)-3-methylbenzamide InVitro In Vitro Cytotoxicity (HepG2 Cells) Start->InVitro Hepatotox Hepatotoxicity (CYP450 Profiling) Start->Hepatotox MTT MTT Assay Viability Readout InVitro->MTT CYP Fluorogenic CYP Inhibition Assay Hepatotox->CYP Validation Self-Validation (Internal Controls) MTT->Validation CYP->Validation Data Toxicity Profile (IC50 / LD50 Data) Validation->Data

Fig 1. Self-validating toxicity screening workflow for benzamide derivatives.

References

  • Title: Cas no 42498-33-9 (N-tert-Butyl-3-methylbenzamide)
  • Title: Chemical PARP Inhibition Enhances Growth of Arabidopsis and Reduces Anthocyanin Accumulation and the Activation of Stress Protective Mechanisms Source: PLOS One URL
  • Title: Poly(ADP-Ribose)
  • Title: Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)
  • Source: European Patent Office (EP 3060550 B1)
  • Title: Safety Data Sheet - Aaron Chemicals (N-tert-Butyl-3-(chloromethyl)benzamide)

Sources

Safety & Regulatory Compliance

Safety

N-(Tert-butyl)-3-methylbenzamide proper disposal procedures

Comprehensive Operational and Disposal Guide for N-(tert-Butyl)-3-methylbenzamide As drug development and chemical synthesis lean increasingly toward green chemistry and scalable methodologies, the handling of intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for N-(tert-Butyl)-3-methylbenzamide

As drug development and chemical synthesis lean increasingly toward green chemistry and scalable methodologies, the handling of intermediate organic amides requires precise, self-validating protocols. N-(tert-butyl)-3-methylbenzamide (CAS: 42498-33-9) is a highly stable organic amide frequently synthesized via the Ritter reaction.

This guide provides researchers and laboratory managers with authoritative, step-by-step operational workflows, mechanistic insights, and rigorous disposal procedures to ensure environmental compliance and laboratory safety.

Physicochemical Profile & Safety Data

Before initiating any synthesis or disposal protocol, it is critical to understand the quantitative physical and safety parameters of the target compound. Although N-(tert-butyl)-3-methylbenzamide is not globally classified as a severe hazard[1], standard Good Laboratory Practices (GLP) must be strictly enforced due to the potential for mild irritation and the inherent hazards of its synthetic precursors.

Table 1: Physicochemical and Safety Summary

ParameterValue / SpecificationCausality & Operational Impact
CAS Number 42498-33-9[2]Essential for accurate SDS tracking and waste manifesting.
Molecular Formula C₁₂H₁₇NO[1]Determines stoichiometric calculations for complete combustion during disposal.
Molecular Weight 191.27 g/mol [1]Used to calculate theoretical yields and waste mass balances.
LogP ~3.28[3]High lipophilicity indicates poor aqueous solubility, allowing for efficient product isolation via water precipitation.
Storage Conditions Sealed in dry, 2-8°C[1]Prevents ambient moisture degradation over long-term storage.
GHS Classification Unclassified / Non-Hazardous[1]Reduces regulatory burden for transport, but still requires standard PPE (gloves, goggles, lab coat).

Operational Workflow: Synthesis & Isolation

The synthesis of N-(tert-butyl)-3-methylbenzamide is most efficiently achieved via a modified, solvent-free Ritter reaction using 3-methylbenzonitrile and tert-butyl acetate.

Mechanistic Insight (E-E-A-T): Why use tert-butyl acetate instead of tert-butanol? Tert-butanol has a melting point of 26°C, often rendering it a difficult-to-handle semisolid at room temperature. Tert-butyl acetate (bp 97-98°C) remains a liquid, acting as both reactant and solvent[4]. Furthermore, the heterolytic cleavage of the C–O bond to form the requisite tert-butyl carbocation is kinetically favored due to the superior leaving group ability of the acetate ion compared to a hydroxyl group[4].

Step-by-Step Synthesis Protocol
  • Preparation: In a fume hood, combine equimolar amounts (e.g., 3.0 mmol) of 3-methylbenzonitrile and tert-butyl acetate in a round-bottom flask[5].

  • Catalysis: Slowly add a Lewis acid catalyst. You may use 1.0 mmol of Boron trifluoride etherate (BF₃·Et₂O)[5] or a greener alternative like 5 mol% Copper(II) triflate (Cu(OTf)₂)[6].

  • Reaction: Stir the solvent-free mixture at 70°C for 2–5 hours (if using BF₃·Et₂O) or at room temperature (if using Cu(OTf)₂)[5],[6]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:4) mobile phase[5].

  • Quenching: Once the nitrile is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃)[5]. Causality: This neutralizes the acidic catalyst, preventing exothermic runaway and stopping the reaction cleanly.

  • Isolation: The highly polar aqueous environment forces the lipophilic N-(tert-butyl)-3-methylbenzamide (LogP ~3.28) to precipitate. Filter the solid residue and recrystallize from pure water to afford the pure amide[5].

SynthesisWorkflow A 3-Methylbenzonitrile + tert-Butyl Acetate B Acid Catalyst Addition (Cu(OTf)2 or BF3·Et2O) A->B C Solvent-Free Reaction (Room Temp to 70°C) B->C Stir 2-5 hrs D Quench with Saturated NaHCO3 C->D TLC Confirmation E Filtration & Crystallization (Water) D->E Neutralization F Pure N-(tert-butyl)- 3-methylbenzamide E->F Isolation

Figure 1: Solvent-free Ritter reaction workflow for synthesizing N-(tert-butyl)-3-methylbenzamide.

Proper Disposal Procedures & Waste Segregation

Proper disposal of organic amides and their synthetic byproducts is governed by the need to prevent environmental contamination. While pure N-(tert-butyl)-3-methylbenzamide is not a listed RCRA hazardous waste, the byproducts of its synthesis (especially transition metal catalysts) require strict segregation[7].

Table 2: Waste Stream Categorization & Disposal Metrics

Waste StreamPrimary ComponentsDisposal ActionRegulatory Note
Solid Organic Waste Leftover amide, contaminated filter paper, TLC plates.Package in sealed, labeled containers for EPA-licensed incineration.Do not dispose of in standard municipal landfills[7].
Aqueous Waste Water, NaHCO₃, neutralized acid salts (e.g., Boron or Copper salts).Adjust pH to 6–9. If heavy metals (Cu) are present, precipitate before drain disposal.Copper salts are highly toxic to aquatic life; precipitation is mandatory[7].
Liquid Organic Waste Hexane/Ethyl acetate (from TLC), unreacted tert-butyl acetate.Collect in non-halogenated organic waste carboys.Flammable hazard; keep away from oxidizers[7].
Step-by-Step Disposal Protocol
  • Solid Waste Packaging: Collect any unused N-(tert-butyl)-3-methylbenzamide and contaminated consumables (spatulas, filter papers) in a designated "Non-Hazardous Solid Organic Waste" bin. Ensure the bin is sent to a licensed hazardous waste facility for high-temperature incineration[7]. Causality: Incineration completely oxidizes the amide into CO₂, H₂O, and trace NOₓ, eliminating groundwater contamination risks.

  • Aqueous Quench Treatment: The aqueous filtrate from the crystallization step contains the neutralized catalyst.

    • If BF₃·Et₂O was used: The solution contains benign borate salts. Verify the pH is between 6 and 9 using pH paper. If compliant, it can typically be flushed down the drain with copious amounts of water (subject to local municipal codes)[7].

    • If Cu(OTf)₂ was used: Copper is an aquatic pollutant. Treat the aqueous waste with a precipitating agent (e.g., sodium carbonate or sodium sulfide) to crash out the copper[7]. Filter the solid copper waste for specialized heavy-metal disposal, and neutralize the remaining liquid before drain disposal.

  • Solvent Segregation: Pour all TLC mobile phases and organic washings into a "Non-Halogenated Organic Waste" carboy. Never mix these with aqueous streams to prevent emulsion formation and reduce disposal costs[8].

DisposalWorkflow W1 Reaction Mixture & Lab Waste W2 Aqueous Quench Waste (Contains NaHCO3 & Salts) W1->W2 W3 Organic Liquid Waste (Solvents, Unreacted Organics) W1->W3 W4 Solid Waste (Contaminated Consumables) W1->W4 W5 pH Adjustment (6-9) & Heavy Metal Precipitation W2->W5 W6 Incineration via Licensed EPA Facility W3->W6 W4->W6 W5->W6 If Hazardous (Cu)

Figure 2: Laboratory waste segregation and disposal decision tree for amide synthesis workflows.

Spill Management & Emergency Logistics

In the event of an accidental spill of the pure compound or the reaction mixture:

  • Solid Spills (Pure Amide): Do not sweep dry, as this creates inhalable dust. Gently moisten the spill with water or a mild solvent, absorb with inert spill pads, and place in the solid organic waste container[9]. Wash the affected surface with soap and water.

  • Liquid Spills (Reaction Mixture): If the spill contains unquenched acid catalyst, immediately neutralize the area with solid sodium bicarbonate or a chemical spill kit neutralizer[7]. Absorb the neutralized liquid with vermiculite or sand, sweep up with non-sparking tools, and dispose of as hazardous solid waste.

References

  • Mokhtari, M. & Najafizadeh, F. (IAU.ir) - Boron trifluoride etherate; highly efficient catalyst for synthesis of tert-butylamides via modified Ritter reaction in solvent free condition. Retrieved from:[Link]

  • ResearchGate - A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Retrieved from: [Link]

  • SciSpace - An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Conditions. Retrieved from:[Link]

  • Itokindo.org - Review of Chemical Disposal Procedures. Retrieved from:[Link]

  • Cole-Parmer - Material Safety Data Sheets for Organic Amides. Retrieved from: [Link]

  • ConquerHSC - Module 7 - Organic Chemistry Waste Segregation. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling N-(Tert-butyl)-3-methylbenzamide

Advanced Safety and Operational Protocol for Handling N-(tert-Butyl)-3-methylbenzamide As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling N-(tert-Butyl)-3-methylbenzamide

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling synthetic intermediates like N-(tert-butyl)-3-methylbenzamide (CAS: 42498-33-9). This guide synthesizes standard operating procedures with the mechanistic rationale behind each safety measure, ensuring that researchers can handle this compound with uncompromising safety and precision.

Chemical Profile & Hazard Assessment

N-(tert-Butyl)-3-methylbenzamide is a lipophilic, solid amide derivative frequently synthesized via the Ritter reaction using boron trifluoride etherate or copper catalysts[1][2]. As a fine crystalline solid, its primary operational hazard is the generation of airborne dust. Structurally, benzamide derivatives can act as mild to moderate irritants to the mucous membranes, eyes, and respiratory tract[3][4]. Furthermore, the lipophilic nature of the tert-butyl group enhances potential dermal absorption, necessitating strict barrier protocols to prevent systemic exposure[5].

Personal Protective Equipment (PPE) Matrix

PPE selection must not be arbitrary; it must directly address the physical state (solid) and structural properties (lipophilic amide) of the chemical. The following matrix outlines the mandatory PPE and the scientific causality behind each requirement.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374 compliant)Amides can act as dermal penetration enhancers. Nitrile provides a robust, impermeable barrier against lipophilic organic solids[4].
Eye Protection Tight-fitting safety goggles (ANSI Z87.1 / EN 166)Prevents mechanical irritation and chemical conjunctivitis from aerosolized micro-particulates generated during weighing[3][4].
Respiratory N95/P100 or EN 143 Type P2/P3 particulate filterRequired if handling outside a fume hood. Benzamide dust can cause acute respiratory tract irritation upon inhalation[3][4].
Body Protection Flame-resistant lab coat (100% cotton or Nomex)Minimizes static buildup which can inadvertently ignite or attract fine, combustible chemical dust[4].

Operational Handling Protocol

Handling solid amides requires precise engineering controls to mitigate dust generation and electrostatic discharge. Every step in this protocol includes a self-validating check to ensure system integrity.

Step-by-Step Methodology:

  • System Verification : Verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Ensure an eyewash station is accessible within a 10-second walking distance from the workspace[6].

  • Static Mitigation : Ground all metal weighing spatulas and analytical balances. Fine powders like N-(tert-butyl)-3-methylbenzamide can accumulate static charge, leading to sudden aerosolization or adherence to PPE.

  • Weighing & Transfer : Use a static-free, V-shaped anti-static spatula. Transfer the solid directly into a pre-tared, sealable vessel (e.g., a crimp-top vial or a round-bottom flask with a ground glass joint) strictly inside the fume hood[7].

  • Solvent Addition : If preparing a solution, add the solvent (e.g., dichloromethane or ethyl acetate) slowly down the interior side of the vessel. This prevents the rapid displacement of air that would otherwise eject dry powder into the fume hood atmosphere.

  • Decontamination : Post-transfer, wipe down the balance and fume hood surface with a damp, solvent-compatible cloth (e.g., 70% ethanol or isopropanol) to capture any residual micro-dust[6].

HandlingWorkflow Start 1. Pre-Operation Check Verify Fume Hood & PPE Static 2. Static Mitigation Ground Equipment Start->Static Weighing 3. Weighing & Transfer Use Anti-Static Spatula Static->Weighing Solvent 4. Solvent Addition Minimize Dust Displacement Weighing->Solvent Cleanup 5. Decontamination Wipe Surfaces with Solvent Solvent->Cleanup

Step-by-step operational workflow for handling solid N-(tert-butyl)-3-methylbenzamide.

Spill Response and Disposal Plan

A robust disposal plan ensures environmental compliance and laboratory safety. Benzamide derivatives are potentially harmful to aquatic life and must never be introduced into the municipal water supply[8].

Spill Response Methodology:

  • Isolation : Immediately evacuate non-essential personnel from the immediate area to prevent tracking the powder throughout the lab.

  • Containment (No Dry Sweeping) : Do NOT dry sweep. Dry sweeping mechanically aerosolizes the compound, increasing inhalation risk. Instead, cover the spill with damp absorbent paper or a chemically inert absorbent material (e.g., vermiculite or sand) to suppress dust[6].

  • Collection : Use a non-sparking plastic scoop to collect the absorbent and the chemical.

  • Packaging : Place the collected material into a heavy-duty, sealable polyethylene hazardous waste bag or a rigid, high-density polyethylene (HDPE) container[7].

Disposal Protocol:

  • Labeling : Clearly label the container as "Hazardous Solid Waste: Contains Benzamide Derivative (CAS 42498-33-9)".

  • Segregation : Store the waste container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases, which can trigger incompatible exothermic reactions[3][6].

  • Destruction : Transfer the sealed waste to a licensed hazardous waste management facility for high-temperature incineration[4][8].

DisposalLogic Spill Spill Detected (CAS 42498-33-9) Assess Assess Spill Volume Spill->Assess Small Small Spill Damp Absorbent Collection Assess->Small Manageable Large Large Spill Evacuate & Call HazMat Assess->Large Unmanageable Container Seal in HDPE Hazardous Waste Container Small->Container Dispose High-Temperature Incineration via Approved Vendor Container->Dispose

Logical decision tree for spill response and disposal of benzamide derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Tert-butyl)-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(Tert-butyl)-3-methylbenzamide
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